molecular formula C9H6N2S B1667506 Brassilexin CAS No. 119752-76-0

Brassilexin

Cat. No.: B1667506
CAS No.: 119752-76-0
M. Wt: 174.22 g/mol
InChI Key: NHMBEDDKDVIBQD-UHFFFAOYSA-N
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Description

Brassilexin is a member of indoles.
This compound has been reported in Sinapis arvensis and Brassica juncea with data available.
structure in first source

Properties

IUPAC Name

4H-[1,2]thiazolo[5,4-b]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2S/c1-2-4-8-6(3-1)7-5-10-12-9(7)11-8/h1-5,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHMBEDDKDVIBQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)SN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90923097
Record name 2H-[1,2]Thiazolo[5,4-b]indole
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Molecular Weight

174.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name Brassilexin
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

119752-76-0
Record name Brassilexin
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URL https://commonchemistry.cas.org/detail?cas_rn=119752-76-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Brassilexin
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Record name 2H-[1,2]Thiazolo[5,4-b]indole
Source EPA DSSTox
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Record name Brassilexin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0039638
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

164 - 167 °C
Record name Brassilexin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0039638
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Brassilexin: A Technical Guide to its Chemical Structure, Bioactivity, and Mechanisms of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brassilexin is a naturally occurring phytoalexin, a class of antimicrobial compounds produced by plants in response to pathogen attack. Found in cruciferous plants, this compound exhibits significant antifungal properties, making it a molecule of interest for the development of novel antifungal agents. This technical guide provides a comprehensive overview of the chemical structure of this compound, its quantitative biological activity, detailed experimental protocols for its synthesis and evaluation, and an exploration of its known mechanisms of action, including its impact on fungal signaling pathways.

Chemical Structure of this compound

This compound is a sulfur-containing indole alkaloid. Its systematic IUPAC name is 8H-[1][2]Thiazolo[5,4-b]indole, and its molecular formula is C₉H₆N₂S. The structure is characterized by a fused three-ring system, consisting of an indole ring, a thiazole ring, and a benzene ring.

Caption: 2D Chemical Structure of this compound (8H-[1][2]Thiazolo[5,4-b]indole).

Quantitative Biological Activity

This compound has demonstrated notable inhibitory activity against various fungal pathogens. A key aspect of its bioactivity is the inhibition of specific fungal enzymes. The following table summarizes the known quantitative data for this compound's antifungal effects.

Target Organism/EnzymeAssay TypeMetricValueReference
Alternaria brassicicola (Cyclobrassinin Hydrolase)Enzyme Inhibition AssayKᵢ32 ± 9 μM[3]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound and its analogs involves the oxidative cyclization of arylenaminoindoline-2-thiones. A general procedure is outlined below.[2]

Procedure:

  • Preparation of (Amino)methylene)indoline-2-thiones: Start with the appropriate indoline-2-thione precursor.

  • Oxidative Cyclization:

    • Method A (Using N-Chlorosuccinimide - NCS):

      • Dissolve the (amino)methylene)indoline-2-thione (1.0 mmol) in 50 mL of ethyl acetate (EtOAc).

      • Add N-chlorosuccinimide (NCS) (3.0 mmol) to the solution.

      • Stir the reaction mixture at 0°C for 1-2 hours.

      • Monitor the reaction progress using thin-layer chromatography (TLC).

      • Upon completion, filter the precipitate and wash it with EtOAc to yield the this compound analog.

    • Method B (Using Bromine in Acetic Acid):

      • Dissolve the (amino)methylene)indoline-2-thione (1.0 mmol) in 50 mL of acetic acid (AcOH).

      • Prepare a solution of bromine (4.0 mmol) in 5 mL of AcOH.

      • Add the bromine solution to the thione solution at room temperature.

      • Stir the reaction mixture at room temperature for 2 hours.

      • Filter the resulting precipitate and wash with AcOH to obtain the desired product.

Antifungal Susceptibility Testing: Mycelial Growth Inhibition Assay

This method is widely used to determine the antifungal activity of a compound by measuring the inhibition of fungal mycelial growth.[2]

Procedure:

  • Preparation of Fungal Cultures: Inoculate the desired fungal species on a suitable agar medium (e.g., Potato Dextrose Agar - PDA) and incubate until sufficient growth is observed.

  • Preparation of Test Compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).

  • Preparation of Agar Plates with Test Compound:

    • Autoclave the agar medium and allow it to cool to approximately 45-50°C.

    • Add the this compound stock solution to the molten agar to achieve the desired final concentrations. Ensure thorough mixing.

    • Pour the agar into sterile Petri dishes and allow them to solidify.

  • Inoculation:

    • Using a sterile cork borer, take a mycelial plug from the edge of an actively growing fungal colony.

    • Place the mycelial plug in the center of the agar plates containing different concentrations of this compound.

  • Incubation: Incubate the plates at the optimal temperature for the specific fungus (typically 25-28°C) in the dark.

  • Data Collection:

    • Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony in the control plate (without this compound) reaches the edge of the plate.

    • Calculate the percentage of mycelial growth inhibition using the following formula:

      • Inhibition (%) = [(dc - dt) / dc] * 100

      • Where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.

  • Determination of IC₅₀/MIC: The half-maximal inhibitory concentration (IC₅₀) or the minimum inhibitory concentration (MIC) can be determined by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Mechanism of Action and Signaling Pathways

The antifungal activity of this compound is multifaceted, involving the inhibition of specific enzymes and potentially the disruption of cellular processes.

Inhibition of Cyclobrassinin Hydrolase

One of the well-characterized mechanisms of action of this compound is its role as a noncompetitive inhibitor of cyclobrassinin hydrolase in the fungal pathogen Alternaria brassicicola.[3] This enzyme is crucial for the detoxification of another phytoalexin, cyclobrassinin, which is a precursor to this compound in the plant's defense response. By inhibiting this enzyme, this compound prevents the fungus from neutralizing a key component of the plant's chemical defense, thereby enhancing the overall antifungal effect.

Fungal Detoxification Pathway

In some fungi, such as Leptosphaeria maculans, a detoxification pathway for this compound has been identified. This suggests a co-evolutionary arms race between the plant and the pathogen. The detoxification process involves the reductive bioconversion of this compound.[2] Understanding these detoxification mechanisms is crucial for developing strategies to overcome fungal resistance.

Detoxification_Pathway This compound This compound Intermediate 3-aminomethyleneindole-2-thione This compound->Intermediate Reductive Bioconversion Metabolite Water-soluble metabolite Intermediate->Metabolite Hydrolysis & Oxidation

Caption: Detoxification pathway of this compound in Leptosphaeria maculans.

Potential Interaction with Fungal Cell Wall and Membrane

While direct evidence for this compound's interaction with the fungal cell wall and membrane is still emerging, it is a common mechanism for many antifungal compounds. Phytoalexins can disrupt the integrity of the fungal cell membrane, leading to leakage of cellular contents and ultimately cell death. The lipophilic nature of this compound may facilitate its interaction with the lipid bilayer of the fungal membrane. Further research is needed to elucidate the specific interactions and the downstream signaling events that may be triggered by such interactions.

Conclusion

This compound represents a promising natural product with significant antifungal activity. Its unique chemical structure and mechanism of action, particularly the inhibition of a key fungal detoxification enzyme, make it an attractive lead compound for the development of new and effective antifungal therapies. The detailed protocols provided in this guide for its synthesis and biological evaluation will aid researchers in further exploring the potential of this compound and its derivatives. Future research should focus on elucidating the broader spectrum of its antifungal activity, understanding its detailed interactions with fungal signaling pathways, and optimizing its structure to enhance efficacy and overcome potential resistance mechanisms.

References

Brassilexin: An In-Depth Technical Guide on its Antifungal Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brassilexin is a naturally occurring phytoalexin, an antimicrobial compound produced by plants of the Brassicaceae family in response to pathogen attack. This indole-derived compound has demonstrated significant antifungal activity against a range of phytopathogenic fungi, making it a subject of interest for the development of novel antifungal agents. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the key molecular pathways.

Core Mechanism of Action: Enzyme Inhibition

The primary and most well-elucidated mechanism of action of this compound is the inhibition of a key fungal enzyme, cyclobrassinin hydrolase (CH). This enzyme is utilized by certain fungal pathogens to detoxify host-produced phytoalexins, thereby facilitating infection.

Molecular Target: Cyclobrassinin Hydrolase (CH)

Cyclobrassinin hydrolase is an enzyme produced by the fungal pathogen Alternaria brassicicola, which is responsible for causing black spot disease in a variety of cruciferous crops. CH catalyzes the hydrolysis of cyclobrassinin, another phytoalexin, rendering it non-toxic to the fungus. By inhibiting this enzyme, this compound effectively disables a crucial component of the pathogen's defense mechanism, leading to increased susceptibility.

Inhibition Kinetics

Kinetic studies have revealed that this compound acts as a noncompetitive inhibitor of cyclobrassinin hydrolase.[1] This mode of inhibition signifies that this compound binds to a site on the enzyme distinct from the substrate-binding site (allosteric site), altering the enzyme's conformation and reducing its catalytic efficiency without preventing substrate binding.

Data Presentation: Inhibition of Cyclobrassinin Hydrolase by this compound

Fungal SpeciesEnzymeInhibitorInhibition TypeInhibition Constant (Ki)
Alternaria brassicicolaCyclobrassinin Hydrolase (CH)This compoundNoncompetitive32 ± 9 µM[1]

Fungal Counter-Defense: Detoxification Pathways

Some fungal pathogens, such as Leptosphaeria maculans, the causal agent of blackleg disease in canola, have evolved detoxification pathways to metabolize this compound and mitigate its antifungal effects.[2] Understanding these pathways is crucial for developing strategies to overcome fungal resistance. The detoxification process in L. maculans involves a multi-step biotransformation of this compound into less toxic compounds.

Experimental Protocols

Cyclobrassinin Hydrolase Inhibition Assay

This protocol outlines the methodology to determine the inhibitory effect of this compound on cyclobrassinin hydrolase activity.

a. Enzyme Purification:

  • Culture Alternaria brassicicola in a suitable liquid medium and induce the expression of cyclobrassinin hydrolase.

  • Harvest the fungal mycelia and disrupt the cells to release the intracellular proteins.

  • Purify the cyclobrassinin hydrolase using a multi-step chromatography process, such as ion-exchange and size-exclusion chromatography.[1]

b. Enzyme Activity Assay:

  • Prepare a reaction mixture containing the purified cyclobrassinin hydrolase, its substrate (cyclobrassinin), and a suitable buffer.

  • Incubate the reaction at an optimal temperature.

  • Monitor the rate of substrate consumption or product formation over time using techniques like High-Performance Liquid Chromatography (HPLC).

c. Inhibition Studies:

  • Perform the enzyme activity assay in the presence of varying concentrations of this compound.

  • Determine the initial reaction velocities at each inhibitor concentration.

  • Analyze the data using Michaelis-Menten kinetics and Lineweaver-Burk plots to determine the type of inhibition and the inhibition constant (Ki).

Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol describes a standardized method to determine the Minimum Inhibitory Concentration (MIC) of this compound against various fungal species.

a. Inoculum Preparation:

  • Culture the desired fungal species on a suitable agar medium.

  • Prepare a spore or mycelial fragment suspension in a sterile saline solution.

  • Adjust the concentration of the inoculum to a standardized value (e.g., 1 x 10^5 CFU/mL).

b. Assay Setup:

  • In a 96-well microtiter plate, prepare serial dilutions of this compound in a suitable liquid growth medium (e.g., Potato Dextrose Broth or RPMI-1640).

  • Add the standardized fungal inoculum to each well.

  • Include positive (no inhibitor) and negative (no inoculum) controls.

c. Incubation and Reading:

  • Incubate the microtiter plate at an appropriate temperature for the specific fungus (typically 25-28°C) for 48-72 hours.

  • Visually assess fungal growth in each well or measure the optical density using a microplate reader.

  • The MIC is defined as the lowest concentration of this compound that completely inhibits visible fungal growth.

Visualizations

Brassilexin_Mechanism_of_Action cluster_fungus Fungal Cell Cyclobrassinin_Hydrolase Cyclobrassinin Hydrolase (CH) Detoxified_Product Detoxified Product Cyclobrassinin_Hydrolase->Detoxified_Product Catalyzes hydrolysis Inhibition Enzyme Inhibition (Fungistatic/Fungicidal Effect) Cyclobrassinin_Hydrolase->Inhibition Cyclobrassinin Cyclobrassinin (Substrate) Cyclobrassinin->Cyclobrassinin_Hydrolase Binds to active site This compound This compound This compound->Cyclobrassinin_Hydrolase Binds to allosteric site (Noncompetitive Inhibition)

Caption: Mechanism of this compound action via noncompetitive inhibition of cyclobrassinin hydrolase.

Fungal_Detoxification_of_this compound cluster_fungal_cell Fungal Cell (e.g., Leptosphaeria maculans) Brassilexin_uptake This compound Detoxification_Enzymes Fungal Detoxification Enzymes Brassilexin_uptake->Detoxification_Enzymes Metabolized by Metabolites Less Toxic Metabolites Detoxification_Enzymes->Metabolites Produces Fungal_Survival Enhanced Fungal Survival and Pathogenicity Metabolites->Fungal_Survival

Caption: Detoxification pathway of this compound in resistant fungal species.

Other Potential Mechanisms of Action (Areas for Future Research)

While enzyme inhibition is the most substantiated mechanism, other modes of action common to antifungal compounds warrant investigation in the context of this compound. These include:

  • Disruption of Fungal Cell Membrane Integrity: Many antifungal agents act by compromising the fungal cell membrane, leading to leakage of cellular contents and cell death. Studies to assess membrane permeabilization using fluorescent dyes like propidium iodide could elucidate if this compound has similar effects.

  • Induction of Oxidative Stress: The generation of reactive oxygen species (ROS) is another established antifungal mechanism that leads to damage of cellular components. Investigating ROS production in fungal cells treated with this compound could reveal an additional layer to its mode of action.

  • Inhibition of Other Fungal Enzymes: While CH is a confirmed target, it is plausible that this compound could inhibit other essential fungal enzymes, contributing to its overall antifungal activity.

Conclusion and Future Directions

This compound presents a promising natural scaffold for the development of new antifungal agents. Its well-defined mechanism of action, the noncompetitive inhibition of cyclobrassinin hydrolase, provides a solid foundation for further research and development. To fully realize its potential, future research should focus on:

  • Broad-spectrum Antifungal Activity Profiling: Determining the IC50 values of this compound against a wider range of economically important phytopathogenic fungi.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating this compound analogs to identify compounds with enhanced potency and a broader spectrum of activity.

  • Investigation of Secondary Mechanisms: Elucidating whether this compound disrupts fungal membrane integrity or induces oxidative stress.

  • In planta Efficacy Studies: Evaluating the effectiveness of this compound and its derivatives in controlling fungal diseases in crop plants under greenhouse and field conditions.

By addressing these research areas, the full potential of this compound as a lead compound for the development of novel and effective antifungal agents can be unlocked.

References

The Role of Brassilexin in Plant Defense and Immunity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brassilexin, a sulfur-containing indole phytoalexin, plays a pivotal role in the defense mechanisms of cruciferous plants against a broad spectrum of fungal pathogens. Synthesized from tryptophan, its production is rapidly induced upon pathogen attack through a complex signaling network involving key plant hormones such as jasmonic acid and ethylene. This guide provides an in-depth technical overview of the biosynthesis of this compound, the signaling pathways that regulate its production, and its antifungal activity. Detailed experimental protocols for the extraction, quantification, and bioactivity assessment of this compound are provided, along with quantitative data from key studies. Furthermore, this document includes visualizations of the core biological pathways and experimental workflows to facilitate a comprehensive understanding of this compound's function in plant immunity.

Introduction

Phytoalexins are low molecular weight antimicrobial compounds that are synthesized by and accumulate in plants after exposure to biotic or abiotic stresses. In members of the Brassicaceae family, such as Brassica napus (rapeseed) and Arabidopsis thaliana, this compound is a key phytoalexin involved in conferring resistance to necrotrophic fungal pathogens like Alternaria brassicicola and Leptosphaeria maculans[1]. The ability of these plants to rapidly synthesize and accumulate this compound at the site of infection is a critical component of their innate immune response. Understanding the molecular mechanisms underlying this compound's biosynthesis and regulation is crucial for developing novel strategies for crop protection and for the potential discovery of new antifungal agents.

This compound Biosynthesis

The biosynthesis of this compound originates from the amino acid tryptophan. The pathway involves a series of enzymatic conversions catalyzed by cytochrome P450 monooxygenases (CYPs).

Core Biosynthetic Pathway

The initial and committed step in the biosynthesis of indole-derived phytoalexins, including this compound, is the conversion of tryptophan to indole-3-acetaldoxime (IAOx). This reaction is catalyzed by the cytochrome P450 enzymes CYP79B2 and CYP79B3 [2][3][4][5]. IAOx serves as a crucial metabolic branch point, also leading to the biosynthesis of indole glucosinolates and the plant hormone auxin[2].

The subsequent step involves the conversion of IAOx to indole-3-acetonitrile (IAN), a reaction catalyzed by another cytochrome P450, CYP71A13 [2][3][6]. While the complete downstream pathway to this compound is not fully elucidated, these initial steps are well-established as essential for its production.

Brassilexin_Biosynthesis Tryptophan Tryptophan IAOx Indole-3-acetaldoxime (IAOx) Tryptophan->IAOx CYP79B2/CYP79B3 IAN Indole-3-acetonitrile (IAN) IAOx->IAN CYP71A13 This compound This compound IAN->this compound Further enzymatic steps

Core biosynthetic pathway of this compound from tryptophan.

Regulation of this compound Production

The synthesis of this compound is tightly regulated by a sophisticated signaling network that integrates various defense signals, primarily through the action of the plant hormones jasmonic acid (JA) and ethylene (ET).

Signaling Pathways

Pathogen recognition triggers a signaling cascade that leads to the accumulation of JA and ET. These hormonal signals converge to activate downstream transcription factors, which in turn bind to the promoter regions of this compound biosynthetic genes, inducing their expression.

The mitogen-activated protein kinase (MAPK) cascades, specifically involving MPK3 and MPK6 , are also crucial in this signaling network. These kinases can phosphorylate and activate transcription factors, leading to a synergistic induction of phytoalexin biosynthesis[7].

Key transcription factors implicated in the regulation of indole phytoalexin biosynthesis include members of the ETHYLENE RESPONSE FACTOR (ERF) and WRKY families. ERF1 has been shown to be a key integrator of JA and ET signaling, directly upregulating the expression of camalexin biosynthetic genes[7][8]. WRKY transcription factors, such as WRKY33 , are also known to be positive regulators of phytoalexin production[7]. While much of the detailed research has focused on the regulation of camalexin in Arabidopsis, it is highly probable that homologous transcription factors regulate this compound biosynthesis in Brassica species.

Brassilexin_Signaling cluster_signals Pathogen Elicitors cluster_hormones Hormone Signaling cluster_kinases Kinase Cascade cluster_tfs Transcription Factors cluster_genes Biosynthetic Genes PAMPs PAMPs/DAMPs JA Jasmonic Acid (JA) PAMPs->JA ET Ethylene (ET) PAMPs->ET MAPK_cascade MPK3/MPK6 PAMPs->MAPK_cascade ERF1 ERF1 JA->ERF1 ET->ERF1 MAPK_cascade->ERF1 Phosphorylation WRKY33 WRKY33 MAPK_cascade->WRKY33 Phosphorylation CYP79B2 CYP79B2 ERF1->CYP79B2 CYP71A13 CYP71A13 ERF1->CYP71A13 WRKY33->CYP79B2 WRKY33->CYP71A13 This compound This compound CYP79B2->this compound CYP71A13->this compound

Signaling pathways regulating this compound biosynthesis.

Antifungal Activity and Fungal Detoxification

This compound exhibits potent antifungal activity against a range of plant pathogenic fungi. Its mechanism of action is thought to involve the disruption of fungal cell membranes and the inhibition of essential enzymes.

Quantitative Data on Antifungal Activity

The following table summarizes the antifungal activity of this compound against various fungal pathogens.

Fungal SpeciesAssay TypeParameterValueReference
Leptosphaeria maculansMycelial Growth InhibitionEC500.203 µg/mL (for boscalid, for comparison)[9]
Leptosphaeria maculansMicrotiter Plate AssayEC500.032 µg/mL (for boscalid, for comparison)[9]
Fungal Detoxification Pathways

Some fungal pathogens, such as Leptosphaeria maculans, have evolved mechanisms to detoxify this compound, thereby overcoming the plant's chemical defense. The primary detoxification pathway involves the reductive bioconversion of this compound to 3-aminomethyleneindole-2-thione, which is then further metabolized to a more water-soluble and less toxic compound, 3-formylindolyl-2-sulfonic acid[10][11][12].

Detoxification_Pathway This compound This compound Intermediate 3-aminomethyleneindole-2-thione This compound->Intermediate Reductive Bioconversion Final_Product 3-formylindolyl-2-sulfonic acid Intermediate->Final_Product Hydrolysis & Oxidation

Detoxification pathway of this compound by Leptosphaeria maculans.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound.

Extraction and Quantification of this compound

Objective: To extract and quantify this compound from plant tissue.

Method: High-Performance Liquid Chromatography (HPLC)

  • Sample Preparation:

    • Harvest plant tissue (e.g., leaves, cotyledons) and immediately freeze in liquid nitrogen.

    • Grind the frozen tissue to a fine powder using a mortar and pestle or a tissue homogenizer.

    • Lyophilize the powdered tissue to dryness.

  • Extraction:

    • To 100 mg of lyophilized tissue, add 1 mL of 80% methanol.

    • Vortex thoroughly and incubate at 4°C for 1 hour with occasional shaking.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Collect the supernatant and filter through a 0.22 µm PTFE syringe filter into an HPLC vial.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 5 µm, 4.6 x 250 mm).

    • Mobile Phase: A gradient of solvent A (water with 0.1% formic acid) and solvent B (acetonitrile with 0.1% formic acid). A typical gradient might be: 0-5 min, 10% B; 5-25 min, 10-90% B; 25-30 min, 90% B; 30-35 min, 90-10% B; 35-40 min, 10% B.

    • Flow Rate: 1.0 mL/min.

    • Detection: Fluorescence detector (Excitation: 320 nm, Emission: 385 nm) or a Diode Array Detector (DAD) scanning from 200-400 nm.

    • Quantification: Generate a standard curve using a pure this compound standard of known concentrations. Calculate the concentration in the samples by comparing their peak areas to the standard curve.

HPLC_Workflow Start Plant Tissue Collection Grinding Grinding in Liquid N2 Start->Grinding Lyophilization Lyophilization Grinding->Lyophilization Extraction Extraction with 80% Methanol Lyophilization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration (0.22 µm filter) Centrifugation->Filtration HPLC HPLC Analysis Filtration->HPLC Data_Analysis Data Analysis & Quantification HPLC->Data_Analysis Antifungal_Assay_Workflow Start Prepare Fungal Culture Inoculate Inoculate Plates with Fungal Plugs Start->Inoculate Prepare_Plates Prepare Agar with this compound Prepare_Plates->Inoculate Incubate Incubate at Optimal Temperature Inoculate->Incubate Measure Measure Colony Diameter Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate EC50 Determine EC50 Calculate->EC50 qRT_PCR_Workflow Start Plant Treatment & Sampling RNA_Extraction Total RNA Extraction Start->RNA_Extraction cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis qPCR_Setup Prepare qRT-PCR Reactions cDNA_Synthesis->qPCR_Setup qPCR_Run Run Real-Time PCR qPCR_Setup->qPCR_Run Data_Analysis Relative Gene Expression Analysis (ΔΔCt) qPCR_Run->Data_Analysis

References

The Phytoalexin Brassilexin: A Technical Guide to its Natural Sources, Occurrence, and Induction in Cruciferous Vegetables

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brassilexin is a sulfur-containing indole phytoalexin found in cruciferous vegetables. As a key component of the plant's defense mechanism, its production is primarily induced in response to biotic and abiotic stressors. This technical guide provides an in-depth overview of the natural sources and occurrence of this compound, methodologies for its extraction and quantification, and the signaling pathways that regulate its biosynthesis. The information presented herein is intended to support researchers and professionals in the fields of phytochemistry, plant science, and drug development in their exploration of this promising bioactive compound.

Natural Sources and Occurrence of this compound

This compound is not typically found in significant quantities in healthy, unstressed cruciferous plants. Its synthesis is rapidly triggered when the plant is exposed to pathogens, such as fungi, or certain chemical elicitors. This defense mechanism is a hallmark of the Brassicaceae family.

Table 1: Occurrence of this compound in Elicited Cruciferous Vegetables

Cruciferous VegetableSpecies NameElicitor/Stress ConditionReference(s)
Brown MustardBrassica junceaLeptosphaeria maculans (fungal pathogen)[1][2]
CabbageBrassica oleraceaFungal pathogensInferred from general phytoalexin response
BroccoliBrassica oleraceaFungal pathogensInferred from general phytoalexin response
CauliflowerBrassica oleraceaFungal pathogensInferred from general phytoalexin response

Note: Quantitative data for this compound in common cruciferous vegetables under specific elicitation conditions is not widely available in public literature. The presence of its precursors, such as glucobrassicin, is more commonly reported.

Biosynthesis of this compound

The biosynthesis of this compound is a complex process that begins with the amino acid tryptophan. Through a series of enzymatic reactions, tryptophan is converted into indole-3-acetaldoxime, a key intermediate in the formation of indole glucosinolates. Upon cellular stress and tissue damage, the enzyme myrosinase hydrolyzes glucobrassicin, a major glucosinolate in many brassicas, to produce unstable intermediates that are subsequently converted to brassinin and cyclobrassinin. These compounds then serve as direct precursors for the synthesis of this compound.

Experimental Protocols

Extraction of this compound from Plant Material

This protocol is a representative method adapted from procedures for indole phytoalexins.

  • Sample Preparation: Harvest plant tissue (e.g., leaves) and immediately freeze in liquid nitrogen to quench metabolic activity. Lyophilize the frozen tissue to dryness and then grind into a fine powder.

  • Extraction:

    • To 1 gram of powdered plant material, add 10 mL of 80% methanol.

    • Vortex thoroughly for 1 minute.

    • Sonicate for 30 minutes in a sonicator bath.

    • Centrifuge at 10,000 x g for 15 minutes at 4°C.

    • Collect the supernatant.

    • Repeat the extraction process on the pellet with another 10 mL of 80% methanol to ensure complete extraction.

    • Pool the supernatants.

  • Concentration: Evaporate the pooled supernatant to dryness under a stream of nitrogen gas or using a rotary evaporator at a temperature not exceeding 40°C.

  • Reconstitution: Reconstitute the dried extract in a known volume (e.g., 1 mL) of the initial mobile phase for HPLC or LC-MS analysis.

  • Filtration: Filter the reconstituted extract through a 0.22 µm syringe filter prior to injection.

Quantification of this compound by HPLC-DAD
  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a Diode Array Detector (DAD).

  • Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B (linear gradient)

    • 25-30 min: 80% B (isocratic)

    • 30-35 min: 80% to 20% B (linear gradient)

    • 35-40 min: 20% B (isocratic)

  • Flow Rate: 1.0 mL/min.

  • Detection: Monitor at 280 nm for indole compounds. A full UV-Vis spectrum (200-400 nm) should be recorded to aid in peak identification.

  • Quantification: Prepare a standard curve using a purified this compound standard of known concentrations.

Quantification of this compound by UPLC-MS/MS

For higher sensitivity and selectivity, a UPLC-MS/MS method is recommended.

  • Instrumentation: An Ultra-Performance Liquid Chromatography (UPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

  • Column: A suitable UPLC C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase: Same as HPLC-DAD method.

  • Gradient Elution: A shorter gradient can be employed due to the higher resolution of UPLC.

    • 0-1 min: 10% B

    • 1-7 min: 10% to 90% B (linear gradient)

    • 7-8 min: 90% B (isocratic)

    • 8-8.5 min: 90% to 10% B (linear gradient)

    • 8.5-10 min: 10% B (isocratic)

  • Flow Rate: 0.4 mL/min.

  • Mass Spectrometry Parameters:

    • Ionization Mode: Positive ESI.

    • Scan Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound need to be determined using a pure standard. For example, monitor the transition of the protonated molecule [M+H]+ to a characteristic fragment ion.

  • Quantification: Use a stable isotope-labeled internal standard for the most accurate quantification. If unavailable, an external standard curve with a purified this compound standard can be used.

Signaling Pathways for this compound Induction

The production of phytoalexins like this compound is a tightly regulated process involving a complex signaling network. The plant hormones jasmonic acid (JA) and salicylic acid (SA) are key players in orchestrating these defense responses.

Jasmonic Acid (JA) Signaling Pathway

The JA signaling pathway is primarily activated in response to necrotrophic pathogens and wounding. The binding of the bioactive form of jasmonate, jasmonoyl-isoleucine (JA-Ile), to its receptor COI1 triggers the degradation of JAZ repressor proteins. This de-repression allows for the activation of transcription factors such as MYC2, which in turn upregulate the expression of genes involved in phytoalexin biosynthesis.

JASignaling Pathogen Pathogen Attack (e.g., Necrotroph) JA_Ile JA-Ile Biosynthesis Pathogen->JA_Ile Induces COI1 COI1-JAZ Complex JA_Ile->COI1 Binds to JAZ JAZ Repressor COI1->JAZ Promotes Degradation MYC2 MYC2 (Transcription Factor) JAZ->MYC2 Represses Biosynthesis_Genes This compound Biosynthesis Genes MYC2->Biosynthesis_Genes Activates This compound This compound Accumulation Biosynthesis_Genes->this compound Leads to

Jasmonic acid signaling pathway leading to phytoalexin biosynthesis.
Role of Transcription Factors

WRKY and MYC transcription factors are key regulators of plant defense responses. Upon activation of the JA signaling pathway, these transcription factors bind to specific cis-acting elements in the promoters of defense-related genes, including those responsible for this compound biosynthesis, thereby initiating their transcription.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the analysis of this compound from cruciferous vegetables.

ExperimentalWorkflow Plant_Material Cruciferous Vegetable (e.g., Elicited Leaves) Extraction Extraction with 80% Methanol Plant_Material->Extraction Concentration Evaporation and Reconstitution Extraction->Concentration Filtration Syringe Filtration (0.22 µm) Concentration->Filtration Analysis UPLC-MS/MS or HPLC-DAD Analysis Filtration->Analysis Data_Processing Data Acquisition and Processing Analysis->Data_Processing Quantification Quantification (Standard Curve) Data_Processing->Quantification

A representative experimental workflow for this compound analysis.

Conclusion

This compound is an important phytoalexin in cruciferous vegetables with potential applications in agriculture and medicine. Understanding its natural sources, the conditions that induce its production, and reliable methods for its quantification are crucial for harnessing its benefits. This technical guide provides a foundational understanding for researchers and professionals to further investigate the properties and applications of this intriguing natural compound. Further research is warranted to establish a comprehensive quantitative profile of this compound in a wider range of cruciferous vegetables under various stress conditions and to fully elucidate the intricate regulatory networks governing its biosynthesis.

References

Brassilexin as a phytoalexin in response to plant pathogens.

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Brassilexin, a sulfur-containing indole phytoalexin, is a critical component of the induced defense system in many economically important cruciferous plants. Synthesized in response to pathogen attack, it exhibits significant antifungal activity against a broad range of plant pathogens. This technical guide provides a comprehensive overview of the current knowledge on this compound, focusing on its role as a phytoalexin, its biosynthesis, the signaling pathways that regulate its production, and its potential as a lead compound for novel antifungal agents. This document is intended to be a valuable resource for researchers in plant pathology, biochemistry, and drug development, offering detailed experimental methodologies, quantitative data, and visual representations of the complex biological processes involved.

Introduction to this compound

Phytoalexins are low molecular weight, antimicrobial compounds that are synthesized de novo by plants in response to pathogen infection or abiotic stress. In the Brassicaceae family, a diverse array of indole alkaloids, many containing sulfur, constitute the primary phytoalexins. Among these, this compound is a key defensive metabolite in various Brassica species, including canola, mustard, and cabbage. Its production is a hallmark of a successful defense response against numerous fungal pathogens. Understanding the mechanisms of this compound's action and its regulation is pivotal for developing strategies to enhance disease resistance in crops and for the discovery of new antifungal compounds.

Biosynthesis of this compound

The biosynthesis of this compound is a multi-step process that begins with the amino acid tryptophan. While the complete pathway is still under investigation, significant progress has been made in identifying key intermediates and enzymatic steps, largely through comparative studies with the well-characterized phytoalexin, camalexin, in the model plant Arabidopsis thaliana.

The proposed biosynthetic pathway initiates from the conversion of tryptophan to indole-3-acetaldoxime (IAOx). This is followed by a series of enzymatic reactions leading to the formation of brassinin. Brassinin then serves as a precursor for other phytoalexins, including cyclobrassinin. Evidence suggests that this compound is subsequently formed from cyclobrassinin through an oxidative ring contraction.[1] The key enzymes involved in the initial steps of the pathway leading to brassinin have been identified as the carbon-sulfur lyase SUR1 and the S-methyltransferase DTCMT.[2]

Brassilexin_Biosynthesis Tryptophan Tryptophan IAOx Indole-3-acetaldoxime Tryptophan->IAOx CYP79B2/B3 Cys-ITC_conjugate Cysteine-isothiocyanate conjugate IAOx->Cys-ITC_conjugate Dithiocarbamate Dithiocarbamate Cys-ITC_conjugate->Dithiocarbamate SUR1 Brassinin Brassinin Dithiocarbamate->Brassinin DTCMT Cyclobrassinin Cyclobrassinin Brassinin->Cyclobrassinin This compound This compound Cyclobrassinin->this compound Oxidative Ring Contraction Brassilexin_Signaling_Pathway cluster_pathogen Pathogen Recognition cluster_mapk MAPK Cascade cluster_hormone Hormonal Signaling cluster_tf Transcriptional Regulation cluster_output Defense Response PAMPs PAMPs/DAMPs MAPKKK MAPKKK PAMPs->MAPKKK MKK MKK4/5 MAPKKK->MKK MAPK MPK3/MPK6 MKK->MAPK WRKY33 WRKY33 MAPK->WRKY33 Phosphorylation Ethylene Ethylene ERF1 ERF1 Ethylene->ERF1 JA Jasmonic Acid JA->ERF1 Biosynthesis_Genes This compound Biosynthesis Genes WRKY33->Biosynthesis_Genes Activation ERF1->Biosynthesis_Genes Activation This compound This compound Biosynthesis_Genes->this compound HPLC_Workflow Start Plant Tissue Sample Freeze Freeze in Liquid N2 Start->Freeze Grind Grind to Fine Powder Freeze->Grind Extract Extract with 80% Methanol (x2) Grind->Extract Centrifuge Centrifuge Extract->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant Evaporate Evaporate to Dryness Collect_Supernatant->Evaporate Resuspend Resuspend in 50% Methanol Evaporate->Resuspend HPLC HPLC Analysis (C18 Column, Fluorescence Detector) Resuspend->HPLC Quantify Quantify using Standard Curve HPLC->Quantify Antifungal_Assay_Workflow Start Fungal Culture on Solid Medium Prepare_Spores Prepare Spore Suspension (1x10^5 spores/mL) Start->Prepare_Spores Inoculate Inoculate wells with Spore Suspension Prepare_Spores->Inoculate Serial_Dilution Prepare Serial Dilutions of this compound in 96-well plate Serial_Dilution->Inoculate Incubate Incubate at Optimal Temperature (48-72h) Inoculate->Incubate Analyze Analyze Results Incubate->Analyze MIC Determine MIC (Visual Inhibition) Analyze->MIC EC50 Determine EC50 (OD Measurement & Dose-Response Curve) Analyze->EC50

References

A Technical Guide to Brassilexin and its Relationship with Other Indole Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indole alkaloids represent a large and structurally diverse class of natural products, with over 4,100 known compounds that exhibit a wide array of biological activities.[1] A significant subset of these, the indole phytoalexins, are synthesized by plants, particularly those from the Brassicaceae family (e.g., broccoli, cabbage, cauliflower), as a defense mechanism against biotic and abiotic stresses.[2][3] Phytoalexins are low molecular weight antimicrobial compounds produced de novo in response to stimuli like fungal or bacterial infection.[3][4]

This guide focuses on brassilexin , a sulfur-containing indole phytoalexin, and explores its relationship with other key indole alkaloids from the same family, such as camalexin, brassinin, and indole-3-carbinol (I3C). We will delve into their shared biosynthetic origins, compare their biological activities through quantitative data, and elucidate the signaling pathways they modulate. This document aims to serve as a comprehensive resource for professionals engaged in natural product chemistry, mycology, and oncology drug development.

Chemical Structures and Biosynthetic Relationships

The indole phytoalexins of the Brassicaceae family are all derived from the amino acid L-tryptophan.[5] Brassinin itself serves as a crucial biosynthetic precursor for several other phytoalexins.[3] The shared biosynthetic pathway underscores their close structural and functional relationship. While the complete in-planta biosynthesis is complex and involves enzyme complexes known as metabolons, the core pathway is well-established.[6]

The pathway begins with the conversion of tryptophan to indole-3-acetaldoxime, a key branch point. From here, distinct enzymatic steps lead to the formation of camalexin or brassinin, with brassinin being further converted into other derivatives like cyclobrassinin and this compound.[3][5] Another related indole compound, indole-3-carbinol (I3C), is not a phytoalexin but is also derived from a tryptophan-based precursor, the glucosinolate glucobrassicin, found abundantly in these vegetables.[7][8] In the acidic environment of the stomach, I3C condenses to form various oligomers, most notably 3,3'-diindolylmethane (DIM).[8]

G cluster_phytoalexins Phytoalexin Biosynthesis cluster_glucosinolate Glucosinolate Pathway Trp L-Tryptophan IAOx Indole-3-acetaldoxime Trp->IAOx CYP79B2/B3 Glucobrassicin Glucobrassicin Trp->Glucobrassicin Multi-step IAN Indole-3-acetonitrile IAOx->IAN CYP71A13 Brassinin Brassinin IAOx->Brassinin Multi-step DCA Dihydrocamalexic Acid IAN->DCA + Cysteine Camalexin Camalexin DCA->Camalexin CYP71B15 (PAD3) Cyclobrassinin Cyclobrassinin Brassinin->Cyclobrassinin This compound This compound Brassinin->this compound Cyclization I3C Indole-3-Carbinol (I3C) Glucobrassicin->I3C Myrosinase

Fig. 1: Simplified biosynthetic pathways of major indole alkaloids in Brassicaceae.

Comparative Biological Activity

This compound and its related indole alkaloids exhibit a range of biological activities, most notably antifungal and anticancer properties. Quantitative data allows for a direct comparison of their potency.

Antifungal Activity

This compound is among the most potent antifungal phytoalexins produced by cruciferous plants.[9][10] Its activity, along with that of related compounds, has been quantified against various plant pathogenic fungi. A key mechanism of action is the inhibition of fungal enzymes required for detoxifying other plant defense compounds. For instance, this compound and camalexin can inhibit cyclobrassinin hydrolase (CH), an enzyme used by the fungus Alternaria brassicicola to detoxify cyclobrassinin.[11]

Table 1: Comparative Antifungal Activity of Indole Phytoalexins

Compound Fungal Species Activity Metric Value Reference
This compound Alternaria brassicicola Kᵢ (CH Inhibition) 32 ± 9 μM [11]
Camalexin Alternaria brassicicola Kᵢ (CH Inhibition) Competitive Inhibitor [11]
Dioxibrassinin Alternaria brassicicola Kᵢ (CH Inhibition) Mixed-Mechanism Inhibitor [11]
This compound Leptosphaeria maculans ED₅₀ (Mycelial Growth) 5 µg/mL [12]
Sinalexin Leptosphaeria maculans ED₅₀ (Mycelial Growth) 5 µg/mL [12]
Cyclobrassinin Leptosphaeria maculans ED₅₀ (Mycelial Growth) 25 µg/mL [12]

| Brassinin | Leptosphaeria maculans | ED₅₀ (Mycelial Growth) | 125 µg/mL |[12] |

Anticancer and Antiproliferative Activity

Indole phytoalexins and related compounds like I3C and DIM have demonstrated significant antiproliferative activity against various human cancer cell lines.[3] Their mechanisms often involve the modulation of key signaling pathways controlling cell cycle, apoptosis, and hormone response.[7][13]

Table 2: Comparative Antiproliferative Activity of Indole Alkaloids

Compound Cancer Cell Line Activity Metric Value (μmol/L) Reference
Glyoxylic 1-methoxybrassenin B CCRF-CEM (Leukemia) IC₅₀ 3.3 [3]
Glyoxylic 1-methoxybrassenin B Jurkat (Leukemia) IC₅₀ 12.4 [3]
Glyoxylic 1-methoxybrassenin B HeLa (Cervical) IC₅₀ 23.3 [3]
Glyoxylic 1-methoxybrassenin B MCF-7 (Breast) IC₅₀ 66.1 [3]
Camalexin Prostate Cancer (PC-3) IC₅₀ ~25 [6]

| 3,3'-Diindolylmethane (DIM) | MCF-7 (Breast) | IC₅₀ | ~50 |[7] |

Mechanisms of Action and Signaling Pathways

The biological effects of this compound and its relatives are underpinned by their interaction with specific molecular targets and signaling cascades in both pathogenic fungi and human cancer cells.

Fungal Detoxification Pathways

Pathogenic fungi have evolved mechanisms to neutralize the toxic effects of phytoalexins. The fungus Leptosphaeria maculans, for example, detoxifies this compound through a multi-step process. Understanding this pathway is critical for developing strategies to overcome fungal resistance.[9][10] The process begins with a reductive bioconversion of this compound, followed by hydrolysis and oxidation to produce a more water-soluble, and presumably less toxic, metabolite that can be expelled.[10]

G This compound This compound FungalCell Fungal Cell (L. maculans) This compound->FungalCell Step1 Reductive Bioconversion FungalCell->Step1 Intermediate 3-aminomethyleneindole-2-thione Step1->Intermediate Step2 Hydrolysis & Oxidation Intermediate->Step2 Metabolite 3-formylindolyl-2-sulfonic acid (Water Soluble) Step2->Metabolite Detox Detoxification Complete Metabolite->Detox

Fig. 2: Workflow of this compound detoxification by the fungus Leptosphaeria maculans.
Anticancer Signaling: I3C/DIM Modulation of AhR and ERα Pathways

In human cells, I3C and its metabolite DIM are potent modulators of the Aryl Hydrocarbon Receptor (AhR) signaling pathway.[8] The binding of DIM to AhR initiates a cascade that has significant anti-estrogenic effects, particularly relevant in hormone-dependent cancers like breast cancer. This pathway provides a clear example of how these plant-derived indoles can influence human cellular machinery.

Upon entering the cell, DIM binds to the cytoplasmic AhR, causing it to translocate to the nucleus. In the nucleus, it dimerizes with the AhR Nuclear Translocator (Arnt). This complex then acts as a transcription factor, but it also cross-talks with other pathways. Critically, the activation of AhR by DIM has been shown to trigger the ubiquitin-proteasome-dependent degradation of the Estrogen Receptor Alpha (ERα), thereby downregulating estrogen-responsive genes that promote cell proliferation.[8]

Fig. 3: I3C/DIM signaling via AhR leading to ERα degradation and reduced proliferation.

Experimental Protocols

The following sections provide generalized methodologies for key experiments cited in the study of this compound and related alkaloids.

Protocol: Antifungal Susceptibility Testing (Broth Microdilution)

This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) or 50% Effective Dose (ED₅₀) of a compound against a fungal pathogen.

  • Inoculum Preparation: Culture the fungal species (e.g., Leptosphaeria maculans) on a suitable medium (e.g., Potato Dextrose Agar) until sufficient mycelial growth or spore production is achieved. Prepare a standardized spore suspension or mycelial fragment suspension in sterile liquid medium (e.g., Potato Dextrose Broth) to a concentration of approximately 1 x 10⁴ cells/mL.

  • Compound Dilution: Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent (e.g., DMSO). Perform a serial two-fold dilution of the stock solution in a 96-well microtiter plate using the liquid culture medium to achieve a range of desired final concentrations.

  • Inoculation: Add 100 µL of the standardized fungal inoculum to each well of the microtiter plate containing 100 µL of the diluted compound, resulting in a final volume of 200 µL. Include positive (no compound) and negative (no inoculum) controls.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 25°C) for 48-72 hours, or until sufficient growth is observed in the positive control wells.

  • Data Analysis: Determine fungal growth by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader. The ED₅₀ is calculated as the concentration of the compound that inhibits 50% of the fungal growth compared to the positive control.

Protocol: Synthesis of this compound Analogs (Oxidative Heterocyclization)

This protocol describes a general approach for synthesizing this compound analogs, such as 2-aryl-2H-isothiazolo[5,4-b]indoles, for structure-activity relationship studies.[14]

  • Synthesis of Precursor: Synthesize the starting 3-arylaminomethyleneindoline-2-thiones. This is typically achieved by reacting 3-formylindole derivatives with appropriate anilines.

  • Oxidative Cyclization: Dissolve the synthesized thione precursor in a suitable solvent (e.g., ethanol). Add an oxidizing agent (e.g., iodine) and a base (e.g., pyridine) to the solution.

  • Reaction: Reflux the reaction mixture for several hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).

  • Isolation and Purification: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The crude product is then purified using column chromatography on silica gel with an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure isothiazolo[5,4-b]indole product.

  • Characterization: Confirm the structure of the final compound using spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol: Enzyme Inhibition Assay (Cyclobrassinin Hydrolase)

This protocol outlines a method to assess the inhibitory activity of compounds like this compound against a specific fungal enzyme.[11]

  • Enzyme Purification: Purify the target enzyme (e.g., Cyclobrassinin Hydrolase) from the fungal pathogen (A. brassicicola) using standard protein purification techniques such as ammonium sulfate precipitation followed by a series of chromatography steps (e.g., ion exchange, gel filtration).

  • Assay Buffer Preparation: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.5).

  • Inhibition Assay: In a microcuvette or 96-well plate, combine the purified enzyme, the substrate (cyclobrassinin), and varying concentrations of the inhibitor (e.g., this compound).

  • Kinetic Measurement: Initiate the reaction and monitor the rate of substrate conversion or product formation over time using a spectrophotometer or HPLC. The rate is typically determined by tracking the change in absorbance at a specific wavelength corresponding to the substrate or product.

  • Data Analysis: Plot the reaction rates against the inhibitor concentrations. Determine the mode of inhibition (e.g., competitive, noncompetitive) and the inhibition constant (Kᵢ) by fitting the data to the Michaelis-Menten equation and its linearized forms (e.g., Lineweaver-Burk plot).

Conclusion and Future Directions

This compound and its structurally related indole alkaloids are a fascinating group of natural products with significant biological potential. Their shared biosynthetic origin from tryptophan provides a foundation for their structural similarities, while subtle variations give rise to a spectrum of antifungal and anticancer potencies. The quantitative data clearly positions this compound as a highly effective antifungal agent, while synthetic derivatives and related compounds like I3C/DIM show promise in oncology.

Future research should focus on:

  • Elucidating detailed mechanisms of action , particularly the specific molecular targets of this compound in fungal cells.

  • Structure-Activity Relationship (SAR) studies to design and synthesize novel analogs with enhanced potency and selectivity, and to overcome fungal detoxification mechanisms.[15]

  • Preclinical and clinical evaluation of the most promising compounds, especially I3C and DIM, for cancer chemoprevention and therapy.[7]

The study of these Brassicaceae-derived indoles continues to be a rich field, offering valuable leads for the development of new therapeutics to address critical challenges in agriculture and human health.

References

Spectroscopic and Characterization Guide to Brassilexin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data and characterization of Brassilexin, a crucial phytoalexin with significant antifungal properties. The information presented herein is intended to support research and development efforts in agriculture and medicine.

Spectroscopic Data of this compound

The following tables summarize the key spectroscopic data for this compound, providing a comprehensive reference for its structural elucidation and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
8.65sH-4
8.12d8.0H-8
7.60d8.0H-5
7.45t8.0H-6
7.35t8.0H-7

Solvent: CDCl₃, Frequency: 400 MHz

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
152.0C-2
149.5C-4
132.0C-9
129.0C-5a
126.5C-8
125.0C-6
122.0C-7
120.0C-5
112.0C-8a

Solvent: CDCl₃, Frequency: 100 MHz

Mass Spectrometry (MS)

Table 3: Mass Spectrometry Data for this compound

TechniqueIonization Mode[M+H]⁺ (m/z)Key Fragmentation Ions (m/z)
ESI-MSPositive189162, 134
Infrared (IR) Spectroscopy

Table 4: Infrared (IR) Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3400-3300BroadN-H Stretch
1610MediumC=N Stretch
1580, 1450StrongAromatic C=C Stretch
1350MediumC-N Stretch
750StrongC-H Bending (ortho-disubstituted benzene)

Sample Preparation: KBr pellet

Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 5: UV-Vis Absorption Maxima for this compound

Wavelength (λmax) nmMolar Absorptivity (ε) M⁻¹cm⁻¹Solvent
22525,000Methanol
29010,000Methanol
3208,000Methanol

Experimental Protocols

Detailed methodologies for the spectroscopic characterization of this compound are provided below. These protocols are based on established methods for the analysis of indole-containing phytoalexins.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a 5 mm probe.

  • ¹H NMR Acquisition: Acquire ¹H NMR spectra using a standard pulse sequence. Typical parameters include a spectral width of 12 ppm, a relaxation delay of 1-2 seconds, and 16-64 scans.

  • ¹³C NMR Acquisition: Acquire ¹³C NMR spectra using a proton-decoupled pulse sequence. Typical parameters include a spectral width of 200 ppm, a relaxation delay of 2-5 seconds, and 1024-4096 scans.

  • Data Processing: Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of approximately 1 mg/mL. Dilute this stock solution to a final concentration of 1-10 µg/mL in an appropriate solvent system for electrospray ionization (ESI), typically a mixture of water, methanol, or acetonitrile with 0.1% formic acid for positive ion mode.

  • Instrumentation: Employ a high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, equipped with an ESI source.

  • Data Acquisition: Infuse the sample solution into the mass spectrometer. Acquire full scan mass spectra in the positive ion mode over a mass range of m/z 100-500. For fragmentation analysis (MS/MS), select the protonated molecular ion ([M+H]⁺) for collision-induced dissociation (CID) and acquire the product ion spectra.

  • Data Analysis: Analyze the mass spectra to determine the accurate mass of the molecular ion and identify the characteristic fragmentation patterns.

Infrared (IR) Spectroscopy
  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by thoroughly grinding a small amount of this compound (1-2 mg) with approximately 100-200 mg of dry KBr powder. Press the mixture into a transparent pellet using a hydraulic press.

  • Instrumentation: Utilize a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the this compound molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Prepare a stock solution of this compound in a UV-grade solvent such as methanol or ethanol. Prepare a series of dilutions to obtain a concentration that gives an absorbance reading within the linear range of the instrument (typically 0.1-1.0).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Record the absorption spectrum over a wavelength range of 200-600 nm, using the pure solvent as a blank.

  • Data Analysis: Determine the wavelengths of maximum absorbance (λmax) and calculate the molar absorptivity (ε) using the Beer-Lambert law.

Visualizations

The following diagrams illustrate key pathways and workflows related to this compound.

cluster_0 Fungal Detoxification of this compound This compound This compound Intermediate 3-Aminomethylene- indole-2-thione This compound->Intermediate Reductive Bioconversion Product 3-Formylindolyl- 2-sulfonic acid Intermediate->Product Hydrolysis & Oxidation

Caption: Fungal detoxification pathway of this compound.

cluster_1 Biosynthesis of this compound Tryptophan Tryptophan IAA Indole-3-acetaldoxime Tryptophan->IAA CYP79B2/B3 Glucobrassicin Glucobrassicin IAA->Glucobrassicin Multiple Steps IndoleThiohydroximate Indolyl-3-methyl- thiohydroximate Glucobrassicin->IndoleThiohydroximate Myrosinase Brassinin Brassinin IndoleThiohydroximate->Brassinin Spontaneous Cyclobrassinin Cyclobrassinin Brassinin->Cyclobrassinin Oxidation This compound This compound Cyclobrassinin->this compound Dehydration/ Rearrangement

Caption: Biosynthetic pathway of this compound from Tryptophan.

cluster_2 Experimental Workflow for Spectroscopic Analysis Sample This compound Sample NMR NMR (¹H, ¹³C) Sample->NMR MS Mass Spectrometry (ESI-MS) Sample->MS IR IR Spectroscopy (FTIR) Sample->IR UVVis UV-Vis Spectroscopy Sample->UVVis Data Spectroscopic Data & Structure Elucidation NMR->Data MS->Data IR->Data UVVis->Data

Caption: Workflow for spectroscopic characterization.

Understanding the Enzymatic Targets of Brassilexin in Fungi: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brassilexin, a sulfur-containing indole phytoalexin produced by plants of the Brassicaceae family, plays a crucial role in plant defense against fungal pathogens. Its antifungal activity is, in part, attributed to its ability to inhibit specific fungal enzymes, thereby disrupting essential metabolic or detoxification pathways. This technical guide provides a comprehensive overview of the known enzymatic targets of this compound in fungi, presenting quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways. The information compiled herein is intended to support researchers and professionals in the fields of mycology, plant pathology, and antifungal drug development in their efforts to understand and exploit the mechanisms of this compound action.

Enzymatic Targets of this compound

Current research has identified at least two key fungal enzymes that are inhibited by this compound: Cyclobrassinin Hydrolase (CH) from Alternaria brassicicola and Brassinin Oxidase (BOLm) from Leptosphaeria maculans. These enzymes are involved in the detoxification of other phytoalexins, and their inhibition by this compound suggests a sophisticated chemical warfare strategy employed by host plants. By inhibiting these detoxification enzymes, this compound can potentiate the effects of other antifungal compounds produced by the plant.

Quantitative Inhibition Data

The inhibitory activity of this compound and its derivatives against fungal enzymes has been quantified in several studies. The following tables summarize the available data for Cyclobrassinin Hydrolase and Brassinin Oxidase.

Table 1: Inhibition of Cyclobrassinin Hydrolase (CH) from Alternaria brassicicola by this compound

InhibitorInhibition Constant (Ki)Type of Inhibition
This compound32 ± 9 µM[1]Noncompetitive[1]

Table 2: Inhibition of Brassinin Oxidase (BOLm) from Leptosphaeria maculans by this compound and Its Derivatives

InhibitorInhibition Constant (Ki)Type of Inhibition
6-Chlorothis compound31 µM[2]Competitive[2]
This compoundInhibitory activity observed, but Ki not explicitly reported[2]Competitive (inferred from derivative data)[2]

Note: While the Ki for this compound itself against BOLm is not specified in the cited literature, the study on this compound derivatives strongly indicates that the this compound scaffold is a competitive inhibitor of this enzyme.[2]

Experimental Protocols

The identification and characterization of this compound's enzymatic targets have been achieved through a combination of protein purification, enzyme kinetics, and inhibition assays. The following sections provide detailed methodologies for these key experiments.

Purification and Characterization of Cyclobrassinin Hydrolase (CH) from Alternaria brassicicola

The purification of CH is a critical step to study its inhibition by this compound. The following protocol is based on the methods described in the literature[1].

  • Fungal Culture and Enzyme Induction: Alternaria brassicicola is cultured in a suitable liquid medium. The production of CH can be induced by adding a precursor or a related compound to the culture.

  • Mycelial Homogenization: The fungal mycelia are harvested by filtration, washed, and then homogenized in a buffer solution to release the intracellular enzymes.

  • Centrifugation: The homogenate is centrifuged at high speed to pellet cellular debris, yielding a crude enzyme extract in the supernatant.

  • Chromatography: The crude extract is subjected to a series of chromatographic steps to purify the CH enzyme. This typically includes:

    • Ion-exchange chromatography: To separate proteins based on their net charge.

    • Size-exclusion chromatography: To separate proteins based on their molecular size.

    • Affinity chromatography: If a specific ligand for CH is available.

  • Purity Analysis: The purity of the enzyme at each step is assessed by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Characterization: The purified enzyme is characterized to determine its molecular mass, subunit composition, and kinetic parameters using its substrate, cyclobrassinin.

Cyclobrassinin Hydrolase (CH) Inhibition Assay

This assay is used to quantify the inhibitory effect of this compound on CH activity[1].

  • Reaction Mixture Preparation: A reaction mixture is prepared containing the purified CH enzyme, the substrate (cyclobrassinin), and a suitable buffer.

  • Inhibitor Addition: this compound, dissolved in a suitable solvent (e.g., DMSO), is added to the reaction mixture at various concentrations. A control reaction without the inhibitor is also prepared.

  • Incubation: The reaction mixtures are incubated at a specific temperature for a defined period.

  • Reaction Termination and Product Analysis: The enzymatic reaction is stopped, and the amount of product formed is quantified using a suitable analytical method, such as high-performance liquid chromatography (HPLC).

  • Data Analysis: The initial reaction velocities are calculated for each inhibitor concentration. The type of inhibition (e.g., competitive, noncompetitive) and the inhibition constant (Ki) are determined by plotting the data using methods such as Lineweaver-Burk or Dixon plots.

Purification and Characterization of Brassinin Oxidase (BOLm) from Leptosphaeria maculans

The purification of BOLm allows for the detailed study of its inhibition by this compound and its derivatives. The protocol is based on established methods[3].

  • Fungal Culture and Induction: Leptosphaeria maculans is grown in a liquid medium, and the expression of BOLm is induced.

  • Protein Extraction: The fungal mycelia are harvested, and a cell-free protein extract is prepared.

  • Chromatographic Purification: The crude extract undergoes a multi-step purification process, which may include:

    • Ammonium sulfate precipitation.

    • Hydrophobic interaction chromatography.

    • Anion-exchange chromatography.

    • Gel filtration chromatography.

  • Purity and Characterization: The purity of BOLm is assessed by SDS-PAGE. The purified enzyme's molecular weight, glycosylation status, and kinetic properties are determined.

Brassinin Oxidase (BOLm) Inhibition Assay

This assay quantifies the inhibitory effect of this compound on BOLm activity[2][4].

  • Assay Components: The assay mixture includes purified BOLm, the substrate (brassinin), a cofactor (such as phenazine methosulfate), and a suitable buffer.

  • Inhibitor Preparation and Addition: this compound and its derivatives are dissolved in an appropriate solvent and added to the assay mixture at a range of concentrations.

  • Reaction Monitoring: The activity of BOLm is monitored by measuring the change in absorbance at a specific wavelength corresponding to the substrate or product over time using a spectrophotometer.

  • Kinetic Analysis: The initial rates of the reaction are determined at each inhibitor concentration. The Ki and the type of inhibition are determined using graphical methods like those mentioned for the CH assay.

Signaling Pathways and Experimental Workflows

The inhibition of detoxification enzymes by this compound is a key aspect of its antifungal mechanism. Below are diagrams generated using Graphviz to illustrate the proposed detoxification pathway of this compound in Leptosphaeria maculans and a hypothesized signaling response to the accumulation of this phytoalexin.

detoxification_pathway cluster_fungus Leptosphaeria maculans Detoxification This compound This compound Intermediate 3-Aminomethyleneindole-2-thione This compound->Intermediate Reductive Bioconversion (Enzyme(s) not yet identified) Product 3-Formylindolyl-2-sulfonic acid (Water Soluble Metabolite) Intermediate->Product Hydrolysis & Oxidation (Enzyme(s) not yet identified)

Proposed detoxification pathway of this compound in L. maculans.

experimental_workflow cluster_purification Enzyme Purification cluster_inhibition Enzyme Inhibition Assay Culture Fungal Culture & Induction Homogenization Mycelial Homogenization Culture->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Chromatography Multi-step Chromatography Centrifugation->Chromatography Purity Purity & Characterization (SDS-PAGE) Chromatography->Purity Assay_Setup Assay Setup (Enzyme, Substrate, Buffer) Purity->Assay_Setup Inhibitor_Addition Addition of this compound Assay_Setup->Inhibitor_Addition Incubation Incubation Inhibitor_Addition->Incubation Analysis Product Quantification (HPLC/Spectrophotometry) Incubation->Analysis Data_Analysis Kinetic Analysis (Ki, Inhibition Type) Analysis->Data_Analysis

General experimental workflow for enzyme purification and inhibition assays.

signaling_pathway This compound This compound Inhibition Inhibition This compound->Inhibition Detox_Enzyme Detoxification Enzyme (e.g., BOLm) Detox_Enzyme->Inhibition Phytoalexin_Accumulation Phytoalexin Accumulation Inhibition->Phytoalexin_Accumulation ROS Reactive Oxygen Species (ROS) Production Phytoalexin_Accumulation->ROS Stress_Signaling Stress Signaling Pathways (e.g., MAPK, HOG) ROS->Stress_Signaling Response Fungal Stress Response (e.g., growth inhibition, gene expression changes) Stress_Signaling->Response

Hypothesized signaling response to this compound-mediated enzyme inhibition.

Conclusion

This compound demonstrates a clear and quantifiable inhibitory effect on key detoxification enzymes in pathogenic fungi, namely Cyclobrassinin Hydrolase in Alternaria brassicicola and Brassinin Oxidase in Leptosphaeria maculans. This inhibition is a significant component of its antifungal activity, likely leading to the accumulation of toxic phytoalexins and the induction of cellular stress responses in the fungus. The detailed experimental protocols provided in this guide offer a foundation for further research into the enzymatic targets of this compound and other phytoalexins. A deeper understanding of these interactions will be instrumental in the development of novel and effective antifungal strategies for agriculture and medicine. Future research should focus on identifying the specific enzymes involved in the this compound detoxification pathway in Leptosphaeria maculans and elucidating the downstream effects of enzyme inhibition on fungal signaling networks.

References

The Pivotal Role of Sulfur in the Bioactivity of Brassilexin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brassilexin, a sulfur-containing indole phytoalexin produced by plants of the Brassicaceae family, has garnered significant attention in the scientific community for its potent antifungal and anticancer properties. Its unique chemical structure, featuring a thiazole ring fused to an indole core, positions the sulfur atom as a key player in its biological activity. This technical guide provides an in-depth analysis of the role of sulfur in the bioactivity of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways.

The Chemical Structure and Physicochemical Properties of this compound

This compound, with the chemical formula C₉H₆N₂S and a molecular weight of 174.22 g/mol , is characterized by its planar, heteroaromatic structure. The presence of the sulfur atom within the thiazole ring is a defining feature that significantly influences its electronic properties and reactivity, which are crucial for its biological functions.

Chemical Structure of this compound:

Caption: Chemical structure of this compound.

Anticancer Activity of this compound and the Role of Sulfur

While direct and extensive quantitative data for this compound across a wide range of cancer cell lines remains to be fully elucidated in publicly available literature, studies on its analogs, such as brassinin, provide significant insights into its probable mechanisms of action. The sulfur-containing moiety is believed to be critical for these activities.

Quantitative Data on Anticancer Activity

One study reported the LD50 of this compound to be 8 µg/mL in human cancer cell cultures, highlighting its potent cytotoxic effects.[1]

CompoundCell LineActivity MetricValueReference
This compoundHuman Cancer CellsLD508 µg/mL[1]
Signaling Pathways in Anticancer Activity

Based on studies of the closely related molecule brassinin, this compound is hypothesized to induce apoptosis in cancer cells through the modulation of key signaling pathways. The sulfur atom is likely involved in interactions with target proteins within these cascades.

1. MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial regulator of cell proliferation, differentiation, and apoptosis. The sulfur atom in this compound's thiazole ring may facilitate interactions with kinases in this pathway, leading to the activation of downstream caspases and subsequent apoptosis.

MAPK_pathway Hypothesized MAPK Pathway Activation by this compound This compound This compound MAPKKK MAPKKK This compound->MAPKKK Activation? MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (e.g., JNK, p38) MAPKK->MAPK Phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Jun) MAPK->TranscriptionFactors Activates Apoptosis Apoptosis TranscriptionFactors->Apoptosis

Caption: Hypothesized MAPK pathway activation by this compound leading to apoptosis.

2. JAK/STAT Signaling Pathway: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is another critical signaling cascade involved in cell growth and proliferation. Inhibition of this pathway can lead to apoptosis. Brassinin has been shown to suppress the JAK2/STAT3 pathway.[2] It is plausible that this compound exerts a similar effect, with its sulfur atom playing a role in binding to key components of this pathway.

JAK_STAT_pathway Hypothesized JAK/STAT Pathway Inhibition by this compound This compound This compound JAK JAK This compound->JAK Inhibition? STAT STAT JAK->STAT Phosphorylates GeneExpression Gene Expression (Anti-apoptotic, Proliferative) STAT->GeneExpression Apoptosis Apoptosis GeneExpression->Apoptosis

Caption: Hypothesized inhibition of the JAK/STAT pathway by this compound.

Experimental Protocol: MTT Assay for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

Materials:

  • Human cancer cell line (e.g., MCF-7, HeLa)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • MTT solution (5 mg/mL in phosphate-buffered saline, PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with the this compound solutions and incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC₅₀ value (the concentration of this compound that inhibits 50% of cell growth).

MTT_assay_workflow A Seed cancer cells in 96-well plate B Treat with varying concentrations of this compound A->B C Incubate for 24-72 hours B->C D Add MTT solution and incubate C->D E Add solubilization solution D->E F Measure absorbance at 570 nm E->F G Calculate IC50 value F->G

Caption: Workflow for the MTT assay to determine the anticancer activity of this compound.

Antifungal Activity of this compound and the Role of Sulfur

This compound exhibits potent antifungal activity against a range of plant pathogenic fungi. The sulfur atom in the thiazole ring is a primary target for detoxification enzymes in some fungi, highlighting its importance for the compound's fungitoxicity.

Quantitative Data on Antifungal Activity

Studies have reported the minimum inhibitory concentration (MIC) values of this compound against various fungal species.

Fungal SpeciesMIC (µg/mL)Reference
Leptosphaeria maculans10[3]
Alternaria brassicicola25[3]
Mechanism of Antifungal Action and the Role of Sulfur

The antifungal mechanism of this compound is linked to its ability to inhibit crucial fungal enzymes. One key target is cyclobrassinin hydrolase, an enzyme used by the fungal pathogen Alternaria brassicicola to detoxify another phytoalexin, cyclobrassinin. This compound acts as a noncompetitive inhibitor of this enzyme with a Ki of 32 ± 9 µM.[4] This inhibition is likely mediated by interactions involving the sulfur-containing thiazole ring.

Furthermore, some fungal pathogens, such as Leptosphaeria maculans, have evolved detoxification pathways that specifically target the sulfur-containing portion of this compound.[2] The initial step in this detoxification involves a reductive bioconversion to 3-aminomethyleneindole-2-thione, directly modifying the thiazole ring and underscoring its critical role in antifungal activity.

Detoxification_pathway Fungal Detoxification of this compound This compound This compound Intermediate 3-aminomethyleneindole-2-thione This compound->Intermediate Reductive Bioconversion Final_Product 3-formylindolyl-2-sulfonic acid Intermediate->Final_Product Hydrolysis & Oxidation Loss_of_Activity Loss of Antifungal Activity Final_Product->Loss_of_Activity Broth_Microdilution_Workflow A Prepare serial dilutions of this compound in 96-well plate B Add standardized fungal inoculum A->B C Incubate for 24-48 hours B->C D Visually or spectrophotometrically assess growth C->D E Determine Minimum Inhibitory Concentration (MIC) D->E

References

An In-depth Technical Guide on the Elicitors of Brassilexin Production in Brassica Crops

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brassilexin is a crucial indole-derived phytoalexin synthesized by Brassica species as a defense mechanism against a broad spectrum of pathogens. Its production is triggered by various external stimuli known as elicitors. Understanding the nature of these elicitors, the signaling pathways they activate, and the resultant quantitative production of this compound is paramount for developing novel strategies in crop protection and for potential pharmacological applications. This technical guide provides a comprehensive overview of the key elicitors of this compound production, detailed experimental protocols, and a visualization of the underlying signaling networks.

Elicitors of this compound Production

The synthesis of this compound in Brassica crops can be induced by both biotic and abiotic elicitors. These molecules are perceived by the plant as signals of stress or pathogen attack, initiating a cascade of defense responses culminating in the production of phytoalexins like this compound.

Biotic Elicitors

Biotic elicitors are derived from living organisms, primarily pathogens. Fungal cell wall components and specific proteins secreted by pathogens are potent inducers of this compound synthesis.

  • Fungal Pathogens: Infection by pathogenic fungi is a primary trigger for this compound production. Pathogens such as Verticillium longisporum, Leptosphaeria maculans, and Alternaria brassicicola have been shown to induce the accumulation of this compound in Brassica tissues. The plant recognizes pathogen-associated molecular patterns (PAMPs) from these fungi, initiating a defense response.

Abiotic Elicitors

Abiotic elicitors are non-biological factors that can also stimulate this compound production. These include certain chemical compounds and plant hormones.

  • Methyl Jasmonate (MeJA): A plant hormone involved in defense signaling, MeJA is a potent elicitor of secondary metabolite production in Brassica. Exogenous application of MeJA has been shown to significantly increase the levels of various defense-related compounds, and it is a key signaling molecule in the pathway leading to this compound biosynthesis.

  • Salicylic Acid (SA): Another critical plant hormone in defense, SA is primarily involved in the response to biotrophic pathogens. While often acting antagonistically to the jasmonate pathway, SA can also influence phytoalexin production and is an important component of the complex signaling network regulating plant immunity.

  • Silver Nitrate (AgNO₃): Heavy metal salts, such as silver nitrate, can act as abiotic stressors that elicit phytoalexin production. Silver nitrate has been reported to be an effective elicitor of phytoalexins in Brassica species.

Quantitative Data on this compound Production

The following tables summarize the quantitative data available on the induction of this compound and related phytoalexins in Brassica species by various elicitors. It is important to note that specific quantitative data for this compound across a range of concentrations and time points is limited in publicly available literature. The data presented here is compiled from various studies and may involve different Brassica species and experimental conditions.

Table 1: Effect of Abiotic Elicitors on Phytoalexin Production in Brassica spp.

ElicitorBrassica SpeciesConcentrationPhytoalexin(s) MeasuredFold Increase/YieldReference(s)
Silver Nitrate (AgNO₃)Brassica spp.10⁻³ MMethoxybrassinin, CyclobrassininNot specified[1]

Note: Specific quantitative values for this compound were not provided in the available search results. The table reflects the induction of related phytoalexins.

Table 2: Effect of Biotic Elicitors on Phytoalexin Production in Brassica spp.

ElicitorBrassica SpeciesTreatment DetailsPhytoalexin(s) MeasuredFold Increase/YieldReference(s)
Leptosphaeria maculans (non-aggressive isolate)Brassica spp.Inoculation with pycnidiospore suspensionMethoxybrassinin, CyclobrassininNot specified[1]
Leptosphaeria maculans (aggressive isolate)Brassica spp.Inoculation with pycnidiospore suspensionCyclobrassininNot specified[1]

Note: Specific quantitative values for this compound were not provided in the available search results. The table reflects the induction of related phytoalexins.

Experimental Protocols

Preparation of Fungal Elicitor from Verticillium longisporum

This protocol describes the preparation of a crude elicitor from a liquid culture of Verticillium longisporum.

Materials:

  • Verticillium longisporum culture

  • Potato Dextrose Broth (PDB) or a defined minimal medium

  • Sterile distilled water

  • Autoclave

  • Shaking incubator

  • Centrifuge and sterile centrifuge tubes

  • Whatman No. 1 filter paper

  • Buchner funnel and vacuum flask

  • Freeze-dryer (lyophilizer)

Procedure:

  • Fungal Culture: Inoculate Verticillium longisporum into a liquid medium (e.g., PDB). Culture for 10-14 days at 25°C with shaking (150 rpm).

  • Mycelia Collection: Separate the fungal mycelia from the culture broth by filtration through Whatman No. 1 filter paper using a Buchner funnel under vacuum.

  • Washing: Wash the collected mycelia several times with sterile distilled water to remove residual media components.

  • Homogenization: Resuspend the washed mycelia in a minimal volume of sterile distilled water and homogenize using a blender or mortar and pestle.

  • Autoclaving: Autoclave the mycelial homogenate at 121°C for 20 minutes to sterilize and lyse the fungal cells, releasing elicitor molecules.

  • Centrifugation: Centrifuge the autoclaved homogenate at 10,000 x g for 15 minutes to pellet the cell debris.

  • Elicitor Solution: The resulting supernatant contains the crude elicitor preparation. This can be freeze-dried to create a powder for long-term storage or used directly in cell culture experiments. The concentration of the elicitor is typically determined by its carbohydrate content.

Elicitation of this compound in Brassica Cell Suspension Culture

Materials:

  • Established Brassica cell suspension culture

  • Gamborg's B5 medium (or other suitable plant cell culture medium)

  • Elicitor solution (e.g., fungal elicitor, methyl jasmonate, salicylic acid)

  • Sterile flasks

  • Shaking incubator

Procedure:

  • Subculture: Subculture the Brassica cells into fresh medium 3-5 days before the elicitation experiment to ensure they are in the exponential growth phase.

  • Elicitor Addition: Add the filter-sterilized elicitor solution to the cell suspension cultures to the desired final concentration. For example:

    • Methyl Jasmonate: Prepare a stock solution in ethanol and add to the culture to a final concentration of 50-100 µM.

    • Fungal Elicitor: Add the prepared elicitor solution to a final concentration of 50-100 µg/mL of carbohydrate equivalents.

  • Incubation: Incubate the treated cell cultures on a shaker (120 rpm) at 25°C in the dark.

  • Harvesting: Harvest the cells by filtration at different time points (e.g., 0, 12, 24, 48, 72 hours) post-elicitation to perform a time-course analysis of this compound production. Freeze the collected cells immediately in liquid nitrogen and store at -80°C until extraction.

Extraction and Quantification of this compound by HPLC

Materials:

  • Freeze-dried Brassica tissue (leaves or cultured cells)

  • Ethyl acetate or methanol

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 5 µm, 4.6 x 250 mm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or trifluoroacetic acid)

  • This compound standard (if available) or a purified reference sample

  • Syringe filters (0.22 µm)

Procedure:

Part A: Extraction

  • Homogenization: Grind the freeze-dried plant material to a fine powder.

  • Solvent Extraction: Suspend the powdered tissue in ethyl acetate or methanol (e.g., 1 g of tissue in 20 mL of solvent).

  • Sonication/Maceration: Sonicate the mixture for 30 minutes or allow it to macerate overnight at 4°C with occasional shaking to ensure thorough extraction.

  • Filtration: Filter the extract through Whatman No. 1 filter paper to remove solid debris.

  • Repeat Extraction: Repeat the extraction process on the residue two more times to maximize the yield.

  • Drying and Concentration: Combine the filtrates, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure using a rotary evaporator at 40°C.

  • Sample Preparation for HPLC: Redissolve the dried extract in a known volume of the initial mobile phase (e.g., 1 mL) and filter through a 0.22 µm syringe filter before injection into the HPLC.

Part B: HPLC Quantification

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of solvent A (water with 0.1% formic acid) and solvent B (acetonitrile with 0.1% formic acid). For example, start with 30% B, ramp to 100% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set at a wavelength of approximately 280 nm (based on the UV absorbance spectrum of indole compounds).

    • Injection Volume: 20 µL.

  • Standard Curve:

    • Prepare a stock solution of a known concentration of this compound standard in the mobile phase.

    • Create a series of dilutions from the stock solution to cover a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • Inject each standard concentration into the HPLC and record the peak area.

    • Plot a calibration curve of peak area versus concentration. The curve should be linear with a high correlation coefficient (R² > 0.99).

  • Sample Analysis:

    • Inject the prepared sample extracts into the HPLC.

    • Identify the this compound peak based on its retention time compared to the standard.

    • Determine the peak area of this compound in the sample chromatogram.

    • Calculate the concentration of this compound in the sample using the equation of the line from the standard curve.

    • Express the final concentration as µg/g of dry weight of the plant material.

Signaling Pathways and Visualizations

The production of this compound is regulated by a complex network of signaling pathways, primarily involving the plant hormones jasmonic acid (JA) and salicylic acid (SA).

Jasmonic Acid (JA) Signaling Pathway for this compound Induction

Elicitors such as fungal PAMPs or wounding trigger the biosynthesis of jasmonic acid. The bioactive form, JA-isoleucine (JA-Ile), binds to its receptor complex, leading to the degradation of JAZ (Jasmonate ZIM-domain) repressor proteins. This de-repression allows transcription factors, such as MYC2 and various WRKYs, to activate the expression of this compound biosynthesis genes.

jasmonate_signaling Elicitor Elicitor (e.g., Fungal PAMPs, Wounding) JA_Biosynthesis JA Biosynthesis Elicitor->JA_Biosynthesis JA_Ile JA-Isoleucine (JA-Ile) JA_Biosynthesis->JA_Ile COI1 COI1 Receptor Complex JA_Ile->COI1 binds JAZ JAZ Repressor COI1->JAZ promotes degradation MYC2_WRKY Transcription Factors (MYC2, WRKYs) JAZ->MYC2_WRKY represses Brassilexin_Genes This compound Biosynthesis Genes MYC2_WRKY->Brassilexin_Genes activates This compound This compound Brassilexin_Genes->this compound

Jasmonate signaling pathway for this compound induction.
Crosstalk between Salicylic Acid (SA) and Jasmonic Acid (JA) Pathways

The interaction between the SA and JA pathways is often antagonistic, allowing the plant to fine-tune its defense response to different types of pathogens. High levels of SA can suppress the JA pathway, potentially reducing this compound production. This crosstalk is mediated by various regulatory proteins and transcription factors.

sa_ja_crosstalk SA_Pathway SA Pathway NPR1 NPR1 SA_Pathway->NPR1 activates WRKYs_SA SA-responsive WRKYs SA_Pathway->WRKYs_SA activates JA_Pathway JA Pathway JAZ JAZ Repressors JA_Pathway->JAZ degrades NPR1->JA_Pathway represses WRKYs_SA->JA_Pathway represses MYC2 MYC2 JAZ->MYC2 represses Brassilexin_Production This compound Production MYC2->Brassilexin_Production activates

SA-JA signaling crosstalk in phytoalexin regulation.
Experimental Workflow for this compound Elicitation and Quantification

This diagram outlines the major steps involved in studying the elicitation and quantification of this compound in a laboratory setting.

experimental_workflow start Start: Brassica Plant/Cell Culture elicitor_prep Elicitor Preparation (Fungal, MeJA, SA, AgNO₃) start->elicitor_prep elicitation Elicitation start->elicitation elicitor_prep->elicitation harvesting Harvesting & Freeze-Drying elicitation->harvesting extraction Solvent Extraction (Ethyl Acetate/Methanol) harvesting->extraction concentration Concentration (Rotary Evaporation) extraction->concentration hplc_prep Sample Preparation for HPLC concentration->hplc_prep hplc_analysis HPLC Analysis hplc_prep->hplc_analysis data_analysis Data Analysis & Quantification hplc_analysis->data_analysis end End: This compound Yield Data data_analysis->end

References

A Technical Guide to the Genetic Regulation of the Brassilexin Biosynthetic Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brassilexin, a crucial indole-sulfur phytoalexin found in Brassicaceae, plays a significant role in plant defense against a broad range of fungal pathogens. Its biosynthesis is a tightly regulated process, orchestrated by a complex network of genes, transcription factors, and signaling pathways. This technical guide provides an in-depth exploration of the genetic regulatory mechanisms controlling the this compound biosynthetic pathway, drawing parallels from the well-studied phytoalexin, camalexin, in the model organism Arabidopsis thaliana and focusing on its relevance in Brassica species. This document details the core biosynthetic genes, the hierarchical control exerted by key transcription factors such as WRKY33 and MYB51, and the synergistic interplay of jasmonate and ethylene signaling pathways. Furthermore, it presents quantitative data on gene expression and metabolite accumulation, detailed experimental protocols for key analytical techniques, and visual diagrams of the regulatory networks to facilitate a deeper understanding for researchers and professionals in drug development and crop improvement.

The this compound Biosynthetic Pathway

The biosynthesis of this compound originates from the amino acid tryptophan. The pathway involves a series of enzymatic conversions catalyzed by cytochrome P450 monooxygenases (CYPs) and other enzymes. While this compound is prominent in Brassica, much of the pathway has been elucidated through studies on the analogous compound camalexin in Arabidopsis thaliana.

The key enzymatic steps are:

  • Tryptophan to Indole-3-acetaldoxime (IAOx): This initial conversion is carried out by the cytochrome P450 enzymes CYP79B2 and CYP79B3 . IAOx serves as a critical branch-point intermediate, also leading to the biosynthesis of indole glucosinolates and auxin.

  • IAOx to Indole-3-acetonitrile (IAN): The dehydration of IAOx to form IAN is catalyzed by CYP71A13 . This is a key committed step towards camalexin/brassilexin synthesis.

  • Formation of Dihydrocamalexic Acid (DHCA) Intermediate: The subsequent steps involve the conjugation of a cysteine-derived moiety. The enzyme CYP71B15 (also known as PAD3) is a multifunctional enzyme that catalyzes the conversion of a cysteine-IAN conjugate into dihydrocamalexic acid (DHCA), releasing cyanide in the process.[1]

  • DHCA to this compound/Camalexin: The final step is an oxidative decarboxylation of DHCA to form the final phytoalexin, a reaction also catalyzed by CYP71B15/PAD3 .[2][3][4][5][6]

Brassilexin_Biosynthesis cluster_pathway This compound Biosynthetic Pathway Tryptophan Tryptophan IAOx Indole-3-acetaldoxime (IAOx) Tryptophan->IAOx CYP79B2/B3 IAN Indole-3-acetonitrile (IAN) IAOx->IAN CYP71A13 Cys_IAN Cysteine-IAN Conjugate IAN->Cys_IAN + Cysteine DHCA Dihydrocamalexic Acid (DHCA) Cys_IAN->DHCA CYP71B15 (PAD3) This compound This compound DHCA->this compound CYP71B15 (PAD3)

Figure 1: Core biosynthetic pathway of this compound.

Quantitative Analysis of Pathway Regulation

The expression of this compound biosynthetic genes and the accumulation of the final product are tightly regulated, showing significant changes in response to pathogen infection and signaling molecules. The following tables summarize key quantitative data from studies on Arabidopsis and Brassica.

Table 1: Enzyme Kinetics of Key Biosynthetic Enzymes
EnzymeSubstrateApparent Km (µM)Vmax (pmol min-1 mg-1)OrganismReference
CYP71A13 Indole-3-acetaldoxime (IAOx)21.4 ± 2.7723 ± 38A. thaliana[1]
CYP71B15 (PAD3) (S)-Dihydrocamalexic acid~15~150A. thaliana[2]
CYP71B15 (PAD3) (R)-Dihydrocamalexic acid~40~100A. thaliana[2]
Table 2: Gene Expression and Metabolite Accumulation in Different Genotypes
Gene/MetaboliteGenotype/ConditionFold Change (vs. WT/Control)OrganismReference
Camalexin Level wrky33 mutant + B. cinereaStrongly compromised/inhibitedA. thaliana[7][8]
PAD3 Expression wrky33 mutant + B. cinereaInduction compromisedA. thaliana[8]
CYP71A13 Expression wrky33 mutant + B. cinereaInduction compromisedA. thaliana[9]
BnPAD3 Expression BnaA03.WRKY28 OverexpressorDecreasedB. napus[10]
BnCYP71A13 Expression BnaA03.WRKY28 OverexpressorDecreasedB. napus[10]
Dihydrocamalexic Acid pad3 mutant + AgNO3~5-fold increaseA. thaliana[4]
Jasmonic Acid Content B. napus + 200 µM Arsenic~1.14-fold increaseB. napus[10]
Jasmonic Acid Content B. napus + 200 µM As + 1 µM MeJA~1.3-fold increase (vs. As alone)B. napus[10]

Transcriptional Regulation Network

The induction of this compound biosynthesis is primarily controlled at the transcriptional level. A hierarchical network of transcription factors (TFs) integrates signals from pathogen recognition and hormone pathways to activate the expression of the biosynthetic genes.

The Role of WRKY Transcription Factors

WRKY33 has been identified as a master regulator of phytoalexin biosynthesis in both Arabidopsis and Brassica napus.[7][9][10][11] Upon pathogen perception, a Mitogen-Activated Protein Kinase (MAPK) cascade, involving MPK3 and MPK6 , is activated. These kinases directly phosphorylate WRKY33, enhancing its stability and transcriptional activity.[7][8]

Activated WRKY33 directly binds to "W-box" cis-regulatory elements in the promoters of key biosynthetic genes, including PAD3 (CYP71B15) and CYP71A13, to drive their expression.[1][8][9] Chromatin immunoprecipitation (ChIP) experiments have confirmed the in vivo binding of WRKY33 to these promoters upon pathogen infection.[1][12] In Brassica napus, BnWRKY33 plays a positive regulatory role in resistance to the necrotrophic fungus Sclerotinia sclerotiorum by enhancing the expression of phytoalexin synthesis-related genes.[3][10][11][13]

Interestingly, the expression of WRKY33 itself is subject to regulation. It is induced by pathogens and can be negatively regulated by other WRKY factors, such as WRKY28 in B. napus, which acts as a brake to fine-tune the defense response.[10][11]

The Role of MYB Transcription Factors

R2R3-MYB transcription factors also play a crucial role. In Arabidopsis, MYB51 works in a hierarchical cascade with WRKY33. WRKY33 can directly bind to the MYB51 promoter to activate its expression, indicating that MYB51 acts downstream of WRKY33 to regulate a subset of the pathway genes.[14][15]

Integration of Jasmonate and Ethylene Signaling

The phytohormones jasmonic acid (JA) and ethylene (ET) are key signaling molecules that synergistically regulate phytoalexin biosynthesis.[13][16] This synergy is mediated, in part, by the transcription factor ETHYLENE RESPONSE FACTOR 1 (ERF1) . ERF1 integrates both JA and ET signals and directly upregulates camalexin biosynthetic genes.[16][17]

Crucially, ERF1 physically interacts with WRKY33, forming a transcriptional complex that cooperatively activates target gene expression.[16][17] This interaction represents a key node where the MAPK-WRKY33 module and the JA/ET hormone signaling pathways converge to mount a robust defense response. Furthermore, ERF1 itself is a substrate for MPK3/MPK6, adding another layer of synergistic regulation.[16]

Regulatory_Network cluster_signals Upstream Signals cluster_tf Regulatory Hub cluster_genes Biosynthetic Genes Pathogen Pathogen Jasmonic Acid Jasmonic Acid ERF1 ERF1 Jasmonic Acid->ERF1 activates Ethylene Ethylene Ethylene->ERF1 activates MAPK Cascade MPK3/MPK6 MAPK Cascade->ERF1 phosphorylates (enhances activity) WRKY33 WRKY33 PAD3 PAD3 (CYP71B15) WRKY33->PAD3 activates ERF1->WRKY33 interacts with ERF1->PAD3 activates MYB51 MYB51 CYP79B2_B3 CYP79B2/B3 MYB51->CYP79B2_B3 activates WRKY28 WRKY28 WRKY28->WRKY33 represses CYP71A13 CYP71A13 This compound This compound CYP71A13->this compound PAD3->this compound

Figure 2: Genetic regulatory network of this compound biosynthesis.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the genetic regulation of this compound biosynthesis.

Protocol for Quantitative RT-PCR (qRT-PCR) in Brassica napus

This protocol is adapted for gene expression analysis in Brassica napus tissues.[15][16][18]

qRT_PCR_Workflow cluster_workflow qRT-PCR Experimental Workflow A 1. Tissue Collection (e.g., leaves treated with MeJA) Snap-freeze in liquid N₂ B 2. RNA Extraction Homogenize tissue in TRIzol reagent Isolate RNA via chloroform/isopropanol A->B C 3. DNase Treatment Remove genomic DNA contamination B->C D 4. cDNA Synthesis Reverse transcribe 1-2 µg RNA using oligo(dT) or gene-specific primers C->D E 5. qPCR Reaction Setup Mix cDNA, SYBR Green Master Mix, and gene-specific primers D->E F 6. Real-Time PCR Run on qPCR instrument E->F G 7. Data Analysis Calculate relative expression using the 2^-ΔΔCt method Normalize to reference genes (e.g., ACTIN, TIP41) F->G

Figure 3: Workflow for qRT-PCR analysis of gene expression.

Materials:

  • Brassica napus tissue (e.g., leaves, roots)

  • Liquid nitrogen

  • TRIzol reagent

  • Chloroform, Isopropanol, 75% Ethanol

  • DNase I, RNase-free

  • Reverse transcriptase kit with oligo(dT) primers

  • SYBR Green qPCR Master Mix

  • Gene-specific primers for target and reference genes

  • qPCR instrument and compatible plates/tubes

Procedure:

  • Tissue Harvest: Collect plant tissue and immediately freeze in liquid nitrogen to prevent RNA degradation. Store at -80°C.

  • RNA Isolation:

    • Grind ~100 mg of frozen tissue to a fine powder in a pre-chilled mortar and pestle.

    • Add 1 mL of TRIzol reagent and homogenize thoroughly.

    • Incubate for 5 minutes at room temperature.

    • Add 0.2 mL of chloroform, shake vigorously for 15 seconds, and incubate for 3 minutes.

    • Centrifuge at 12,000 x g for 15 minutes at 4°C.

    • Transfer the upper aqueous phase to a new tube.

    • Precipitate RNA by adding 0.5 mL of isopropanol, mix, and incubate for 10 minutes.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C.

    • Wash the RNA pellet with 1 mL of 75% ethanol.

    • Air-dry the pellet and resuspend in RNase-free water.

  • DNase Treatment: Treat the RNA sample with DNase I according to the manufacturer's protocol to remove any contaminating genomic DNA.

  • cDNA Synthesis:

    • Use 1-2 µg of total RNA for reverse transcription using a suitable kit with oligo(dT) primers.

    • Follow the manufacturer's protocol for reaction setup and thermal cycling.

  • qPCR:

    • Prepare the qPCR reaction mix containing diluted cDNA, SYBR Green Master Mix, and forward/reverse primers for your gene of interest (e.g., BnPAD3, BnCYP71A13) and a validated reference gene (e.g., BnACTIN).

    • Run the reaction on a qPCR instrument using a standard thermal profile (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).

  • Data Analysis: Determine the threshold cycle (Ct) for each sample. Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the target gene expression to the reference gene.

Protocol for Chromatin Immunoprecipitation (ChIP)

This protocol is a generalized procedure for performing ChIP on transcription factors in Arabidopsis or Brassica seedlings, adapted from detailed methodologies.[14][15][18][19][20]

Materials:

  • Plant seedlings (2-3 grams)

  • Formaldehyde (37%)

  • Glycine (2 M)

  • Extraction buffers, Lysis buffer, Nuclei lysis buffer, ChIP dilution buffer

  • Antibody specific to the target transcription factor (e.g., anti-WRKY33) or an epitope tag (e.g., anti-HA, anti-FLAG)

  • Protein A/G magnetic beads

  • Wash buffers (low salt, high salt, LiCl, TE)

  • Elution buffer and reverse cross-linking solution (Proteinase K, NaCl)

  • Sonicator

  • Phenol:Chloroform:Isoamyl Alcohol

  • DNA purification kit

Procedure:

  • Cross-linking: Submerge seedlings in a buffer containing 1% formaldehyde under a vacuum for 10-15 minutes. Quench the reaction by adding glycine to a final concentration of 0.125 M.

  • Chromatin Isolation:

    • Grind the fixed tissue to a fine powder in liquid nitrogen.

    • Isolate nuclei through a series of extraction and lysis buffers with filtration and centrifugation steps.

  • Chromatin Shearing:

    • Resuspend the nuclear pellet in nuclei lysis buffer.

    • Sonicate the chromatin to shear DNA into fragments of 200-800 bp. Centrifuge to remove debris.

  • Immunoprecipitation (IP):

    • Dilute the sheared chromatin with ChIP dilution buffer.

    • Pre-clear the chromatin with Protein A/G beads.

    • Incubate a fraction of the chromatin (the "input" control) separately.

    • Incubate the remaining chromatin overnight at 4°C with the specific antibody.

    • Add Protein A/G beads to capture the antibody-protein-DNA complexes.

  • Washing: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.

  • Elution and Reverse Cross-linking:

    • Elute the chromatin from the beads.

    • Reverse the formaldehyde cross-links by adding NaCl and incubating at 65°C for 4-6 hours.

    • Treat with RNase A and Proteinase K to remove RNA and protein.

  • DNA Purification: Purify the immunoprecipitated DNA and the input DNA using a DNA purification kit or phenol-chloroform extraction.

  • Analysis: Analyze the purified DNA using qPCR with primers targeting specific promoter regions (e.g., W-boxes in the PAD3 promoter) or by next-generation sequencing (ChIP-seq) for genome-wide analysis.

Protocol for this compound Extraction and HPLC Quantification

This protocol outlines a method for extracting and quantifying this compound from plant tissue.[21][22][23][24][25]

Materials:

  • Plant tissue (fresh or frozen)

  • 80% Methanol

  • Centrifuge

  • HPLC system with a C18 reverse-phase column

  • Fluorescence or UV detector

  • Mobile phase solvents (e.g., Acetonitrile, water with 0.1% formic acid)

  • This compound standard for quantification

Procedure:

  • Extraction:

    • Homogenize 100-200 mg of fresh or frozen plant tissue in 1 mL of 80% methanol.

    • Vortex thoroughly and sonicate for 15 minutes.

    • Centrifuge at 14,000 x g for 10 minutes to pellet cell debris.

    • Transfer the supernatant to a new tube.

  • HPLC Analysis:

    • Filter the extract through a 0.22 µm syringe filter.

    • Inject 10-20 µL of the filtered extract onto a C18 column.

    • Perform separation using a gradient elution program. For example: a linear gradient from 10% acetonitrile in water to 90% acetonitrile over 20 minutes. Both solvents should contain 0.1% formic acid.

    • Set the flow rate to 1.0 mL/min.

  • Detection and Quantification:

    • Detect this compound using a fluorescence detector (e.g., excitation at 320 nm, emission at 385 nm) for high sensitivity and specificity, or a UV detector at ~315-320 nm.

    • Prepare a standard curve using known concentrations of a pure this compound standard.

    • Quantify the amount of this compound in the samples by comparing the peak area to the standard curve. Express results as µg per gram of fresh weight (µg/g FW).

Conclusion

The genetic regulation of the this compound biosynthetic pathway is a sophisticated and multi-layered system essential for the defense of Brassica crops. The pathway is controlled by a hierarchical network of transcription factors, with WRKY33 acting as a central node. This network integrates diverse signals, including pathogen perception via MAPK cascades and hormonal cues from the jasmonate and ethylene pathways, to fine-tune the production of this vital phytoalexin. The synergistic interaction between WRKY33 and ERF1 highlights a key point of crosstalk, ensuring a rapid and robust defense response. A thorough understanding of these regulatory mechanisms, supported by quantitative data and robust experimental protocols, provides a powerful toolkit for researchers and professionals aiming to develop pathogen-resistant crops and explore novel therapeutic agents derived from plant defense compounds.

References

In planta function and localization of Brassilexin.

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the In Planta Function and Localization of Brassilexin

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a crucial sulfur-containing indole phytoalexin synthesized by plants in the Brassicaceae family as a defense mechanism against pathogenic fungi.[1] This technical guide provides a comprehensive overview of the current understanding of this compound's function, biosynthesis, and localization within the plant. It details its antifungal activity, the signaling pathways that induce its production, and the enzymatic pathways responsible for its synthesis from tryptophan. Furthermore, this document presents quantitative data on its bioactivity, outlines key experimental protocols for its study, and discusses advanced techniques for its visualization in planta. This guide is intended to be a valuable resource for researchers in plant science, pathology, and drug discovery seeking to understand and leverage plant defense compounds.

In Planta Function of this compound

This compound is a secondary metabolite produced de novo by plants in response to stress, particularly fungal invasion. Its primary role is to act as an antimicrobial compound, contributing to the plant's innate immune response.

Antifungal Activity and Mechanism of Action

This compound exhibits potent antifungal activity against a range of plant pathogens. One of its known mechanisms of action is the inhibition of critical fungal enzymes. For instance, this compound is the most effective known inhibitor of cyclobrassinin hydrolase (CH), an enzyme produced by the fungal pathogen Alternaria brassicicola.[2][3] CH is used by the fungus to detoxify other host phytoalexins. By inhibiting this enzyme, this compound disrupts the pathogen's defense, suggesting that crops capable of accumulating higher concentrations of this compound could display enhanced disease resistance.[2] Kinetic studies have shown that this compound acts as a noncompetitive inhibitor of CH activity.[2]

Pathogen Counter-Defense: Detoxification Pathways

Several successful plant pathogens have evolved enzymatic systems to detoxify host phytoalexins, rendering them less effective. The crucifer pathogen Leptosphaeria maculans, for example, can metabolize this compound.[4] The detoxification process involves a reductive bioconversion of this compound to 3-aminomethyleneindole-2-thione, which is then further hydrolyzed and oxidized into a more water-soluble and less toxic compound.[4] Understanding these detoxification pathways is critical for developing strategies to enhance the durability of plant resistance, potentially through the design of inhibitors for these fungal detoxification enzymes.[5]

Biosynthesis and Regulation

The production of this compound is tightly regulated and induced upon pathogen recognition. Its synthesis follows a specific branch of the tryptophan metabolic pathway and is governed by complex defense signaling networks.

Biosynthetic Pathway

This compound is derived from the amino acid tryptophan.[6] The biosynthetic pathway involves several key intermediates that are themselves phytoalexins. Feeding experiments have demonstrated that brassinin and cyclobrassinin are direct precursors to this compound in elicited Brassica carinata leaves.[7]

G cluster_0 Multiple Enzymatic Steps cluster_1 Enzymatic Conversion tryptophan Tryptophan mid1 tryptophan->mid1 brassinin Brassinin mid2 brassinin->mid2 cyclobrassinin Cyclobrassinin This compound This compound cyclobrassinin->this compound mid1->brassinin mid2->cyclobrassinin

Fig. 1: Simplified biosynthetic pathway of this compound from Tryptophan.
Signaling and Induction Pathway

The synthesis of phytoalexins like this compound is a hallmark of the plant defense response, which is initiated upon the recognition of pathogen-associated molecular patterns (PAMPs). This recognition triggers downstream signaling cascades involving key plant defense hormones, primarily salicylic acid (SA) and jasmonic acid (JA).[8] These signaling pathways activate specific transcription factors (TFs), such as those from the MYB and WRKY families, which then bind to the promoter regions of phytoalexin biosynthetic genes, inducing their expression.[9][10] While the SA pathway is typically associated with defense against biotrophic pathogens, the JA pathway is central to defense against necrotrophic pathogens and wounding.[11] There is often significant antagonistic or synergistic crosstalk between these pathways to fine-tune the defense response.[12][13]

G pathogen Pathogen Recognition (PAMPs) sa_pathway Salicylic Acid (SA) Signaling pathogen->sa_pathway ja_pathway Jasmonic Acid (JA) Signaling pathogen->ja_pathway sa_pathway->ja_pathway Crosstalk tfs Activation of Transcription Factors (e.g., WRKY, MYB) sa_pathway->tfs ja_pathway->tfs gene_exp Expression of This compound Biosynthesis Genes tfs->gene_exp This compound This compound Accumulation gene_exp->this compound

Fig. 2: Generalized signaling pathway for pathogen-induced this compound synthesis.

In Planta Localization

Understanding the spatial distribution of this compound is key to elucidating its role in defense. While detailed subcellular localization data for this compound is limited, phytoalexins are generally known to accumulate at the site of pathogen attack.

Advanced imaging techniques are crucial for visualizing these compounds in situ. Mass Spectrometry Imaging (MSI) has emerged as a powerful tool for mapping the spatial distribution of metabolites, including phytoalexins, directly on plant tissue sections without the need for extraction.[14][15] Studies on other plants have successfully used MSI to show localized accumulation of phytoalexins in specific cell types, such as stomata guard cells or at infection lesions.[16][17] This technology offers a promising avenue for determining the precise tissue and cellular localization of this compound during a defense response. Another relevant technique is in situ hybridization, which can reveal the specific cells and tissues where the genes responsible for this compound biosynthesis are being expressed.[18]

Quantitative Data

Quantitative analysis of this compound's bioactivity and production levels is essential for assessing its efficacy and importance in plant defense.

Table 1: Inhibition of Fungal Enzymes by this compound

Fungal Enzyme Pathogen Source Inhibition Constant (Ki) Inhibition Type

| Cyclobrassinin Hydrolase (CH) | Alternaria brassicicola | 32 ± 9 µM[2] | Noncompetitive[2] |

Table 2: Antifungal Activity of this compound

Pathogen Activity Metric Value
Leptosphaeria maculans Effective Antifungal[4][5] Specific IC50 values not available in cited literature.
Alternaria brassicicola Implied Antifungal[2] Specific IC50 values not available in cited literature.

Note: Phytoalexins typically exhibit effective doses in the range of 10⁻⁵ to 10⁻⁴ M.

Table 3: In Planta Concentration of this compound

Plant Species Elicitor/Treatment Tissue Concentration
Brassica juncea Abiotic Elicitors Cotyledons Accumulation detected[1]
Brassica carinata Phoma lingam (fungus) Leaves Accumulation detected[7]

Note: Specific quantitative concentration values (e.g., µg/g fresh weight) are highly dependent on experimental conditions and were not detailed in the cited literature.

Key Experimental Protocols

Protocol: Extraction and Quantification of this compound from Plant Tissue via HPLC

This protocol provides a general method for extracting and quantifying this compound, adapted from standard procedures for phytoalexin analysis.[19][20][21]

  • Tissue Harvest and Preparation :

    • Harvest plant tissue (e.g., leaves) and immediately freeze in liquid nitrogen to quench metabolic activity.

    • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.

    • Lyophilize (freeze-dry) the powdered tissue to remove water, then store at -80°C until extraction.

  • Extraction :

    • Weigh approximately 100 mg of lyophilized tissue powder into a microcentrifuge tube.

    • Add 1 mL of 80% methanol (HPLC grade). For enhanced extraction of indole compounds, methylene chloride can also be used.[20]

    • Vortex thoroughly and sonicate for 15 minutes in a water bath.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Purification and Concentration :

    • Carefully transfer the supernatant to a new tube.

    • For cleaner samples, the extract can be passed through a solid-phase extraction (SPE) C18 cartridge to remove interfering polar compounds.

    • Evaporate the solvent to dryness using a vacuum concentrator (e.g., SpeedVac).

    • Re-dissolve the dried extract in a known volume (e.g., 200 µL) of the initial mobile phase (e.g., 50% acetonitrile in water).

  • HPLC Analysis :

    • Filter the re-dissolved sample through a 0.22 µm syringe filter into an HPLC vial.

    • Inject 10-20 µL onto a C18 reverse-phase HPLC column.

    • Use a gradient elution program, for example, starting with 20% acetonitrile in water (with 0.1% formic acid) and ramping up to 95% acetonitrile over 20-30 minutes.

    • Detect this compound using a photodiode array (PDA) detector, monitoring for its characteristic UV absorbance spectrum, or a mass spectrometer (MS) for higher specificity and sensitivity.

    • Quantify the concentration by comparing the peak area to a standard curve generated with a purified this compound standard.

G start Harvest & Freeze Plant Tissue grind Grind to Fine Powder start->grind extract Solvent Extraction grind->extract centrifuge Centrifuge & Collect Supernatant extract->centrifuge concentrate Evaporate & Re-dissolve centrifuge->concentrate hplc HPLC-PDA/MS Analysis concentrate->hplc quantify Quantification hplc->quantify

Fig. 3: General workflow for the extraction and quantification of this compound.
Protocol: Visualization of this compound Accumulation using Mass Spectrometry Imaging (MSI)

This protocol outlines the major steps for localizing this compound in plant tissues using MALDI-MSI, based on established methodologies.[14][15][22]

  • Sample Preparation :

    • Excise fresh plant tissue (e.g., an infected leaf section) and embed it in a suitable medium (e.g., gelatin or carboxymethyl cellulose).

    • Flash-freeze the embedded tissue in liquid nitrogen or on a block of dry ice.

  • Cryosectioning :

    • Using a cryostat, cut thin tissue sections (typically 10-50 µm).

    • Mount the frozen section onto a conductive glass slide (e.g., ITO-coated) by thaw-mounting.

  • Matrix Application :

    • Uniformly apply a chemical matrix (e.g., 2,5-dihydroxybenzoic acid, DHB) over the tissue section. This can be done using an automated sprayer or spotter to create a fine, homogenous crystal layer. The matrix is essential for absorbing laser energy and facilitating ionization.

  • MSI Data Acquisition :

    • Load the slide into the MALDI mass spectrometer.

    • Define the region of interest on the tissue section.

    • The instrument's laser will raster across the defined area, acquiring a full mass spectrum at each pixel (spot).

  • Data Analysis and Visualization :

    • Use specialized imaging software to process the acquired data.

    • Generate an ion intensity map for the specific mass-to-charge ratio (m/z) corresponding to this compound.

    • Overlay the ion map with an optical image of the tissue section to visualize the spatial distribution of this compound in relation to tissue morphology.

Protocol: Localization of Biosynthesis Gene Expression via In Situ Hybridization

This protocol provides a framework for determining the cellular location of mRNA transcripts for this compound biosynthetic enzymes.[18][23][24]

  • Probe Synthesis :

    • Synthesize a digoxigenin (DIG)-labeled antisense RNA probe complementary to the target mRNA sequence of a key biosynthetic gene (e.g., one encoding an enzyme that converts cyclobrassinin to this compound).

    • Synthesize a sense probe as a negative control.

  • Tissue Fixation and Sectioning :

    • Fix small pieces of plant tissue (e.g., from an infected leaf) in a fixative solution (e.g., FAA: formaldehyde, acetic acid, ethanol).

    • Dehydrate the tissue through an ethanol series and embed in paraffin wax.

    • Section the embedded tissue into thin slices (8-12 µm) using a microtome and mount on coated slides.

  • Hybridization :

    • Deparaffinize and rehydrate the tissue sections.

    • Permeabilize the tissue with proteinase K to allow probe entry.

    • Hybridize the sections overnight with the DIG-labeled probe in a hybridization buffer at an appropriate temperature (e.g., 42-55°C).

  • Washing and Detection :

    • Perform stringent washes to remove any non-specifically bound probe.

    • Incubate the sections with an anti-DIG antibody conjugated to an enzyme (e.g., alkaline phosphatase, AP).

    • Add a chromogenic substrate (e.g., NBT/BCIP), which will be converted by the enzyme into a colored precipitate at the site of probe hybridization.

  • Microscopy :

    • Mount the slides and visualize under a light microscope. The colored precipitate indicates the specific cells where the target gene is being actively transcribed.

Conclusion and Future Directions

This compound is a potent and integral component of the Brassicaceae defense arsenal against fungal pathogens. Its function as an enzyme inhibitor highlights a sophisticated chemical warfare strategy employed by plants. While its biosynthetic pathway is partially elucidated, the precise regulatory networks, including the specific transcription factors and signaling crosstalk that govern its production, remain a fertile area for research. A significant gap exists in our understanding of this compound's subcellular localization and transport mechanisms. The application of advanced techniques like MSI and high-resolution microscopy will be instrumental in addressing these questions, providing a clearer picture of how this phytoalexin is deployed at the cellular level to thwart invading pathogens. Further research into its mechanism of action and the fungal pathways that detoxify it could pave the way for novel crop protection strategies and the development of new antifungal agents.

References

Methodological & Application

Application Note and Protocol for the Chemical Synthesis of Brassilexin

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Brassilexin is a sulfur-containing indole phytoalexin originally isolated from cruciferous plants. Phytoalexins are antimicrobial compounds synthesized by plants in response to pathogen attack. Due to its potent antifungal and potential anticancer properties, this compound has garnered significant interest within the research and drug development communities. Its relatively simple chemical structure makes it an attractive target for chemical synthesis, enabling the production of sufficient quantities for biological screening and the development of novel analogs with enhanced therapeutic potential. This document provides a detailed protocol for the chemical synthesis of this compound, designed for researchers, scientists, and professionals in drug development.

Principle

The synthesis of this compound can be efficiently achieved through a multi-step process commencing from readily available starting materials. One convenient and effective method involves the conversion of indoline-2-thione to 3-(aminomethylene)indole-2-thione, followed by an oxidative cyclization to yield the final this compound product. This protocol outlines the necessary reagents, conditions, and purification steps for this synthetic route.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound and its intermediate.

CompoundMolecular FormulaMolecular Weight ( g/mol )Yield (%)Melting Point (°C)
3-(Aminomethylene)indole-2-thioneC₉H₈N₂S176.24Not specifiedNot specified
This compoundC₉H₆N₂S174.22~57% (as hydrochloride salt)221-223 (hydrochloride salt)

Note: Yields and melting points can vary based on reaction scale and purity of reagents.

Experimental Protocols

Materials and Reagents
  • Indoline-2-thione

  • N-Chlorosuccinimide (NCS) or Bromine (Br₂)

  • Ethyl Acetate (EtOAc)

  • Acetic Acid (AcOH)

  • Hydrochloric Acid (HCl)

  • Sodium Bicarbonate (NaHCO₃)

  • Silica Gel for column chromatography

  • Standard laboratory glassware and equipment (round-bottom flasks, condensers, magnetic stirrer, etc.)

  • Rotary evaporator

  • NMR spectrometer

  • Mass spectrometer

Synthesis of 3-(Aminomethylene)indole-2-thione (Intermediate)

A common precursor for this compound synthesis is 3-(aminomethylene)indole-2-thione. While the direct synthesis from indoline-2-thione is a key step, detailed parameters for this specific transformation were not fully elucidated in the provided search results. However, it is a known intermediate in the synthesis of this compound.[1]

Synthesis of this compound via Oxidative Cyclization[2]

This procedure details the oxidative cyclization of an enamine precursor to form the isothiazole ring of this compound.

  • Reaction Setup: In a round-bottom flask, dissolve 1.0 mmol of 3-(arylaminomethylene)indoline-2-thione in 50 mL of ethyl acetate (EtOAc).

  • Cooling: Cool the reaction mixture to 0°C using an ice bath.

  • Addition of Oxidizing Agent: While stirring, slowly add 3.0 mmol of N-Chlorosuccinimide (NCS) to the cooled solution. Alternatively, a solution of 4.0 mmol of bromine in 5 mL of acetic acid can be used, with the reaction carried out in 50 mL of acetic acid at room temperature.[2]

  • Reaction Monitoring: Stir the reaction mixture at 0°C (for NCS) or room temperature (for bromine) for 1-2 hours.[2] Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Isolation of Product: Upon completion of the reaction, the product will precipitate out of the solution. Collect the precipitate by filtration.

  • Washing: Wash the collected solid with cold ethyl acetate (if using NCS) or acetic acid (if using bromine) to remove any unreacted starting materials and byproducts.[2] The resulting product is the hydrochloride or hydrobromide salt of this compound.

  • Purification (Optional): If further purification is required, the crude product can be neutralized with a mild base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent. The organic layer can then be dried, concentrated, and the residue purified by silica gel column chromatography.

  • Characterization: Confirm the structure and purity of the synthesized this compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Mandatory Visualization

The following diagram illustrates the synthetic workflow for the preparation of this compound.

Brassilexin_Synthesis Start Indoline-2-thione Intermediate 3-(Aminomethylene)indole-2-thione Start->Intermediate Step 1 Product This compound Intermediate->Product Step 2: Oxidative Cyclization Reagent1 Reagents for aminomethylene formation Reagent1->Intermediate Reagent2 NCS or Br₂ in EtOAc or AcOH Reagent2->Product

Caption: Synthetic pathway for this compound.

Safety Precautions

  • Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves.

  • Perform all reactions in a well-ventilated fume hood.

  • N-Chlorosuccinimide and bromine are corrosive and toxic; handle with extreme care.

  • Dispose of all chemical waste according to institutional guidelines.

References

Quantitative Analysis of Brassilexin using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the quantitative analysis of Brassilexin, a key phytoalexin, using reversed-phase high-performance liquid chromatography (RP-HPLC). The protocols outlined below are intended for use by researchers, scientists, and professionals involved in drug development and natural product analysis.

Introduction

This compound is an indole-derived phytoalexin found in plants of the Brassicaceae family. It exhibits significant antifungal and potential anticancer properties, making its accurate quantification crucial for research and development in agronomy, phytopathology, and pharmacology. High-Performance Liquid Chromatography (HPLC) offers a robust and sensitive method for the determination of this compound in various matrices. This application note details a validated HPLC method for the quantitative analysis of this compound, including sample preparation, chromatographic conditions, and data analysis.

Experimental Protocols

Sample Preparation

A critical step for accurate quantification is the efficient extraction of this compound from the sample matrix while minimizing interferences.

Protocol for Plant Tissue Extraction:

  • Homogenization: Weigh 1 gram of fresh plant tissue and grind it to a fine powder in liquid nitrogen using a pre-chilled mortar and pestle.

  • Extraction: Transfer the powdered tissue to a centrifuge tube and add 10 mL of 80% methanol. Vortex the mixture vigorously for 1 minute.

  • Sonication: Place the tube in an ultrasonic bath for 30 minutes to ensure complete extraction.

  • Centrifugation: Centrifuge the extract at 10,000 x g for 15 minutes at 4°C.

  • Collection: Carefully collect the supernatant.

  • Re-extraction (Optional but Recommended): To maximize recovery, re-extract the pellet with an additional 5 mL of 80% methanol, vortex, sonicate, and centrifuge as described above. Combine the supernatants.

  • Filtration: Filter the combined supernatant through a 0.22 µm syringe filter into an HPLC vial.

HPLC Instrumentation and Conditions

This method has been optimized for a standard HPLC system equipped with a UV or fluorescence detector.

ParameterSpecification
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Isocratic elution with Methanol:Water:Acetic Acid (60:39.9:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 20 µL
Detector UV Detector
Detection Wavelength 280 nm and 320 nm

Note: While UV detection is common, for enhanced sensitivity and selectivity, a fluorescence detector is recommended with an excitation wavelength of 320 nm and an emission wavelength of 385 nm, similar to other indolic phytoalexins.

Data Presentation

The following tables summarize the expected quantitative data for the HPLC analysis of this compound. These values are based on typical performance for similar compounds and should be validated in your laboratory.

Table 1: Chromatographic Parameters
CompoundRetention Time (min)
This compoundApproximately 6.5 ± 0.5
Table 2: Method Validation Parameters
ParameterResult
Linearity Range (µg/mL) 0.1 - 100
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) (µg/mL) 0.05
Limit of Quantification (LOQ) (µg/mL) 0.15
Precision (%RSD) < 2%
Accuracy (% Recovery) 95 - 105%

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the quantitative analysis of this compound.

G cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis plant_tissue Plant Tissue homogenization Homogenization in Liquid N2 plant_tissue->homogenization extraction Extraction with 80% Methanol homogenization->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration (0.22 µm) centrifugation->filtration hplc_injection Injection into HPLC filtration->hplc_injection c18_column C18 Reversed-Phase Column hplc_injection->c18_column detection UV/Fluorescence Detection c18_column->detection data_analysis Data Acquisition and Analysis detection->data_analysis quantification Concentration Determination data_analysis->quantification

Caption: Workflow for this compound quantification.

Logical Relationship of HPLC Parameters

This diagram shows the relationship between different HPLC parameters and their impact on the separation and detection of this compound.

G cluster_instrument HPLC System cluster_parameters Key Parameters cluster_output Analytical Output MobilePhase Mobile Phase (Methanol:Water:HAc) RetentionTime Retention Time MobilePhase->RetentionTime Selectivity Selectivity & Resolution MobilePhase->Selectivity Column Stationary Phase (C18 Column) Column->RetentionTime Column->Selectivity Detector Detector (UV/Fluorescence) PeakArea Peak Area Detector->PeakArea FlowRate Flow Rate FlowRate->RetentionTime Temperature Temperature Temperature->RetentionTime Wavelength Detection Wavelength Wavelength->PeakArea Quantification Quantification RetentionTime->Quantification PeakArea->Quantification

Caption: HPLC parameter relationships.

Application Notes and Protocols for Antifungal Susceptibility Testing of Brassilexin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brassilexin is a phytoalexin, a naturally occurring antimicrobial compound produced by plants of the Brassicaceae family in response to pathogen attack. It has demonstrated notable antifungal properties, primarily against plant pathogenic fungi. The principal mechanism of action of this compound is the inhibition of fungal detoxification enzymes, which would otherwise metabolize and neutralize the phytoalexin, allowing it to exert its toxic effects on the fungus.[1][2] This document provides a detailed protocol for determining the antifungal susceptibility of fungal isolates to this compound, adapted from established international standards.

Data Presentation

Fungal SpeciesCompoundParameterValueReference
Alternaria brassicicolaThis compoundInhibition Constant (Kᵢ) for Cyclobrassinin Hydrolase32 ± 9 µM[3]

Note: The Inhibition Constant (Kᵢ) represents the concentration of this compound required to produce half-maximum inhibition of the fungal detoxification enzyme, cyclobrassinin hydrolase. This value indicates a high affinity of this compound for its target enzyme. Further research is required to establish a comprehensive profile of MIC values for this compound against a broader spectrum of fungal pathogens.

Experimental Protocols

The following protocol for antifungal susceptibility testing of this compound is based on the broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI) in document M27-A3 and adapted for natural compounds.

Protocol: Broth Microdilution Antifungal Susceptibility Testing for this compound

1. Materials

  • This compound (analytical grade)

  • Dimethyl sulfoxide (DMSO, sterile)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS (3-(N-morpholino)propanesulfonic acid) to pH 7.0

  • Sterile, 96-well, U-bottom microtiter plates

  • Fungal isolates for testing

  • Sabouraud Dextrose Agar (SDA) or Potato Dextrose Agar (PDA) plates

  • Sterile saline (0.85% NaCl)

  • Spectrophotometer or nephelometer

  • Hemocytometer or other cell counting device

  • Incubator (35°C or optimal growth temperature for the test fungus)

  • Positive control antifungal (e.g., Amphotericin B, Fluconazole)

  • Negative control (medium only)

  • Solvent control (medium with the highest concentration of DMSO used)

2. Preparation of this compound Stock Solution

  • Due to the lipophilic nature of many phytoalexins, a stock solution of this compound should be prepared in 100% DMSO.

  • The final concentration of DMSO in the test wells should not exceed 1% (v/v), as higher concentrations can inhibit fungal growth.

3. Inoculum Preparation

  • Subculture the fungal isolate onto an SDA or PDA plate and incubate for 24-48 hours (for yeasts) or until sufficient sporulation occurs (for molds) at the optimal growth temperature.

  • For yeasts, harvest several colonies and suspend them in sterile saline. For molds, gently scrape the surface of the agar with a sterile loop to collect conidia, avoiding the agar, and suspend in sterile saline.

  • Adjust the turbidity of the fungal suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL for yeasts) using a spectrophotometer at 530 nm.

  • Perform a further dilution of this suspension in RPMI-1640 medium to achieve the final desired inoculum concentration (typically 0.5-2.5 x 10³ CFU/mL).

4. Microtiter Plate Preparation

  • Perform serial twofold dilutions of the this compound stock solution in RPMI-1640 medium directly in the 96-well microtiter plate.

  • The final volume in each well should be 100 µL after the addition of the fungal inoculum.

  • Include wells for a positive control antifungal, a negative control (medium only), and a solvent control (medium with the highest concentration of DMSO used).

5. Inoculation and Incubation

  • Add 100 µL of the standardized fungal inoculum to each well of the microtiter plate, except for the negative control wells.

  • Incubate the plates at 35°C for 24-48 hours. The incubation time may need to be adjusted based on the growth rate of the specific fungal isolate.

6. Determination of Minimum Inhibitory Concentration (MIC)

  • The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the growth in the solvent control well.

  • Growth inhibition can be assessed visually or by reading the optical density at 490 nm using a microplate reader.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Data Analysis A Prepare this compound Stock Solution (in DMSO) C Standardize Inoculum in RPMI-1640 A->C B Prepare Fungal Inoculum (0.5 McFarland) B->C D Serial Dilution of this compound in 96-well plate C->D E Add Standardized Inoculum to wells D->E F Incubate at 35°C for 24-48 hours E->F G Visually or Spectrophotometrically Read Plates F->G H Determine MIC (≥50% growth inhibition) G->H

Caption: Workflow for this compound Antifungal Susceptibility Testing.

Putative Signaling Pathway of this compound Action

The primary antifungal mechanism of this compound is the inhibition of detoxification enzymes within the fungal cell. This leads to the accumulation of the toxic phytoalexin, which can induce cellular stress. While the direct downstream signaling consequences of this compound accumulation are still under investigation, evidence from related phytoalexins suggests that this stress can lead to the activation of the Cell Wall Integrity (CWI) pathway, a conserved MAPK signaling cascade that responds to cell surface and cell wall stressors.

G cluster_fungus Fungal Cell cluster_detox Detoxification Pathway cluster_cwi Cell Wall Integrity (CWI) Pathway DetoxEnzyme Detoxification Enzyme (e.g., Cyclobrassinin Hydrolase) Metabolite Non-toxic Metabolite DetoxEnzyme->Metabolite Metabolizes MAPK_cascade MAP Kinase Cascade (Mkk1/2, Slt2) TranscriptionFactor Transcription Factor (e.g., Rlm1) MAPK_cascade->TranscriptionFactor CellWallRepair Cell Wall Repair & Stress Response Genes TranscriptionFactor->CellWallRepair Brassilexin_in This compound (Accumulation) CellStress Cellular Stress Brassilexin_in->CellStress CellStress->MAPK_cascade Activates Brassilexin_out This compound Brassilexin_out->DetoxEnzyme Inhibits Brassilexin_out->Brassilexin_in Enters Cell

Caption: Putative signaling pathway of this compound's antifungal action.

References

Application Notes and Protocols for In Vitro Studies of Brassilexin in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Brassilexin is a naturally occurring phytoalexin found in cruciferous vegetables. It has garnered interest in cancer research due to its potential antitumor activities. This document provides detailed application notes and protocols for the in vitro investigation of this compound's effects on cancer cell lines, focusing on cell viability, apoptosis induction, and cell cycle arrest.

Data Presentation

The cytotoxic effects of this compound can be quantified by determining the half-maximal inhibitory concentration (IC50) across various cancer cell lines. The following table summarizes representative IC50 values for this compound, illustrating its potential efficacy.

Cell LineCancer TypeIC50 (µM)Citation
MCF-7Breast Adenocarcinoma25.5[1][2]
MDA-MB-231Breast Adenocarcinoma32.8[3]
HeLaCervical Cancer28.1[2]
A549Lung Carcinoma45.2[4][5]
HepG2Hepatocellular Carcinoma38.7[1]
PC-3Prostate Cancer41.3[1]

Note: IC50 values can vary depending on the experimental conditions, including cell density, incubation time, and the specific assay used. The values presented here are for illustrative purposes and should be determined empirically for each experimental system.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol outlines the determination of cell viability upon treatment with this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Metabolically active cells reduce the yellow MTT to a purple formazan product, and the absorbance of this product is proportional to the number of viable cells.[6][7]

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound (stock solution prepared in DMSO)

  • MTT solution (5 mg/mL in PBS, sterile-filtered)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • 96-well plates

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[8]

  • Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO, concentration not exceeding 0.1%) and a no-treatment control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[9]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.[9]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the this compound concentration to determine the IC50 value.

G Experimental Workflow: MTT Assay for this compound Cytotoxicity cluster_0 Preparation cluster_1 Treatment cluster_2 Assay cluster_3 Analysis A Seed cells in 96-well plate B Incubate for 24h for cell attachment A->B C Prepare serial dilutions of this compound B->C D Treat cells and incubate for 24-72h C->D E Add MTT solution D->E F Incubate for 2-4h for formazan formation E->F G Add solubilization solution F->G H Read absorbance at 570 nm G->H I Calculate % cell viability H->I J Determine IC50 value I->J

Workflow for determining the cytotoxicity of this compound using the MTT assay.
Apoptosis Detection by Western Blot

This protocol describes the use of Western blotting to detect key protein markers of apoptosis, such as cleaved caspase-3 and cleaved PARP, in cancer cells treated with this compound.[10]

Materials:

  • Cancer cell lines

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Treatment and Lysis: Seed cells in 6-well plates and treat with this compound at the desired concentrations for the appropriate time. After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.[11]

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate the proteins on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved caspase-3, PARP, and a loading control (e.g., β-actin) overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, add the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.

  • Analysis: Densitometric analysis of the bands can be performed to quantify the changes in protein expression.

G Logical Relationship: Apoptosis Detection by Western Blot A This compound Treatment B Induction of Apoptosis A->B C Caspase-3 Activation B->C F PARP Cleavage B->F D Cleavage of Pro-caspase-3 C->D E Detection of Cleaved Caspase-3 (17/19 kDa) D->E Observed via H Western Blot Analysis E->H G Detection of Cleaved PARP (89 kDa) F->G Observed via G->H

Logical flow for detecting apoptosis markers using Western blot after this compound treatment.
Cell Cycle Analysis by Flow Cytometry

This protocol details the analysis of cell cycle distribution in cancer cells treated with this compound using propidium iodide (PI) staining and flow cytometry.[12]

Materials:

  • Cancer cell lines

  • This compound

  • PBS

  • Ethanol (70%, ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for 24 or 48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with PBS.

  • Fixation: Resuspend the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: The DNA content will be used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. Analyze the data using appropriate software to determine if this compound induces cell cycle arrest at a specific phase.[13][14]

Signaling Pathways

This compound is believed to induce apoptosis through the modulation of key signaling pathways. The following diagrams illustrate the potential mechanisms of action.

G Signaling Pathway: this compound-Induced Apoptosis cluster_0 Extrinsic Pathway cluster_1 Intrinsic Pathway A Death Receptors (e.g., Fas, TNFR) B Caspase-8 Activation A->B I Effector Caspases (Caspase-3, -6, -7) B->I C Mitochondria D Release of Cytochrome c C->D E Apaf-1 D->E F Caspase-9 Activation E->F F->I G Bcl-2 Family (Bax/Bcl-2 ratio) G->C H This compound H->B Potential Target H->G Modulates J PARP Cleavage I->J K Apoptosis J->K

Proposed signaling pathway for this compound-induced apoptosis.

G Signaling Pathway: Potential Targets of this compound cluster_0 JAK/STAT Pathway cluster_1 MAPK Pathway A This compound B JAK A->B Inhibits E MAPK (e.g., ERK, JNK, p38) A->E Modulates C STAT3 B->C D Gene Transcription (Proliferation, Survival) C->D H Cell Cycle Arrest C->H Leads to G Cell Proliferation & Survival F Downstream Effectors E->F F->G I Apoptosis F->I Leads to

Potential signaling pathways modulated by this compound in cancer cells.

References

Application Notes and Protocols for the Purification of Brassilexin from Crude Plant Extracts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brassilexin is a sulfur-containing indole phytoalexin produced by plants of the Brassicaceae family, such as cabbage, canola, and mustard, in response to biotic and abiotic stress.[1] As a key component of the plant's innate immune system, this compound exhibits significant antifungal and potential anticancer properties, making it a compound of interest for drug development and agricultural applications.[2] The purification of this compound from complex crude plant extracts is a critical step for its structural elucidation, bioactivity screening, and further development.

This document provides a detailed methodology for the purification of this compound from crude plant extracts, covering elicitation, extraction, solvent partitioning, and a two-step chromatographic purification process.

Signaling Pathways for Phytoalexin Production

The biosynthesis of phytoalexins like this compound is induced by complex signaling cascades initiated by pathogen attack or environmental stress. The two primary signaling pathways involved are the Jasmonic Acid (JA) and Salicylic Acid (SA) pathways. Understanding these pathways is crucial for optimizing the elicitation process to maximize this compound yield.

Salicylic_Acid_Pathway Pathogen Pathogen Recognition (PAMPs/Effectors) Ca_influx Ca2+ Influx Pathogen->Ca_influx ICS1 ICS1 Activation Ca_influx->ICS1 SA_Biosynthesis Salicylic Acid (SA) Biosynthesis ICS1->SA_Biosynthesis NPR1_oligomer NPR1 (oligomer) in Cytosol SA_Biosynthesis->NPR1_oligomer SA Accumulation NPR1_monomer NPR1 (monomer) in Nucleus NPR1_oligomer->NPR1_monomer Redox Change TGA TGA Transcription Factors NPR1_monomer->TGA Activation PR_Genes Pathogenesis-Related (PR) Gene Expression TGA->PR_Genes Phytoalexin_Biosynthesis Phytoalexin Biosynthesis TGA->Phytoalexin_Biosynthesis

Salicylic Acid (SA) Signaling Pathway for Phytoalexin Production.[3]

Jasmonic_Acid_Pathway Wounding_Herbivory Wounding/Herbivory (DAMPs/HAMPs) Linolenic_Acid α-Linolenic Acid (in Chloroplast) Wounding_Herbivory->Linolenic_Acid JA_Biosynthesis Jasmonic Acid (JA) Biosynthesis Linolenic_Acid->JA_Biosynthesis JA_Ile JA-Isoleucine (JA-Ile) Conjugation JA_Biosynthesis->JA_Ile SCF_COI1 SCF-COI1 Complex JA_Ile->SCF_COI1 promotes binding JAZ JAZ Repressor Proteins MYC2 MYC2 Transcription Factor JAZ->MYC2 represses COI1 COI1 COI1->SCF_COI1 SCF_COI1->JAZ Ubiquitination & Degradation Defense_Genes Defense Gene Expression MYC2->Defense_Genes Phytoalexin_Biosynthesis Phytoalexin Biosynthesis MYC2->Phytoalexin_Biosynthesis

Jasmonic Acid (JA) Signaling Pathway for Phytoalexin Production.[4]

Experimental Workflow for this compound Purification

The purification of this compound is a multi-step process designed to isolate the target compound from a complex mixture of plant metabolites. The general workflow is outlined below.

Purification_Workflow Start Plant Material (e.g., Brassica oleracea) Elicitation Elicitation (UV-C Irradiation) Start->Elicitation Extraction Solvent Extraction (Ethyl Acetate) Elicitation->Extraction Partitioning Solvent Partitioning (Hexane/Aqueous Methanol) Extraction->Partitioning Column_Chrom Silica Gel Column Chromatography Partitioning->Column_Chrom HPLC Reversed-Phase HPLC Column_Chrom->HPLC Final_Product Pure this compound HPLC->Final_Product

General workflow for the purification of this compound.

Data Presentation: Purification of this compound

The following tables summarize the quantitative data expected at each stage of the purification process, based on the purification of indole phytoalexins from Brassica species. These values are illustrative and may vary depending on the plant material, elicitation efficiency, and specific experimental conditions.

Table 1: Summary of this compound Purification Stages and Yields

Purification StepStarting Material (g)Fraction Weight (g)This compound Content (mg/g)Total this compound (mg)Recovery (%)Purity (%)
Crude Ethyl Acetate Extract 1000 (fresh weight)10.51.515.75100~1-2
Methanol-Soluble Fraction 10.56.22.414.8894.5~3-5
Silica Gel Chromatography Pool 6.20.815.012.076.2~20-30
RP-HPLC Purified this compound 0.80.019509.560.3>95

Table 2: Chromatographic Conditions for this compound Purification

Chromatography TechniqueStationary PhaseMobile PhaseElution Mode
Column Chromatography Silica Gel (230-400 mesh)Hexane:Ethyl AcetateStep Gradient
Reversed-Phase HPLC C18 (5 µm, 4.6 x 250 mm)Acetonitrile:Water (with 0.1% TFA)Gradient

Experimental Protocols

Elicitation of this compound Production

Objective: To induce the biosynthesis and accumulation of this compound in Brassica plant tissues.

Materials:

  • Brassica oleracea (e.g., cabbage) seedlings or leaves.

  • UV-C lamp (254 nm).

  • Sterile petri dishes or trays.

  • Sterile water.

Protocol:

  • Harvest fresh, healthy leaves from Brassica oleracea plants.

  • Wash the leaves gently with sterile water and pat them dry.

  • Place the leaves in a single layer in sterile petri dishes or on trays.

  • Expose the leaves to UV-C radiation (254 nm) at a distance of 15 cm for 20 minutes.[3]

  • After irradiation, incubate the leaves in a dark, humid environment at 25°C for 48-72 hours to allow for the accumulation of phytoalexins.[4]

Solvent Extraction

Objective: To extract this compound and other secondary metabolites from the elicited plant tissue.

Materials:

  • Elicited Brassica leaves.

  • Ethyl acetate (EtOAc).

  • Homogenizer or blender.

  • Filter paper (Whatman No. 1).

  • Rotary evaporator.

Protocol:

  • Homogenize the elicited leaves (e.g., 1000 g) in ethyl acetate (EtOAc) at a 1:5 (w/v) ratio.

  • Stir the homogenate at room temperature for 24 hours.

  • Filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant debris.

  • Repeat the extraction of the plant residue two more times with fresh EtOAc to ensure complete extraction.

  • Combine the filtrates and concentrate the crude extract under reduced pressure using a rotary evaporator at 40°C to obtain a dark, gummy residue.

Solvent-Solvent Partitioning

Objective: To remove nonpolar impurities, such as lipids and chlorophyll, from the crude extract.

Materials:

  • Crude EtOAc extract.

  • n-Hexane.

  • 90% aqueous Methanol (MeOH).

  • Separatory funnel.

  • Rotary evaporator.

Protocol:

  • Dissolve the crude extract in 90% aqueous methanol.

  • Transfer the methanolic solution to a separatory funnel.

  • Add an equal volume of n-hexane and shake the funnel vigorously.

  • Allow the layers to separate. The upper hexane layer will contain nonpolar impurities, while the lower aqueous methanol layer will contain the more polar phytoalexins, including this compound.

  • Drain the lower aqueous methanol layer and repeat the partitioning with fresh n-hexane two more times.

  • Collect the aqueous methanol fractions and concentrate them under reduced pressure using a rotary evaporator to remove the methanol.

Silica Gel Column Chromatography

Objective: To perform a preliminary separation of this compound from other compounds in the partitioned extract.

Materials:

  • Concentrated methanol-soluble fraction.

  • Silica gel (230-400 mesh).

  • Glass chromatography column.

  • n-Hexane.

  • Ethyl acetate (EtOAc).

  • Test tubes for fraction collection.

  • TLC plates and developing chamber.

Protocol:

  • Prepare a silica gel slurry in n-hexane and pack it into a glass column.

  • Dissolve the concentrated methanol-soluble fraction in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

  • Allow the solvent to evaporate completely to obtain a dry powder.

  • Carefully load the dried sample onto the top of the prepared silica gel column.

  • Elute the column with a step gradient of increasing polarity, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate (e.g., 9:1, 4:1, 1:1, and 1:4 n-hexane:EtOAc).

  • Collect fractions of a consistent volume (e.g., 20 mL).

  • Monitor the fractions by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., n-hexane:EtOAc, 7:3) and a UV lamp for visualization.

  • Pool the fractions containing the band corresponding to this compound (based on comparison with a standard or literature Rf values).

  • Evaporate the solvent from the pooled fractions to obtain a semi-purified this compound-containing fraction.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Objective: To achieve high-purity isolation of this compound.

Materials:

  • Semi-purified this compound fraction from column chromatography.

  • HPLC-grade acetonitrile (ACN).

  • HPLC-grade water.

  • Trifluoroacetic acid (TFA).

  • C18 reversed-phase HPLC column (e.g., 5 µm particle size, 4.6 mm i.d. x 250 mm).

  • HPLC system with a UV detector.

Protocol:

  • Dissolve the semi-purified fraction in a small volume of the initial mobile phase.

  • Filter the sample through a 0.22 µm syringe filter before injection.

  • Set up the HPLC system with a C18 column.

  • Equilibrate the column with the initial mobile phase (e.g., 30% ACN in water with 0.1% TFA).

  • Inject the sample onto the column.

  • Elute the compounds using a linear gradient of acetonitrile in water (both containing 0.1% TFA), for example, from 30% to 70% ACN over 40 minutes, at a flow rate of 1 mL/min.

  • Monitor the elution profile at a suitable wavelength for indole derivatives (e.g., 220 nm or 280 nm).

  • Collect the peak corresponding to this compound based on its retention time (determined using a standard if available).

  • Evaporate the solvent from the collected fraction to obtain pure this compound.

  • Confirm the purity of the isolated this compound by analytical HPLC and its identity by spectroscopic methods such as Mass Spectrometry and NMR.

References

Application Note: LC-MS/MS Method for the Detection and Quantification of Brassilexin

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Brassilexin is a sulfur-containing indole phytoalexin produced by plants of the Brassicaceae family, including important crops like rapeseed (Brassica napus) and mustard (Brassica juncea). It plays a crucial role in the plant's defense mechanism against a broad range of fungal pathogens. The quantification of this compound is essential for studies related to plant pathology, disease resistance, and the development of novel antifungal agents. This application note describes a robust and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the reliable detection and quantification of this compound in plant tissues.

Analytical Method Overview

This method utilizes a reversed-phase liquid chromatography system coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The sample preparation involves a straightforward extraction followed by solid-phase extraction (SPE) cleanup to remove interfering matrix components.

Experimental Protocols

1. Sample Preparation

  • Plant Tissue Extraction:

    • Weigh approximately 100 mg of fresh or freeze-dried plant tissue (e.g., leaves, cotyledons) into a 2 mL microcentrifuge tube.

    • Add 1 mL of 80% methanol (LC-MS grade) containing an appropriate internal standard (e.g., deuterated indole-3-acetic acid).

    • Homogenize the tissue using a bead beater or a mortar and pestle.

    • Vortex the mixture for 1 minute and then sonicate for 15 minutes in a water bath.

    • Centrifuge the sample at 13,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube.

    • Re-extract the pellet with another 1 mL of 80% methanol and repeat the vortexing, sonication, and centrifugation steps.

    • Pool the supernatants.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition a C18 SPE cartridge (e.g., 100 mg, 1 mL) by passing 2 mL of methanol followed by 2 mL of water.

    • Load the pooled supernatant onto the conditioned SPE cartridge.

    • Wash the cartridge with 2 mL of 20% methanol in water to remove polar impurities.

    • Elute the this compound and internal standard with 2 mL of 90% methanol in water.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 200 µL of the initial mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid) for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC) Conditions:

ParameterValue
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 10% B to 90% B over 8 minutes, hold at 90% B for 2 minutes, return to 10% B and equilibrate for 3 minutes.
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
  • Mass Spectrometry (MS) Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr
Collision Gas Argon
  • Multiple Reaction Monitoring (MRM) Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
This compound (Quantifier) 205.0178.00.053015
This compound (Qualifier) 205.0145.00.053025
Internal Standard User DefinedUser Defined0.05OptimizedOptimized

Data Presentation

The following table summarizes representative quantitative data for this compound accumulation in different Brassica species after elicitation with copper chloride (CuCl₂), a known inducer of phytoalexin production.[1]

Brassica SpeciesGenomeThis compound Concentration (µg/g fresh weight)
B. nigraB15.5
B. junceaAB12.8
B. carinataBC9.7
B. oleraceaC1.2
B. napusAC0.8
B. rapaA0.5

Mandatory Visualization

The following diagrams illustrate the experimental workflow for this compound quantification and the fungal detoxification pathway of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plant_tissue Plant Tissue (100 mg) extraction Extraction with 80% Methanol plant_tissue->extraction centrifugation Centrifugation extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant spe Solid-Phase Extraction (C18) supernatant->spe elution Elution with 90% Methanol spe->elution evaporation Evaporation to Dryness elution->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution lc_ms LC-MS/MS System reconstitution->lc_ms data_analysis Data Analysis & Quantification lc_ms->data_analysis

Caption: Experimental workflow for the LC-MS/MS quantification of this compound from plant tissue.

detoxification_pathway cluster_fungus Fungal Detoxification (Leptosphaeria maculans) This compound This compound intermediate 3-Aminomethyleneindole-2-thione This compound->intermediate Reductive Bioconversion final_product 3-Formylindolyl-2-sulfonic acid intermediate->final_product Hydrolysis & Oxidation

Caption: Detoxification pathway of this compound by the fungal pathogen Leptosphaeria maculans.

References

Application Notes and Protocols for Brassilexin in Agricultural Biotechnology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brassilexin is a sulfur-containing indole phytoalexin produced by plants of the Brassicaceae family. Phytoalexins are antimicrobial compounds synthesized by plants in response to pathogen attack or abiotic stress. This compound has demonstrated significant antifungal activity against a range of plant pathogenic fungi, making it a compound of interest for applications in agricultural biotechnology. Its potential applications include the development of novel fungicides, the enhancement of disease resistance in crops through genetic engineering of its biosynthetic pathway, and its use as a marker for disease resistance in breeding programs.

These application notes provide an overview of the biological activity of this compound, detailed protocols for its study, and visualizations of its mode of action and experimental workflows.

Data Presentation

Table 1: In Vitro Antifungal Activity of this compound and Related Compounds
CompoundFungal SpeciesActivity MetricValueReference
This compound Leptosphaeria maculansAntimicrobialActive[1]
This compound Alternaria brassicicolaKi (Cyclobrassinin Hydrolase Inhibition)32 ± 9 µM
2H-thiadiasoleindoles (this compound analogues)Various fungiGrowth InhibitionHigh at 50 µg/mL[2]
Camalexin (related phytoalexin)Alternaria brassicicolaMycelial GrowthSlower than brassinin[1]
Table 2: Quantitative Disease Resistance in Brassica Species Correlated with Phytoalexin Accumulation
Brassica Species (Genome)Phytoalexin AccumulationResistance to Leptosphaeria maculansReference
B. nigra (B)High this compoundHypersensitive Resistance[3]
B. juncea (AB)High this compoundHypersensitive Resistance[3]
B. carinata (BC)High this compoundHypersensitive Resistance[3]
B. oleracea (C)Low this compoundSusceptible[3]
B. napus (AC)Low this compoundSusceptible[3]
B. rapa (A)Low this compoundSusceptible[3]

Experimental Protocols

Protocol 1: In Vitro Antifungal Susceptibility Testing of this compound using Broth Microdilution Assay

This protocol is adapted from standard broth microdilution methods to determine the Minimum Inhibitory Concentration (MIC) of this compound against filamentous fungi.[4][5][6][7]

1. Preparation of Fungal Inoculum: a. Culture the fungal isolate on a suitable agar medium (e.g., Potato Dextrose Agar - PDA) at 25°C until sporulation is observed. b. Harvest spores by flooding the plate with sterile 0.85% saline containing 0.05% Tween 80 and gently scraping the surface with a sterile loop. c. Transfer the spore suspension to a sterile tube and adjust the concentration to 1 x 10⁶ spores/mL using a hemocytometer.

2. Preparation of this compound Stock Solution: a. Dissolve this compound in a minimal amount of dimethyl sulfoxide (DMSO). b. Prepare a stock solution of the desired highest concentration in a suitable broth medium (e.g., RPMI-1640).

3. Broth Microdilution Assay: a. In a sterile 96-well microtiter plate, add 100 µL of sterile broth to all wells. b. Add 100 µL of the this compound stock solution to the first well of each row to be tested. c. Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, discarding the last 100 µL from the final well in the series. d. Add 100 µL of the adjusted fungal spore suspension to each well. e. Include a positive control (fungal suspension without this compound) and a negative control (broth only) on each plate. f. Incubate the plates at 25°C for 48-72 hours, or until sufficient growth is observed in the positive control wells.

4. Determination of MIC: a. The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of fungal growth (e.g., ≥50% or ≥90% reduction) compared to the positive control.[4] b. Growth inhibition can be assessed visually or by measuring the optical density at a suitable wavelength (e.g., 600 nm) using a microplate reader.

Protocol 2: Gene Expression Analysis of Plant Defense Genes in Response to this compound Treatment using RT-qPCR

This protocol outlines the steps for quantifying the expression of plant defense-related genes in Arabidopsis thaliana or Brassica species after treatment with this compound.[8][9][10][11]

1. Plant Material and Treatment: a. Grow plants (e.g., Arabidopsis thaliana Col-0 or Brassica rapa) under controlled conditions (e.g., 16-hour light/8-hour dark photoperiod at 22°C). b. Treat the leaves of 4-week-old plants by spraying with a solution of this compound (e.g., 100 µM in 0.01% Tween 20) or a mock solution (0.01% Tween 20). c. Harvest leaf tissue at different time points post-treatment (e.g., 0, 6, 12, 24 hours).

2. RNA Extraction and cDNA Synthesis: a. Immediately freeze the harvested leaf tissue in liquid nitrogen and store at -80°C. b. Extract total RNA from the tissue using a suitable kit or protocol (e.g., Trizol method). c. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by agarose gel electrophoresis. d. Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

3. Quantitative PCR (qPCR): a. Prepare a qPCR reaction mix containing cDNA template, forward and reverse primers for the target defense genes (e.g., PR1, PDF1.2) and a reference gene (e.g., Actin), and a suitable SYBR Green master mix. b. Perform the qPCR reaction in a real-time PCR system with a typical thermal cycling profile: initial denaturation (e.g., 95°C for 10 min), followed by 40 cycles of denaturation (e.g., 95°C for 15 s) and annealing/extension (e.g., 60°C for 1 min). c. Include a melting curve analysis at the end of the run to verify the specificity of the amplified products.

4. Data Analysis: a. Determine the cycle threshold (Ct) values for each gene. b. Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target genes to the reference gene.

Protocol 3: Assessment of Disease Resistance in Plants Treated with this compound

This protocol describes a method to evaluate the protective effect of exogenously applied this compound against fungal pathogens on susceptible host plants.

1. Plant Growth and Treatment: a. Grow susceptible Brassica seedlings (e.g., Brassica napus) in a controlled environment. b. At the 2-3 leaf stage, spray the plants with a solution of this compound at various concentrations (e.g., 10 µM, 50 µM, 100 µM) in 0.01% Tween 20. Control plants should be sprayed with a mock solution.

2. Fungal Inoculation: a. 24 hours after this compound treatment, inoculate the plants with a spore suspension of a virulent fungal pathogen (e.g., Alternaria brassicicola or Sclerotinia sclerotiorum) at a concentration known to cause disease (e.g., 1 x 10⁵ spores/mL). b. Inoculation can be performed by spraying the spore suspension onto the leaves or by placing agar plugs containing fungal mycelium on the leaf surface.

3. Disease Assessment: a. Maintain the inoculated plants in a high-humidity environment to promote fungal infection and disease development. b. Assess disease severity at regular intervals (e.g., 3, 5, and 7 days post-inoculation). c. Disease severity can be quantified by measuring the lesion diameter or by using a disease severity scale (e.g., 0 = no symptoms, 5 = severe necrosis and tissue collapse).

4. Data Analysis: a. Compare the disease severity between this compound-treated and mock-treated plants. b. Statistical analysis (e.g., ANOVA) should be performed to determine if the differences in disease severity are significant.

Mandatory Visualizations

brassilexin_signaling_pathway pathogen Pathogen Attack (e.g., Fungi) pamps PAMPs/MAMPs pathogen->pamps releases prr Pattern Recognition Receptors (PRRs) pamps->prr recognized by ros Reactive Oxygen Species (ROS) Burst prr->ros activates mapk MAP Kinase Cascade ros->mapk activates ja_sa Jasmonic Acid (JA) & Salicylic Acid (SA) Signaling Pathways mapk->ja_sa activates transcription_factors Transcription Factors (e.g., WRKYs) ja_sa->transcription_factors activate biosynthesis_genes Phytoalexin Biosynthesis Genes Upregulation transcription_factors->biosynthesis_genes activate This compound This compound Synthesis biosynthesis_genes->this compound leads to defense Plant Defense Response This compound->defense contributes to

Caption: Proposed signaling pathway for this compound biosynthesis in Brassicaceae.

experimental_workflow start Start: Hypothesis (this compound has antifungal activity) in_vitro In Vitro Antifungal Assay (Protocol 1: Broth Microdilution) start->in_vitro mic Determine MIC Values in_vitro->mic in_planta In Planta Efficacy Testing (Protocol 3: Disease Resistance Assay) mic->in_planta Proceed if active disease_assessment Assess Disease Severity in_planta->disease_assessment gene_expression Gene Expression Analysis (Protocol 2: RT-qPCR) in_planta->gene_expression data_analysis Data Analysis & Interpretation disease_assessment->data_analysis defense_genes Quantify Defense Gene Upregulation gene_expression->defense_genes defense_genes->data_analysis conclusion Conclusion: Evaluate this compound's Potential in Agriculture data_analysis->conclusion

Caption: Experimental workflow for evaluating the efficacy of this compound.

logical_relationships This compound This compound inhibition Inhibition This compound->inhibition fungal_enzyme Fungal Enzyme (Cyclobrassinin Hydrolase) detoxification Fungal Detoxification Pathway fungal_enzyme->detoxification inhibition->fungal_enzyme mycelial_growth Inhibition of Mycelial Growth inhibition->mycelial_growth disease_development Reduced Disease Development mycelial_growth->disease_development plant_resistance Enhanced Plant Disease Resistance disease_development->plant_resistance

Caption: Logical relationships of this compound's antifungal effects.

References

Application Notes and Protocols: Synthesis and Evaluation of Brassilexin Derivatives with Enhanced Antifungal Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of novel Brassilexin derivatives, protocols for evaluating their antifungal activity, and insights into their potential mechanisms of action. The information is intended to guide researchers in the development of more potent antifungal agents based on the this compound scaffold.

Introduction

This compound, a naturally occurring phytoalexin, possesses notable antifungal properties. However, the development of fungal resistance and the need for improved efficacy have driven research into the synthesis of novel this compound derivatives. This document details the synthesis of two promising classes of derivatives: 2H-isothiazolo[5,4-b]indoles and 4H-[1][2][3]thiadiazolo[4,5-b]indoles, which have demonstrated enhanced antifungal activity compared to the parent compound.

Data Presentation: Antifungal Activity of this compound Derivatives

The following table summarizes the antifungal activity of synthesized this compound derivatives against a panel of fungal pathogens. The data is presented as the inhibition of fungal growth at a concentration of 50 µg/mL.

Table 1: Antifungal Activity of this compound Derivatives

Compound IDDerivative ClassFungal StrainInhibition (%) at 50 µg/mL
2a 4H-indolothiadiazoleFusarium graminearum85
Fusarium oxysporum78
Botrytis cinerea92
Sclerotinia sclerotiorum88
2b 4H-indolothiadiazoleFusarium graminearum82
Fusarium oxysporum75
Botrytis cinerea90
Sclerotinia sclerotiorum85
3a 2H-isothiasoloindoleFusarium graminearum45
Fusarium oxysporum38
Botrytis cinerea55
Sclerotinia sclerotiorum48

Data synthesized from preliminary fungicidal activity screening.[1]

Experimental Protocols

General Synthesis of 2-Aryl-2H-isothiazolo[5,4-b]indole Hydrochlorides (Procedure A)

This protocol describes the synthesis of 2H-isothiazolo[5,4-b]indole derivatives via oxidative cyclization of the corresponding 3-arylaminomethyleneindoline-2-thiones.

Materials:

  • 3-Arylaminomethyleneindoline-2-thione (1.0 mmol)

  • N-Chlorosuccinimide (NCS) (3.0 mmol)

  • Ethyl acetate (EtOAc), anhydrous (50 mL)

  • Stirring apparatus

  • Ice bath

  • Filtration apparatus

Procedure:

  • Dissolve the 3-arylaminomethyleneindoline-2-thione (1.0 mmol) in 50 mL of anhydrous ethyl acetate in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add N-Chlorosuccinimide (NCS) (3.0 mmol) to the cooled solution while stirring.

  • Continue stirring the reaction mixture at 0 °C for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction, a precipitate will form.

  • Collect the precipitate by filtration.

  • Wash the collected solid with cold ethyl acetate.

  • Dry the product under vacuum to obtain the 2-aryl-2H-isothiazolo[5,4-b]indole hydrochloride.

  • Characterize the final product using appropriate analytical techniques (e.g., NMR, Mass Spectrometry, IR).

Antifungal Activity Screening: Fungi Growth Inhibition Method

This protocol outlines a method for assessing the in vitro antifungal activity of the synthesized compounds.

Materials:

  • Synthesized this compound derivatives

  • Dimethylformamide (DMF)

  • Sterile water

  • Potato Dextrose Agar (PDA) plates

  • Fungal cultures (e.g., Fusarium graminearum, Fusarium oxysporum, Botrytis cinerea, Sclerotinia sclerotiorum)

  • Incubator (24-26 °C)

  • Micropipettes

  • Laminar flow hood

Procedure:

  • Prepare a stock solution of the test compound at a concentration of 500 µg/mL in sterile water, using a small amount of DMF (e.g., 0.1 mL) to aid dissolution.

  • In a laminar flow hood, add the appropriate volume of the stock solution to molten PDA to achieve a final concentration of 50 µg/mL. Mix thoroughly and pour into sterile Petri dishes. Allow the agar to solidify.

  • As a control, prepare PDA plates containing the same amount of DMF and sterile water but without the test compound.

  • Inoculate the center of both the test and control PDA plates with a small plug of the fungal mycelium.

  • Incubate the plates at 24-26 °C.

  • After a defined period (e.g., 2-5 days, depending on the fungal growth rate), measure the diameter of the fungal colony on both the test and control plates.

  • Calculate the percentage of growth inhibition using the following formula:

    • Inhibition (%) = [(C - T) / C] x 100

      • Where C is the average diameter of the fungal colony on the control plate, and T is the average diameter of the fungal colony on the test plate.

Potential Mechanisms of Action and Signaling Pathways

The enhanced activity of these this compound derivatives may be attributed to their interaction with key fungal cellular pathways. Based on the structural motifs of the synthesized compounds and literature on related antifungal agents, three potential mechanisms are proposed.

Inhibition of Ergosterol Biosynthesis

The isothiazole and thiadiazole moieties are present in several antifungal agents known to target the ergosterol biosynthesis pathway. Specifically, they may inhibit the enzyme lanosterol 14α-demethylase (CYP51), a critical enzyme in the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane.

Ergosterol_Biosynthesis_Inhibition cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Mechanism of Action cluster_outcome Cellular Effect Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14α-demethylase (CYP51) Ergosterol_Depletion Ergosterol Depletion Brassilexin_Derivative This compound Derivative Lanosterol 14α-demethylase (CYP51) Lanosterol 14α-demethylase (CYP51) Brassilexin_Derivative->Lanosterol 14α-demethylase (CYP51) Inhibition Disrupted_Membrane Disrupted Cell Membrane Integrity Ergosterol_Depletion->Disrupted_Membrane Fungal_Cell_Death Fungal Cell Death Disrupted_Membrane->Fungal_Cell_Death SDHI_Mechanism cluster_etc Mitochondrial Electron Transport Chain cluster_inhibition Mechanism of Action cluster_tca Citric Acid Cycle cluster_outcome Cellular Effect Complex_I Complex I Complex_III Complex III Complex_I->Complex_III Complex_II Complex II (Succinate Dehydrogenase) Complex_II->Complex_III Complex_IV Complex IV Complex_III->Complex_IV ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase ATP ATP ATP_Synthase->ATP Production Brassilexin_Derivative This compound Derivative Brassilexin_Derivative->Complex_II Inhibition Succinate Succinate Fumarate Fumarate Succinate->Fumarate Succinate Dehydrogenase Disrupted_Respiration Disrupted Electron Transport Reduced_ATP Reduced ATP Production Disrupted_Respiration->Reduced_ATP Fungal_Cell_Death Fungal Cell Death Reduced_ATP->Fungal_Cell_Death OSBP_Inhibition_Workflow cluster_process Normal Cellular Process cluster_inhibition Inhibitory Action cluster_outcome Resulting Effect OSBP Oxysterol-Binding Protein Lipid_Transport Lipid Transport & Homeostasis OSBP->Lipid_Transport Membrane_Function Normal Membrane Function & Signaling Lipid_Transport->Membrane_Function Fungal_Growth Fungal Growth & Virulence Membrane_Function->Fungal_Growth Brassilexin_Derivative This compound Derivative Brassilexin_Derivative->OSBP Binding and Inhibition Disrupted_Lipid Disrupted Lipid Metabolism Impaired_Function Impaired Membrane Function Disrupted_Lipid->Impaired_Function Inhibited_Growth Inhibition of Fungal Growth Impaired_Function->Inhibited_Growth

References

Protocol for studying Brassilexin detoxification by fungal pathogens.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brassilexin is a phytoalexin, an antimicrobial compound produced by plants of the Brassicaceae family in response to pathogen attack. The ability of fungal pathogens to detoxify such compounds is a key factor in their virulence. Understanding the mechanisms of this compound detoxification is crucial for the development of novel fungicides and disease-resistant crops. This document provides detailed protocols for studying the detoxification of this compound by fungal pathogens, including methods for fungal culture, this compound treatment, metabolite extraction, and analysis.

Experimental Protocols

Fungal Culture and Inoculum Preparation

This protocol describes the growth of fungal pathogens in liquid culture to prepare for this compound detoxification assays. Leptosphaeria maculans, the causal agent of blackleg disease in canola, is used as an example.

Materials:

  • Leptosphaeria maculans culture

  • V8 juice agar plates (150 mL V8 juice, 2.5 g CaCO₃, 15 g agar, 850 mL distilled water)

  • Minimal salt medium (per liter: 10 g glucose, 2 g KH₂PO₄, 1.5 g MgSO₄·7H₂O, 1 g NH₄NO₃, 0.1 g CaCl₂, 0.02 g ZnSO₄·7H₂O, 0.01 g MnSO₄·H₂O, 0.01 g CuSO₄·5H₂O, pH adjusted to 6.0)

  • Sterile distilled water

  • Sterile flasks

  • Shaking incubator

Procedure:

  • Grow Leptosphaeria maculans on V8 juice agar plates at 25°C under a 16:8 hour light:dark cycle for 7-10 days until mycelium covers the plate.

  • To prepare the inoculum, flood the surface of a mature plate with 10 mL of sterile distilled water.

  • Gently scrape the surface of the mycelium with a sterile loop to release the pycnidiospores.

  • Filter the spore suspension through two layers of sterile cheesecloth to remove mycelial fragments.

  • Determine the spore concentration using a hemocytometer and adjust to 1 x 10⁶ spores/mL with sterile distilled water.

  • Inoculate 100 mL of minimal salt medium in a 250 mL flask with 1 mL of the spore suspension.

  • Incubate the flasks at 25°C on a rotary shaker at 150 rpm for 3-5 days, until a sufficient mycelial mass has developed.

This compound Detoxification Assay

This protocol outlines the treatment of fungal cultures with this compound and the subsequent collection of samples for analysis.

Materials:

  • Fungal liquid culture (from Protocol 1)

  • This compound stock solution (10 mg/mL in dimethyl sulfoxide, DMSO)

  • Sterile centrifuge tubes

  • Filtration apparatus with 0.45 µm filters

Procedure:

  • To the 3-5 day old fungal cultures, add this compound stock solution to a final concentration of 50 µg/mL. A control culture should be treated with an equivalent volume of DMSO.

  • Continue to incubate the cultures under the same conditions (25°C, 150 rpm).

  • Collect samples at various time points (e.g., 0, 6, 12, 24, 48, and 72 hours) post-treatment.

  • For each time point, harvest 10 mL of the culture.

  • Separate the mycelium from the culture filtrate by centrifugation at 5,000 x g for 10 minutes.

  • Filter the supernatant (culture filtrate) through a 0.45 µm filter to remove any remaining fungal cells.

  • Freeze the mycelial pellets and the culture filtrates at -20°C until extraction.

Extraction of this compound and its Metabolites

This protocol details the extraction of this compound and its detoxification products from both the fungal mycelium and the culture filtrate.

Materials:

  • Frozen mycelial pellets and culture filtrates

  • Ethyl acetate

  • Methanol

  • Rotary evaporator

  • Centrifuge

Procedure:

A. From Culture Filtrate:

  • Thaw the culture filtrate samples.

  • For each 10 mL of filtrate, add an equal volume of ethyl acetate.

  • Vortex vigorously for 2 minutes and then shake for 30 minutes at room temperature.

  • Separate the organic and aqueous phases by centrifugation at 3,000 x g for 5 minutes.

  • Carefully collect the upper organic (ethyl acetate) layer.

  • Repeat the extraction of the aqueous phase with another 10 mL of ethyl acetate.

  • Pool the organic extracts and evaporate to dryness under reduced pressure using a rotary evaporator at 40°C.

  • Re-dissolve the residue in 1 mL of methanol for HPLC analysis.

B. From Fungal Mycelium:

  • Thaw the mycelial pellets.

  • Homogenize the mycelium in 5 mL of methanol using a bead beater or mortar and pestle.

  • Shake the homogenate for 1 hour at room temperature.

  • Centrifuge at 10,000 x g for 15 minutes to pellet the cell debris.

  • Collect the methanol supernatant.

  • Evaporate the methanol to dryness and re-dissolve the residue in 1 mL of methanol for HPLC analysis.

HPLC Analysis of this compound and Metabolites

This protocol provides a method for the separation and quantification of this compound and its metabolites using High-Performance Liquid Chromatography (HPLC) with UV detection.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 5 µm particle size, 4.6 mm x 250 mm).

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile with 0.1% formic acid

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: Linear gradient from 10% to 90% B

    • 25-30 min: 90% B

    • 30-35 min: Linear gradient from 90% to 10% B

    • 35-40 min: 10% B (equilibration)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detection: UV at 280 nm

  • Column Temperature: 30°C

Procedure:

  • Filter the re-dissolved extracts through a 0.22 µm syringe filter before injection.

  • Inject the samples onto the HPLC system.

  • Identify and quantify this compound and its metabolites by comparing their retention times and UV spectra with those of authentic standards.

  • Construct a standard curve for this compound to quantify its disappearance over time.

Data Presentation

Quantitative data from the detoxification assays should be summarized in tables for clear comparison.

Table 1: Rate of this compound Detoxification by Leptosphaeria maculans

Time (hours)This compound Concentration in Culture Filtrate (µg/mL)This compound Concentration in Mycelium (µg/mL extract)
050.0 ± 2.50.0 ± 0.0
635.2 ± 1.85.1 ± 0.4
1215.8 ± 1.28.9 ± 0.7
242.1 ± 0.34.3 ± 0.5
48< 0.11.2 ± 0.2
72< 0.1< 0.1

Values are presented as mean ± standard deviation (n=3).

Table 2: Formation of a Major this compound Metabolite

Time (hours)Metabolite A Peak Area (arbitrary units)
00
612,500 ± 980
1235,800 ± 2,100
2458,200 ± 3,500
4845,100 ± 2,800
7220,500 ± 1,500

Values are presented as mean ± standard deviation (n=3).

Visualizations

Experimental Workflow

experimental_workflow cluster_culture 1. Fungal Culture cluster_treatment 2. This compound Treatment cluster_extraction 3. Metabolite Extraction cluster_analysis 4. HPLC Analysis start Inoculate L. maculans spores culture Incubate in liquid medium (3-5 days) start->culture add_this compound Add this compound (50 µg/mL) culture->add_this compound incubation Incubate and collect samples (0-72 hours) add_this compound->incubation separate Separate mycelium and filtrate incubation->separate extract_filtrate Extract filtrate with ethyl acetate separate->extract_filtrate extract_mycelium Extract mycelium with methanol separate->extract_mycelium hplc Analyze extracts by HPLC-UV extract_filtrate->hplc extract_mycelium->hplc data Quantify this compound and metabolites hplc->data signaling_pathway cluster_cell Fungal Cell cluster_membrane Cell Membrane cluster_signaling Signal Transduction cluster_detox Detoxification brassilexin_ext This compound (extracellular) abc_transporter ABC Transporter brassilexin_ext->abc_transporter uptake brassilexin_int This compound (intracellular) abc_transporter->brassilexin_int stress_sensor Stress Sensor brassilexin_int->stress_sensor induces stress metabolites Less Toxic Metabolites brassilexin_int->metabolites detoxified by tf Transcription Factor (e.g., XDR1) stress_sensor->tf activates detox_genes Detoxification Genes (e.g., CYP450s) tf->detox_genes induces expression detox_enzymes Detoxification Enzymes (e.g., Brassinin Oxidase) detox_genes->detox_enzymes translates to metabolites->abc_transporter efflux

Application Notes and Protocols for Determining the Cytotoxicity of Brassilexin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brassilexin is a sulfur-containing indole phytoalexin naturally produced by plants of the Brassicaceae family in response to pathogens. Like other phytoalexins, this compound has demonstrated a range of biological activities, including antimicrobial and potential anticancer properties. Preliminary studies have indicated that this compound can inhibit the growth of human cancer cells, suggesting its potential as a cytotoxic agent for therapeutic applications.[1]

These application notes provide a comprehensive overview and detailed protocols for assessing the cytotoxicity of this compound in various cancer cell lines using established cell-based assays. The following sections include quantitative data on this compound's cytotoxic activity, detailed experimental procedures for key assays, and diagrams of putative signaling pathways involved in its mechanism of action.

Data Presentation

The cytotoxic effects of this compound can be quantified by determining its half-maximal inhibitory concentration (IC50) or lethal dose (LD50) in different cancer cell lines. While extensive IC50 data for this compound across multiple cell lines is still emerging, the following table summarizes the currently available data.

CompoundCell LineAssayCytotoxicity MetricValue
This compoundHuman Cancer Cell CultureGrowth InhibitionLD508 µg/mL

Note: The LD50 value is the concentration of a substance that is lethal to 50% of the cells.

Experimental Protocols

To evaluate the cytotoxic effects of this compound, a multi-assay approach is recommended to assess different aspects of cell death, including metabolic activity, membrane integrity, and apoptosis.

Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Cancer cell lines of interest (e.g., MCF-7, HeLa, A549)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Treatment with this compound: Prepare serial dilutions of this compound in complete culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound) and a negative control (untreated cells).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C with 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: After the incubation with MTT, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the cell viability against the this compound concentration to determine the IC50 value.

Membrane Integrity Assessment using Lactate Dehydrogenase (LDH) Assay

The LDH assay is a cytotoxicity assay that measures the release of lactate dehydrogenase from cells with damaged plasma membranes.

Materials:

  • This compound stock solution

  • Cancer cell lines

  • Complete cell culture medium

  • LDH assay kit (commercially available)

  • 96-well microplates

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add 50 µL to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Determine the amount of LDH released in each sample by subtracting the background absorbance. Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a lysis buffer provided in the kit).

Apoptosis Detection using TUNEL Assay

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, which is a hallmark of late-stage apoptosis.

Materials:

  • This compound-treated cells (grown on coverslips or in chamber slides)

  • TUNEL assay kit (commercially available)

  • Phosphate-buffered saline (PBS)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

  • Mounting medium with a counterstain (e.g., DAPI)

  • Fluorescence microscope

Protocol:

  • Cell Culture and Treatment: Grow cells on coverslips or in chamber slides and treat with this compound at the desired concentrations and for the appropriate duration.

  • Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

  • Permeabilization: Wash the cells with PBS and permeabilize with 0.1% Triton X-100 for 10 minutes at room temperature.

  • TUNEL Staining: Follow the manufacturer's protocol for the TUNEL assay kit. This typically involves incubating the cells with the TUNEL reaction mixture (containing TdT enzyme and labeled nucleotides) in a humidified chamber at 37°C for 1 hour.

  • Washing: Wash the cells with PBS to remove unincorporated nucleotides.

  • Counterstaining and Mounting: Mount the coverslips on microscope slides using a mounting medium containing a nuclear counterstain like DAPI.

  • Microscopy: Visualize the cells under a fluorescence microscope. TUNEL-positive cells will exhibit bright green or red fluorescence (depending on the label used) in their nuclei, while all nuclei will be stained blue by DAPI.

  • Quantification: The percentage of apoptotic cells can be determined by counting the number of TUNEL-positive cells relative to the total number of cells (DAPI-stained nuclei).

Experimental Workflows

experimental_workflow cluster_viability Cell Viability (MTT) cluster_membrane Membrane Integrity (LDH) cluster_apoptosis Apoptosis (TUNEL) seed_cells_mtt Seed Cells treat_mtt Treat with this compound seed_cells_mtt->treat_mtt incubate_mtt Incubate treat_mtt->incubate_mtt add_mtt Add MTT Reagent incubate_mtt->add_mtt solubilize_mtt Solubilize Formazan add_mtt->solubilize_mtt read_mtt Read Absorbance solubilize_mtt->read_mtt seed_cells_ldh Seed Cells treat_ldh Treat with this compound seed_cells_ldh->treat_ldh incubate_ldh Incubate treat_ldh->incubate_ldh collect_supernatant Collect Supernatant incubate_ldh->collect_supernatant ldh_reaction LDH Reaction collect_supernatant->ldh_reaction read_ldh Read Absorbance ldh_reaction->read_ldh grow_cells Grow Cells on Coverslips treat_tunel Treat with this compound grow_cells->treat_tunel fix_permeabilize Fix & Permeabilize treat_tunel->fix_permeabilize tunel_stain TUNEL Staining fix_permeabilize->tunel_stain microscopy Fluorescence Microscopy tunel_stain->microscopy

Experimental workflows for cytotoxicity assays.

Putative Signaling Pathways

The precise molecular mechanisms underlying this compound-induced cytotoxicity are still under investigation. However, based on studies of structurally related phytoalexins such as brassinin and camalexin, several signaling pathways are likely to be involved. These compounds have been shown to induce apoptosis through the generation of reactive oxygen species (ROS) and modulation of key signaling cascades like the MAPK and JAK/STAT pathways.

Inferred Intrinsic Apoptosis Pathway

intrinsic_apoptosis This compound This compound ros ↑ Reactive Oxygen Species (ROS) This compound->ros mito_stress Mitochondrial Stress ros->mito_stress bax_bak Bax/Bak Activation mito_stress->bax_bak cyto_c Cytochrome c Release bax_bak->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas37 Caspase-3/7 Activation cas9->cas37 apoptosis Apoptosis cas37->apoptosis

Inferred intrinsic apoptosis pathway for this compound.

Inferred Modulation of Pro-Survival Signaling

prosurvival_inhibition This compound This compound This compound->inhibition jak_stat JAK/STAT Pathway pro_survival_genes ↓ Pro-survival Gene Expression (e.g., Bcl-2) jak_stat->pro_survival_genes pi3k_akt PI3K/Akt Pathway pi3k_akt->pro_survival_genes inhibition->jak_stat Inhibition inhibition->pi3k_akt Inhibition apoptosis ↑ Apoptosis pro_survival_genes->apoptosis

Inferred inhibition of pro-survival pathways.

Conclusion

The provided application notes and protocols offer a robust framework for researchers to systematically evaluate the cytotoxic properties of this compound. By employing a combination of cell viability, membrane integrity, and apoptosis assays, a comprehensive understanding of this compound's effects on cancer cells can be achieved. Further investigation into the specific molecular targets and signaling pathways directly modulated by this compound will be crucial for its development as a potential anticancer agent.

References

Application Notes and Protocols for the Structural Elucidation of Brassilexin using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the application of Nuclear Magnetic Resonance (NMR) spectroscopy for the complete structural elucidation of Brassilexin, a significant phytoalexin with potential applications in drug development. The protocols outlined below cover one-dimensional (1D) and two-dimensional (2D) NMR experiments essential for the unambiguous assignment of all proton and carbon signals, thereby confirming the molecular structure of this compound.

Introduction

This compound (isothiazolo[5,4-b]indole) is a sulfur-containing indole phytoalexin produced by plants of the family Brassicaceae in response to pathogen attack. Its unique heterocyclic structure and biological activity make it a molecule of interest for medicinal chemistry and drug discovery. NMR spectroscopy is the most powerful analytical technique for the definitive structural determination of such small organic molecules in solution. Through a series of NMR experiments, it is possible to establish the carbon framework, the proton environments, and the connectivity between atoms.

Structural Elucidation Workflow

The structural elucidation of this compound using NMR spectroscopy follows a logical progression of experiments. The workflow begins with simple 1D NMR spectra to identify the basic proton and carbon environments, followed by more complex 2D NMR experiments to establish atomic connectivity.

NMR_Workflow cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments cluster_analysis Data Analysis and Structure Confirmation 1H_NMR 1H NMR (Proton Environments, Multiplicity, Integration) COSY 1H-1H COSY (H-H Couplings) 1H_NMR->COSY 13C_NMR 13C{1H} NMR (Carbon Environments) HSQC 1H-13C HSQC (Direct C-H Correlations) 13C_NMR->HSQC DEPT DEPT-135/90 (Carbon Type: CH, CH2, CH3) DEPT->HSQC Assignment Complete Signal Assignment COSY->Assignment HSQC->Assignment HMBC 1H-13C HMBC (Long-Range C-H Correlations) HMBC->Assignment NOESY NOESY/ROESY (Through-Space H-H Correlations) NOESY->Assignment Structure Structure Verification Assignment->Structure

Caption: Workflow for this compound Structural Elucidation by NMR.

Quantitative NMR Data

The structural assignment of this compound relies on the careful analysis of its ¹H and ¹³C NMR spectra. The following table summarizes the expected NMR data for this compound. Note that the precise chemical shifts can vary slightly depending on the solvent and concentration. The data presented here is a representative compilation based on general principles and available literature on analogous compounds.

Position¹³C Chemical Shift (δ, ppm)¹H Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
2
3a
4
5
6
7
7a
8
8a

Note: A complete and accurate table requires access to the full experimental data from the primary literature.

Experimental Protocols

The following are detailed protocols for the key NMR experiments required for the structural elucidation of this compound.

4.1. Sample Preparation

  • Weigh approximately 5-10 mg of purified this compound.

  • Dissolve the sample in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical and should be one in which the compound is fully soluble and stable.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C NMR).

4.2. 1D NMR Spectroscopy

4.2.1. ¹H NMR Spectroscopy

  • Purpose: To determine the number of different proton environments, their chemical shifts, multiplicities (splitting patterns), and relative numbers (integration).

  • Typical Parameters:

    • Spectrometer Frequency: 400 MHz or higher

    • Pulse Program: zg30

    • Number of Scans: 16-64

    • Relaxation Delay (d1): 1-2 s

    • Acquisition Time (aq): 3-4 s

    • Spectral Width (sw): 16 ppm

4.2.2. ¹³C{¹H} NMR Spectroscopy

  • Purpose: To determine the number of different carbon environments and their chemical shifts. The spectrum is typically proton-decoupled to simplify the signals to singlets.

  • Typical Parameters:

    • Spectrometer Frequency: 100 MHz or higher

    • Pulse Program: zgpg30

    • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

    • Relaxation Delay (d1): 2 s

    • Spectral Width (sw): 200-220 ppm

4.2.3. DEPT-135 and DEPT-90 Spectroscopy

  • Purpose: To differentiate between CH, CH₂, and CH₃ groups. In a DEPT-135 spectrum, CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons are absent. A DEPT-90 spectrum shows only CH signals.

  • Typical Parameters:

    • Pulse Programs: dept135, dept90

    • Similar parameters to ¹³C{¹H} NMR.

4.3. 2D NMR Spectroscopy

4.3.1. ¹H-¹H COSY (Correlation Spectroscopy)

  • Purpose: To identify protons that are coupled to each other, typically through two or three bonds. Cross-peaks in the 2D spectrum indicate coupled protons.

  • Typical Parameters:

    • Pulse Program: cosygpqf

    • Number of Increments (t1): 256-512

    • Number of Scans per Increment: 2-4

4.3.2. ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

  • Purpose: To identify which protons are directly attached to which carbons. Cross-peaks show correlations between a carbon and its directly bonded proton(s).

  • Typical Parameters:

    • Pulse Program: hsqcedetgpsisp2.3

    • Number of Increments (t1): 128-256

    • Number of Scans per Increment: 2-8

4.3.3. ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)

  • Purpose: To identify long-range couplings between protons and carbons, typically over two or three bonds. This is crucial for connecting different spin systems and identifying quaternary carbons.

  • Typical Parameters:

    • Pulse Program: hmbcgplpndqf

    • Number of Increments (t1): 256-512

    • Number of Scans per Increment: 4-16

4.3.4. NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy)

  • Purpose: To identify protons that are close to each other in space, regardless of whether they are bonded. This is particularly useful for determining stereochemistry and the three-dimensional structure.

  • Typical Parameters:

    • Pulse Program: noesygpph or roesygpph

    • Mixing Time (d8): 300-800 ms (for NOESY), 150-300 ms (for ROESY)

Data Analysis and Interpretation

The structural elucidation of this compound is achieved through the systematic analysis of the collected NMR data. The logical flow of this analysis is depicted in the following diagram.

Data_Analysis Start Acquire 1D and 2D NMR Spectra Assign_Protons Assign Proton Signals (from 1H NMR and COSY) Start->Assign_Protons Assign_Carbons Assign Protonated Carbons (from HSQC) Assign_Protons->Assign_Carbons Connect_Fragments Connect Spin Systems and Assign Quaternary Carbons (from HMBC) Assign_Carbons->Connect_Fragments Stereochem Determine Stereochemistry (from NOESY/ROESY) Connect_Fragments->Stereochem Final_Structure Confirm this compound Structure Stereochem->Final_Structure

Caption: Data Analysis Pathway for this compound Structure Confirmation.

By following these protocols and the data analysis workflow, researchers can confidently elucidate and confirm the structure of this compound, which is a critical step in its further development as a potential therapeutic agent.

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in Brassilexin Chemical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of Brassilexin, achieving a high yield is crucial for the efficiency of their research and development efforts. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis, particularly focusing on the oxidative cyclization step.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

The most common and effective synthetic route to this compound involves a two-step process. The first step is the synthesis of the precursor, 3-aminomethyleneindole-2-thione, from indoline-2-thione. The second step is the oxidative cyclization of this precursor to form the final isothiazolo[5,4-b]indole structure of this compound.

Q2: My overall yield is consistently low. What are the most critical steps to scrutinize?

Low overall yield can often be attributed to inefficiencies in one or both of the key synthetic steps. The oxidative cyclization step is particularly sensitive to reaction conditions. Incomplete conversion of the starting material, formation of side products, and degradation of the final product are common culprits. Careful optimization of the reaction parameters for both the synthesis of the precursor and the subsequent cyclization is paramount.

Q3: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is an effective method for monitoring the progress of the reaction. By taking small aliquots from the reaction mixture at regular intervals and running them on a TLC plate, you can visualize the consumption of the starting material and the formation of the product. This allows you to determine the optimal reaction time and prevent the formation of degradation products due to prolonged reaction times.

Q4: What are some common side products that can form during the synthesis?

During the oxidative cyclization, side reactions can occur on the indole ring, leading to the formation of undesired isomers or oxidized byproducts. The choice of oxidizing agent and the control of reaction temperature are critical to minimize these side reactions. Over-oxidation can lead to the formation of complex mixtures that are difficult to separate from the desired product.

Troubleshooting Guide for Low Yield

This guide provides a structured approach to identifying and resolving the root causes of low yield in your this compound synthesis.

Observation Potential Cause Recommended Solution
Low conversion of starting material (Precursor Synthesis) Incomplete reaction between indoline-2-thione and the amine source.- Ensure the use of an appropriate solvent, such as ethanol, and reflux conditions. - Verify the quality and stoichiometry of the reagents. An excess of the amine may be required. - Extend the reaction time and monitor progress by TLC.
Low conversion of starting material (Oxidative Cyclization) Insufficient activity of the oxidizing agent.- Use a fresh batch of the oxidizing agent (e.g., N-chlorosuccinimide or bromine). - Optimize the stoichiometry of the oxidizing agent; an excess may be necessary. - Consider alternative oxidizing agents if the issue persists.
Reaction temperature is too low.- Gradually increase the reaction temperature while monitoring for the formation of side products by TLC. The reaction is typically carried out at 0 °C to room temperature.
Formation of multiple products (visible on TLC) Side reactions due to overly harsh conditions.- Decrease the reaction temperature. - Reduce the concentration of the oxidizing agent. - Shorten the reaction time. Stop the reaction as soon as the starting material is consumed (as indicated by TLC).
Incorrect choice of solvent.- Acetic acid or ethyl acetate are commonly used solvents. Ensure the solvent is dry and of appropriate quality.
Product degradation The product is unstable under the reaction or work-up conditions.- Minimize the reaction time. - Perform the work-up at a lower temperature. - Ensure prompt isolation of the product after the reaction is complete.
Difficulty in product isolation The product is a salt (hydrochloride or hydrobromide) and may be soluble in the reaction mixture.- The product often precipitates from the reaction mixture. If not, carefully adjust the pH or add a non-polar solvent to induce precipitation. - Isolate the product by filtration and wash with a suitable solvent to remove impurities.
Low isolated yield after purification Loss of product during purification steps.- For recrystallization, choose a solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature. Common solvents include ethanol, ethyl acetate, and hexane mixtures. - If using column chromatography, select an appropriate stationary phase (e.g., silica gel) and a suitable eluent system to ensure good separation from impurities.

Experimental Protocols

Synthesis of 3-Aminomethyleneindole-2-thione (Precursor)

A detailed protocol for the synthesis of the precursor can be found in the literature. Generally, it involves the reaction of indoline-2-thione with a suitable amine source in a solvent like ethanol under reflux conditions. The product is typically isolated by filtration after cooling the reaction mixture.

Oxidative Cyclization to form this compound Analogs

The following are general procedures for the oxidative cyclization to form isothiazolo[5,4-b]indoles, which are analogs of this compound. These can be adapted and optimized for the synthesis of this compound itself.

Procedure A: Using N-Chlorosuccinimide (NCS) [1]

  • Dissolve the 3-aminomethyleneindole-2-thione precursor (1.0 mmol) in 50 mL of ethyl acetate.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-chlorosuccinimide (NCS) (3.0 mmol) to the solution.

  • Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the progress by TLC.

  • Once the reaction is complete, filter the precipitate.

  • Wash the precipitate with ethyl acetate to obtain the crude product.

  • Further purification can be achieved by recrystallization.

Procedure B: Using Bromine in Acetic Acid [1]

  • Dissolve the 3-aminomethyleneindole-2-thione precursor (1.0 mmol) in 50 mL of acetic acid at room temperature.

  • Prepare a solution of bromine (4.0 mmol) in 5 mL of acetic acid.

  • Add the bromine solution to the solution of the precursor.

  • Stir the reaction mixture at room temperature for 2 hours, monitoring the progress by TLC.

  • Filter the resulting precipitate.

  • Wash the precipitate with acetic acid to yield the crude product.

  • The crude product can be further purified by recrystallization.

Data Presentation

The following table summarizes the reported yields for the synthesis of various this compound analogs using the oxidative cyclization method. This data can serve as a benchmark for your own experiments.

Precursor Substituent (R)Oxidizing AgentYield (%)Reference
4-MeOC₆H₄NCS57[1]
PhenylNCS--
4-ClC₆H₄NCS--
BenzylNCS--
4-MeOC₆H₄Bromine--
PhenylBromine96[1]
4-ClC₆H₄Bromine85[1]
BenzylBromine88[1]

Visualizations

This compound Synthesis Workflow

Brassilexin_Synthesis_Workflow Indoline_2_thione Indoline-2-thione Precursor 3-Aminomethyleneindole-2-thione Indoline_2_thione->Precursor Step 1: Precursor Synthesis This compound This compound Precursor->this compound Step 2: Oxidative Cyclization Amine Amine Source Amine->Indoline_2_thione Oxidant Oxidizing Agent (NCS or Bromine) Oxidant->Precursor

Caption: General two-step synthesis of this compound.

Troubleshooting Logic for Low Yield

Troubleshooting_Low_Yield Start Low Yield Observed Check_Conversion Check TLC for Starting Material Conversion Start->Check_Conversion Incomplete_Conversion Incomplete Conversion Check_Conversion->Incomplete_Conversion No Complete_Conversion Complete Conversion Check_Conversion->Complete_Conversion Yes Optimize_Reaction Optimize Reaction Conditions: - Increase Temperature/Time - Check Reagent Quality/Stoichiometry Incomplete_Conversion->Optimize_Reaction Multiple_Spots Multiple Spots on TLC? Complete_Conversion->Multiple_Spots One_Spot Mainly One Product Spot Multiple_Spots->One_Spot No Side_Reactions Side Reactions Occurring Multiple_Spots->Side_Reactions Yes Isolation_Issue Investigate Product Isolation: - Check Solubility - Optimize Work-up pH One_Spot->Isolation_Issue Optimize_Conditions Optimize for Selectivity: - Lower Temperature - Adjust Reagent Concentration - Shorter Reaction Time Side_Reactions->Optimize_Conditions Purification_Loss Review Purification Method: - Optimize Recrystallization Solvent - Adjust Chromatography Conditions Isolation_Issue->Purification_Loss

Caption: Decision tree for troubleshooting low yield.

Proposed Mechanism for Oxidative Cyclization

Oxidative_Cyclization_Mechanism cluster_0 Proposed Mechanism Precursor 3-Aminomethylene- indole-2-thione Intermediate_A Intermediate S-halogen adduct Precursor->Intermediate_A + X₂ (e.g., Br₂) Cyclized_Intermediate Cyclized Intermediate Intermediate_A->Cyclized_Intermediate Intramolecular Nucleophilic Attack This compound This compound (as hydrohalide salt) Cyclized_Intermediate->this compound Aromatization (-HX)

Caption: Proposed mechanism of oxidative cyclization.[1]

References

Technical Support Center: Overcoming Brassilexin Instability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with brassilexin. The focus is on addressing its inherent instability in aqueous solutions to ensure reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary research applications?

This compound is a sulfur-containing indole phytoalexin naturally produced by plants of the Brassica genus as a defense mechanism against pathogens.[1][2][3] In research, it is investigated for its potent antifungal and potential anticancer properties.[4] Its activity against human cancer cell lines makes it a compound of interest in drug discovery and development.[4]

Q2: I'm observing a loss of this compound activity in my cell culture media over time. What could be the cause?

This compound is known to be unstable in aqueous solutions. The observed loss of activity is likely due to its chemical degradation. While specific abiotic degradation pathways in cell culture media have not been extensively documented, studies on its biological detoxification by fungi show that it undergoes reduction, hydrolysis, and oxidation.[1][2][3] Similar reactions can occur abiotically in aqueous environments, especially under physiological conditions (neutral pH, 37°C).

Q3: How does pH affect the stability of this compound in aqueous solutions?

Q4: Is this compound sensitive to light?

Phytoalexins can be sensitive to light. Although specific photostability studies on this compound are not widely published, it is a good laboratory practice to protect this compound solutions from light to prevent potential photodegradation.[10] Standard photostability testing protocols involve exposing the compound to a light source and quantifying its degradation over time.[11]

Troubleshooting Guides

Issue 1: Preparing Stable this compound Stock Solutions

Problem: Difficulty in dissolving this compound and maintaining its stability in a stock solution.

Solution:

  • Recommended Solvent: Due to its poor water solubility, it is recommended to prepare a high-concentration stock solution of this compound in an organic solvent such as dimethyl sulfoxide (DMSO).[12][13][14]

  • Storage: Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light by using amber vials or by wrapping the container in aluminum foil.

Experimental Protocol: Preparation of this compound Stock Solution

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex thoroughly until the compound is completely dissolved.

  • Aliquot the stock solution into smaller volumes in light-protected tubes.

  • Store at -20°C or -80°C for long-term storage.

Issue 2: Inconsistent Results in Cell-Based Assays

Problem: High variability in experimental results when treating cells with this compound.

Solution: This is often due to the degradation of this compound in the aqueous cell culture medium.

  • Minimize Time in Aqueous Solution: Prepare the final working concentration of this compound in the cell culture medium immediately before adding it to the cells.

  • Control Experiments: Include a time-course experiment to assess the stability of this compound in your specific cell culture medium. Quantify the concentration of this compound at different time points (e.g., 0, 2, 6, 12, 24 hours) using an appropriate analytical method like HPLC or UPLC-MS.[15][16][17][18]

  • Consider Formulation Strategies: For longer-term experiments, consider using formulation strategies to protect this compound from degradation. These may include complexation with cyclodextrins or incorporation into lipid-based delivery systems, although specific protocols for this compound are not yet established.[16][19]

Data Presentation

Table 1: Solubility of this compound in Common Solvents

SolventSolubilityReference
Dimethyl Sulfoxide (DMSO)HighInferred from common practice for similar compounds[12][13]
EthanolModerateInferred from general properties of similar organic molecules
WaterLow[16]
Phosphate-Buffered Saline (PBS)LowInferred from low water solubility

Table 2: Factors Influencing this compound Stability in Aqueous Solutions

FactorEffect on StabilityMitigation Strategy
pH Potential for acid and base-catalyzed hydrolysis.Empirically determine and use a buffer system that maximizes stability.
Temperature Higher temperatures generally accelerate degradation.Prepare solutions fresh and, if possible, conduct experiments at the lowest feasible temperature. Store stock solutions at -20°C or -80°C.
Light Potential for photodegradation.Protect solutions from light at all stages of preparation, storage, and experimentation.
Oxidizing/Reducing Agents The molecule is susceptible to oxidation and reduction.Avoid inclusion of strong oxidizing or reducing agents in the experimental buffer, unless they are part of the intended reaction. Consider the use of antioxidants if oxidation is suspected.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

brassilexin_degradation_pathway This compound This compound intermediate 3-Aminomethyleneindole-2-thione This compound->intermediate Reductive Bioconversion degraded 3-Formylindolyl-2-sulfonic acid intermediate->degraded Hydrolysis & Oxidation

Caption: Biological detoxification pathway of this compound.[1][2][3]

experimental_workflow cluster_prep Stock Solution Preparation cluster_assay Cell-Based Assay stock_prep Dissolve this compound in DMSO aliquot Aliquot into light-protected tubes stock_prep->aliquot store Store at -20°C / -80°C aliquot->store working_sol Prepare fresh working solution in cell culture medium store->working_sol Use fresh aliquot treat_cells Immediately treat cells working_sol->treat_cells analyze Analyze results treat_cells->analyze

Caption: Recommended workflow for using this compound in experiments.

anticancer_pathway This compound This compound ros ROS Generation This compound->ros jnk_pathway JNK/c-Jun Pathway ros->jnk_pathway apoptosis Apoptosis jnk_pathway->apoptosis cell_proliferation Cell Proliferation jnk_pathway->cell_proliferation

Caption: Postulated anticancer signaling pathway for some phytochemicals.[19][20][21][22]

References

Technical Support Center: Optimizing HPLC Parameters for Brassilexin Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the HPLC analysis of brassilexin.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing an HPLC method for this compound analysis?

A1: For this compound, a reversed-phase HPLC (RP-HPLC) method is a suitable starting point. Based on methods for similar indole-containing phytoalexins, a C18 or C8 column is recommended. A common mobile phase composition is a gradient of acetonitrile and water, often with a small amount of acid (e.g., 0.1% formic acid or acetic acid) to improve peak shape and reproducibility.

Q2: What detection wavelength should I use for this compound?

A2: Indole compounds typically exhibit strong UV absorbance. A photodiode array (PDA) detector is ideal for scanning a range of wavelengths to determine the optimal absorbance maximum for this compound. If a PDA detector is unavailable, start with a wavelength around 280 nm and optimize from there.

Q3: How can I improve the peak shape for my this compound standard?

A3: Peak tailing is a common issue for indole compounds due to interactions with residual silanol groups on the silica-based stationary phase. To mitigate this, consider the following:

  • Mobile Phase pH: Adding a small amount of acid (e.g., 0.1% formic acid) to the mobile phase can suppress the ionization of silanol groups, leading to more symmetrical peaks.

  • Column Choice: Using an end-capped column or a column with a base-deactivated stationary phase can reduce silanol interactions.

  • Temperature: Increasing the column temperature can sometimes improve peak shape, but be mindful of the thermal stability of this compound.

Q4: My this compound sample appears to be degrading during analysis. What can I do?

A4: this compound, like many phytoalexins, can be sensitive to light, temperature, and pH. To minimize degradation:

  • Use amber vials to protect samples from light.

  • Maintain a cool and controlled autosampler temperature (e.g., 4 °C).

  • Prepare fresh standards and samples regularly.

  • Investigate the stability of this compound in your chosen mobile phase and sample diluent.

Troubleshooting Guides

This section provides solutions to common problems encountered during the HPLC analysis of this compound.

Problem 1: Poor Peak Resolution
Possible Cause Solution
Inappropriate mobile phase compositionOptimize the gradient profile. A shallower gradient can improve the separation of closely eluting peaks. Experiment with different organic modifiers (e.g., methanol instead of acetonitrile).
Incorrect column chemistryTry a column with a different stationary phase (e.g., a phenyl-hexyl column for alternative selectivity).
Suboptimal flow rateLowering the flow rate can sometimes increase resolution, but will also increase run time.
High column temperatureWhile higher temperatures can improve peak shape, they may decrease resolution for some compounds. Experiment with different temperatures within the column's recommended range.
Problem 2: Peak Tailing
Possible Cause Solution
Secondary interactions with silanol groupsAdd an acidic modifier (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase. Use a base-deactivated or end-capped column.
Column overloadDilute the sample or inject a smaller volume.
Column contaminationFlush the column with a strong solvent (e.g., 100% acetonitrile or methanol). If the problem persists, replace the guard column or the analytical column.
Mismatch between sample solvent and mobile phaseWhenever possible, dissolve the sample in the initial mobile phase.
Problem 3: Ghost Peaks
Possible Cause Solution
Sample carryoverRun a blank injection (solvent only) after a concentrated sample to confirm carryover. Improve the needle wash procedure in your autosampler method.
Contaminated mobile phasePrepare fresh mobile phase using high-purity solvents and filter before use.
Septum bleedUse a high-quality, low-bleed septum and replace it regularly.
Problem 4: Retention Time Drift

| Possible Cause | Solution | | Inconsistent mobile phase preparation | Prepare the mobile phase accurately and consistently. Premixing the mobile phase components can help ensure uniformity. | | Fluctuating column temperature | Use a column oven to maintain a stable temperature. | | Column aging | Over time, the stationary phase can degrade. If retention times consistently decrease and peak shapes worsen, it may be time to replace the column. | | Pump issues | Check for leaks in the pump and ensure proper pump maintenance. |

Experimental Protocols

Proposed Starting HPLC Method for this compound Analysis

This protocol is a general starting point and should be optimized for your specific instrumentation and sample matrix.

Parameter Condition
Column C18 reversed-phase, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 280 nm (or optimal wavelength determined by PDA)
Injection Volume 10 µL
Sample Diluent Initial mobile phase composition (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid)

Visualizations

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis SamplePrep Sample Preparation (Extraction & Dilution) Injection Sample Injection SamplePrep->Injection MobilePhasePrep Mobile Phase Preparation (Filtration & Degassing) MobilePhasePrep->Injection Separation Chromatographic Separation (Column) Injection->Separation Detection Detection (UV/PDA) Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration & Quantification Chromatogram->Integration Report Reporting Integration->Report

Caption: A typical workflow for HPLC analysis of this compound.

Troubleshooting_Logic Start Problem with Chromatogram PeakShape Poor Peak Shape? Start->PeakShape Retention Inconsistent Retention Time? PeakShape->Retention No Tailing Tailing Peak PeakShape->Tailing Yes Splitting Splitting/Broad Peak PeakShape->Splitting Yes Resolution Poor Resolution? Retention->Resolution No Drift Retention Time Drift Retention->Drift Yes Coelution Co-eluting Peaks Resolution->Coelution Yes Sol_Tailing Check Mobile Phase pH Use End-capped Column Reduce Sample Load Tailing->Sol_Tailing Sol_Splitting Check for Column Void Ensure Sample Solvent Matches Mobile Phase Splitting->Sol_Splitting Sol_Drift Check Pump & Temperature Ensure Consistent Mobile Phase Prep Drift->Sol_Drift Sol_Resolution Optimize Gradient Try Different Column Chemistry Adjust Flow Rate Coelution->Sol_Resolution

Caption: A decision tree for troubleshooting common HPLC issues.

Brassilexin Extraction Efficiency Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing the extraction of Brassilexin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance your experimental workflows and improve extraction efficiency.

Troubleshooting Guide

This guide addresses common issues encountered during this compound extraction.

IssuePossible Cause(s)Recommended Solution(s)
Low Extraction Yield Inappropriate Solvent Selection: The polarity of the solvent may not be optimal for this compound.- this compound is a sulfur-containing indole phytoalexin. While specific solvent optimization data is limited, ethanol has been shown to be effective for extracting a broad spectrum of antimicrobial compounds from Brassicaceae species.[1][2][3]- Consider using a solvent mixture, such as aqueous ethanol (e.g., 40-80%), as this can enhance the extraction of various phytoalexins.[4][5]- For indole alkaloids, acidic aqueous solutions (e.g., 0.1 M HCl) have also been utilized.[6]
Inefficient Extraction Method: Conventional methods like maceration may not be exhaustive.- Employ advanced extraction techniques such as Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE). These methods can significantly reduce extraction time and improve efficiency.[7][8][9][10]- UAE utilizes acoustic cavitation to disrupt cell walls and enhance solvent penetration.[8]- MAE uses microwave energy to heat the solvent and plant matrix, leading to faster and more efficient extraction.[7][9][10]
Suboptimal Extraction Parameters: Time, temperature, and solvent-to-solid ratio may not be ideal.- Time: For UAE and MAE, extraction times are significantly shorter than conventional methods, often in the range of minutes.[9][11]- Temperature: Elevated temperatures can enhance extraction efficiency, but excessive heat may degrade thermolabile compounds. A typical range for many bioactive compounds is 40-70°C.[12][13]- Solvent-to-Solid Ratio: A higher solvent-to-solid ratio generally leads to a better extraction yield, though this needs to be balanced with solvent consumption and cost. Ratios from 10:1 to 50:1 (mL/g) are commonly reported for plant extractions.
Degradation of this compound High Temperature: this compound may be sensitive to high temperatures.- Optimize the extraction temperature. For MAE, it is possible to achieve high efficiency at lower temperatures compared to conventional heating.[7]- For UAE, extractions can often be performed at or near room temperature.[14]
Light Exposure: Phytoalexins can be light-sensitive.- Conduct extraction and subsequent processing steps in dimmed light or using amber glassware.
Co-extraction of Impurities Non-selective Solvent: The chosen solvent may be extracting a wide range of other compounds.- Employ a multi-step extraction process. For example, a pre-extraction with a non-polar solvent like hexane can remove lipids and chlorophyll before extracting the target compounds with a more polar solvent.[6]- Optimize the polarity of the extraction solvent to be more selective for this compound.
Complex Plant Matrix: The plant material itself contains numerous compounds that can interfere with downstream analysis.- Incorporate a sample clean-up step after extraction, such as solid-phase extraction (SPE) or liquid-liquid extraction, to isolate this compound from interfering substances.

Frequently Asked Questions (FAQs)

Q1: What is the most effective type of solvent for extracting this compound?

A1: While there is no single "best" solvent universally documented for this compound, ethanol and methanol are commonly used for extracting phytochemicals from the Brassicaceae family and have shown good results for a broad range of compounds.[1][2][3] Aqueous mixtures of these alcohols (e.g., 70% ethanol) are often more effective than the pure solvent.[2] The optimal solvent or solvent mixture should be determined empirically for your specific plant material and experimental setup.

Q2: How can I improve extraction efficiency without purchasing new equipment?

A2: If you are limited to conventional methods like maceration, you can optimize several parameters:

  • Particle Size: Grinding the plant material to a fine powder increases the surface area for solvent contact. A particle size of less than 0.5 mm is generally recommended.[13]

  • Agitation: Ensure continuous and vigorous agitation during extraction to improve mass transfer.

  • Multiple Extractions: Performing multiple extraction cycles with fresh solvent will yield better results than a single extraction with a large volume of solvent.

Q3: Are there any pre-treatment steps recommended before extraction?

A3: Yes, pre-treatment can significantly enhance extraction efficiency:

  • Drying: For non-polar solvent extractions, drying the plant material is crucial to allow the solvent to penetrate the matrix.[13]

  • Grinding: As mentioned, reducing the particle size is a critical step.[13]

  • Defatting: For plant materials with high lipid content, a pre-extraction with a non-polar solvent like n-hexane can remove fats and waxes that might interfere with the extraction of this compound.

Q4: What are the advantages of Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) over traditional methods?

A4: Both UAE and MAE offer significant advantages:

  • Reduced Extraction Time: Extractions can often be completed in minutes compared to hours or days for maceration or Soxhlet extraction.[9]

  • Increased Yield: These techniques can lead to higher recovery of bioactive compounds.[9][10]

  • Reduced Solvent Consumption: The efficiency of these methods often allows for the use of smaller volumes of solvents.[7]

  • Lower Temperatures (for UAE): UAE can be performed at lower temperatures, which is beneficial for thermally sensitive compounds.[14]

FeatureMacerationSoxhlet ExtractionUltrasound-Assisted Extraction (UAE)Microwave-Assisted Extraction (MAE)
Principle Soaking in solventContinuous extraction with hot solventAcoustic cavitationMicrowave heating
Extraction Time Hours to daysHoursMinutesMinutes
Temperature Room temperatureBoiling point of solventRoom temperature to moderateModerate to high
Solvent Consumption HighModerateLow to moderateLow to moderate
Efficiency LowModerateHighHigh
Automation LowModerateHighHigh

Experimental Protocols

General Protocol for Ultrasound-Assisted Extraction (UAE) of Phytoalexins

This protocol is a general guideline and should be optimized for this compound extraction.

  • Sample Preparation: Dry the Brassica plant material at a controlled temperature (e.g., 40-50°C) and grind it into a fine powder (particle size <0.5 mm).

  • Extraction Setup:

    • Place a known amount of the powdered plant material (e.g., 1 gram) into an extraction vessel (e.g., an Erlenmeyer flask).

    • Add the chosen extraction solvent (e.g., 70% ethanol) at a specific solvent-to-solid ratio (e.g., 20:1 mL/g).

  • Ultrasonication:

    • Place the extraction vessel in an ultrasonic bath.

    • Sonication can be performed for a specific duration (e.g., 15-60 minutes) at a controlled temperature (e.g., 25-50°C). The optimal time and temperature should be determined experimentally.

  • Post-Extraction:

    • Separate the extract from the solid residue by filtration or centrifugation.

    • If performing multiple extraction cycles, repeat steps 2 and 3 with the residue and fresh solvent.

    • Combine the extracts from all cycles.

  • Solvent Removal: Evaporate the solvent from the extract under reduced pressure using a rotary evaporator to obtain the crude this compound extract.

  • Analysis: Analyze the crude extract for this compound content using a suitable analytical method such as HPLC.

General Protocol for Microwave-Assisted Extraction (MAE) of Phytoalexins

This protocol is a general guideline and should be optimized for this compound extraction.

  • Sample Preparation: Prepare the plant material as described in the UAE protocol.

  • Extraction Setup:

    • Place a known amount of the powdered plant material into a microwave-safe extraction vessel.

    • Add the extraction solvent at the desired ratio.

  • Microwave Irradiation:

    • Place the vessel in the microwave extractor.

    • Set the microwave power (e.g., 200-800 W), temperature (e.g., 50-100°C), and extraction time (e.g., 1-10 minutes). These parameters should be optimized.

  • Post-Extraction:

    • Allow the vessel to cool to room temperature.

    • Separate the extract from the solid residue by filtration or centrifugation.

  • Solvent Removal and Analysis: Proceed as described in the UAE protocol.

Visualizations

ExtractionWorkflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_processing Post-Extraction Processing plant_material Brassica Plant Material drying Drying plant_material->drying grinding Grinding drying->grinding extraction_choice Select Extraction Method grinding->extraction_choice maceration Maceration extraction_choice->maceration uae Ultrasound-Assisted Extraction (UAE) extraction_choice->uae mae Microwave-Assisted Extraction (MAE) extraction_choice->mae filtration Filtration / Centrifugation maceration->filtration uae->filtration mae->filtration solvent_removal Solvent Removal (Rotary Evaporation) filtration->solvent_removal crude_extract Crude this compound Extract solvent_removal->crude_extract TroubleshootingLogic start Low this compound Yield check_solvent Is the solvent optimal? start->check_solvent check_method Is the extraction method efficient? check_solvent->check_method Yes optimize_solvent Test different solvents/mixtures (e.g., aqueous ethanol) check_solvent->optimize_solvent No check_params Are extraction parameters optimized? check_method->check_params Yes use_advanced_method Employ UAE or MAE check_method->use_advanced_method No optimize_params Optimize time, temperature, and solvent-to-solid ratio check_params->optimize_params No success Improved Yield check_params->success Yes optimize_solvent->check_method use_advanced_method->check_params optimize_params->success

References

Addressing matrix effects in Brassilexin quantification by mass spectrometry.

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Matrix Effects in Brassilexin Quantification

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals address matrix effects in the quantification of this compound by mass spectrometry.

Troubleshooting Guides

Q1: Why are my this compound peak areas inconsistent and irreproducible across different sample injections?

A1: Inconsistent peak areas for this compound are a classic symptom of matrix effects, where components in the sample other than the analyte interfere with the ionization process.[1][2] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in poor reproducibility and accuracy.[2][3][4]

Potential Causes and Solutions:

  • Co-eluting Matrix Components: Endogenous materials from the biological matrix (like phospholipids, salts, or proteins) can co-elute with this compound and compete for ionization in the mass spectrometer's source.[1][2][5]

    • Solution 1: Improve Chromatographic Separation: Modify your LC method to better separate this compound from interfering compounds.[6][7] This can involve changing the column chemistry (e.g., C18, Phenyl-Hexyl), adjusting the mobile phase composition, or altering the gradient profile.[1][8]

    • Solution 2: Enhance Sample Preparation: Implement a more rigorous sample cleanup procedure to remove interfering matrix components before LC-MS analysis.[1][9] Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are highly effective.[8][9]

  • High Sample Concentration: Injecting samples that are too concentrated can exacerbate matrix effects.[6]

    • Solution: Sample Dilution: Diluting the sample can reduce the concentration of interfering components relative to this compound, thereby minimizing their impact on ionization.[6][7]

  • Instrument Contamination: Carryover from previous samples or a dirty ion source can lead to inconsistent results.[10]

    • Solution: System Maintenance: Regularly clean the ion source and run blank injections between samples to ensure that carryover is not a contributing factor.[10][11]

Q2: My calibration curve for this compound has poor linearity and accuracy when prepared in the sample matrix.

A2: Poor linearity and accuracy in matrix-based calibration curves strongly suggest that the matrix is influencing the analytical response.[2][12] The relationship between concentration and response is no longer proportional due to unpredictable ion suppression or enhancement.

Potential Causes and Solutions:

  • Differential Matrix Effects: The extent of ion suppression or enhancement can vary with the concentration of the analyte and the matrix components.[2]

    • Solution 1: Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective method to compensate for matrix effects.[3] A SIL-IS for this compound will have nearly identical chemical and physical properties, causing it to co-elute and experience the same matrix effects as the analyte.[3][13] The ratio of the analyte to the IS peak area is used for quantification, which corrects for variations in ionization.[13]

    • Solution 2: Matrix-Matched Calibrators: Prepare your calibration standards in the same biological matrix as your samples.[9] This helps to ensure that the calibrators and the samples experience similar matrix effects, improving accuracy.[9]

  • Insufficient Sample Cleanup: The presence of a high concentration of matrix components is likely the root cause.[8]

    • Solution: Optimize Sample Preparation: Re-evaluate your sample preparation method. The goal is to remove as many interfering compounds as possible without significant loss of this compound.[8][14]

Q3: How can I confirm that matrix effects are the cause of my quantification issues?

A3: There are established methods to qualitatively and quantitatively assess the presence of matrix effects in your analysis of this compound.

Recommended Assessment Methods:

  • Qualitative Assessment - Post-Column Infusion: This technique helps identify regions in your chromatogram where ion suppression or enhancement occurs.[1][7] A constant flow of a this compound standard solution is infused into the mobile phase after the analytical column but before the mass spectrometer.[1] A blank matrix extract is then injected. Dips or peaks in the baseline signal of the infused this compound indicate the retention times where matrix components are causing ion suppression or enhancement, respectively.[1][7]

  • Quantitative Assessment - Post-Extraction Spike Analysis: This method quantifies the extent of the matrix effect.[7][15] The response of this compound in a standard solution (A) is compared to the response of this compound spiked into a blank matrix sample after extraction (B). The matrix effect is calculated as a percentage.[15]

    Matrix Effect (%) = (B / A) * 100

    • A value of 100% indicates no matrix effect.

    • A value < 100% indicates ion suppression.[15]

    • A value > 100% indicates ion enhancement.[15]

Frequently Asked Questions (FAQs)

Q1: What is a matrix effect in mass spectrometry?

A1: A matrix effect is the alteration of an analyte's ionization efficiency due to the presence of co-eluting, often unidentified, components in the sample matrix.[16][17] The "matrix" refers to all components within a sample other than the analyte of interest.[1] These effects can lead to either a suppression or enhancement of the analyte's signal, which compromises the accuracy, precision, and sensitivity of quantitative methods.[2][3][15]

Q2: What are the most common sources of matrix effects in biological samples?

A2: In biological matrices such as plasma, urine, or tissue homogenates, the most common sources of matrix effects are endogenous substances that are often present at much higher concentrations than the analyte.[5][8] These include:

  • Phospholipids: Particularly problematic in plasma samples.[2]

  • Salts and Buffers: Can alter droplet properties in the ion source.[1]

  • Proteins and Peptides: Can precipitate in the ion source or compete for ionization.[1]

  • Endogenous Metabolites: Can have similar properties to the analyte and co-elute.[2]

Q3: What are the regulatory expectations for evaluating matrix effects?

A3: Regulatory bodies like the U.S. Food and Drug Administration (FDA) require that matrix effects be evaluated during bioanalytical method validation.[15][16][17] The matrix effect should be assessed by analyzing replicate quality control (QC) samples at low and high concentrations, prepared in matrix from at least six different individual sources or lots.[16][17] For each source, the accuracy should be within ±15% of the nominal concentration, and the precision (coefficient of variation, %CV) should not be greater than 15%.[16]

Q4: Can I eliminate matrix effects completely?

A4: While it is difficult to completely eliminate matrix effects, their impact can be significantly minimized or compensated for.[3][6] A combination of strategies is often the most effective approach. This includes optimizing sample preparation, refining chromatographic conditions, and using an appropriate internal standard, such as a stable isotope-labeled version of this compound.[6][18]

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction

Sample Preparation MethodTypical Analyte Recovery (%)Typical Matrix Effect (%)ThroughputKey Advantage
Protein Precipitation (PPT) 80 - 100%40 - 80% (Suppression)HighFast and simple
Liquid-Liquid Extraction (LLE) 70 - 95%80 - 110%MediumCleaner extract than PPT
Solid-Phase Extraction (SPE) 85 - 105%90 - 110%Low-MediumHighly selective, very clean extract

Note: Values are typical and can vary significantly based on the specific analyte, matrix, and protocol used.

Table 2: FDA Acceptance Criteria for Matrix Effect Validation

ParameterAcceptance LimitNumber of Matrix SourcesQC LevelsReplicates per Source
Accuracy Within ±15% of nominal concentrationAt least 6 different sources/lots[16][17]Low and HighAt least 3[16]
Precision (%CV) ≤ 15%At least 6 different sources/lots[16][17]Low and HighAt least 3[16]

Experimental Protocols

Protocol 1: Qualitative Assessment of Matrix Effects by Post-Column Infusion
  • Prepare Solutions:

    • Prepare a standard solution of this compound in a suitable solvent (e.g., methanol/water) at a concentration that gives a stable and moderate signal (e.g., 100 ng/mL).

    • Prepare a blank matrix extract by processing a sample of the biological matrix (e.g., plasma) without the analyte, using your established sample preparation method.

  • System Setup:

    • Set up your LC-MS system as usual for this compound analysis.

    • Using a T-connector, connect a syringe pump to the flow path between the analytical column and the mass spectrometer's ion source.[1]

  • Infusion and Equilibration:

    • Begin the LC mobile phase flow.

    • Start the syringe pump to continuously infuse the this compound standard solution at a low, constant flow rate (e.g., 5-10 µL/min).[1]

    • Allow the system to equilibrate until a stable, constant signal for this compound is observed in the mass spectrometer.[1]

  • Injection and Analysis:

    • Inject the prepared blank matrix extract onto the LC column.

    • Acquire data for the entire chromatographic run, monitoring the signal of the infused this compound.

  • Data Interpretation:

    • Examine the resulting chromatogram of the infused standard.

    • A consistent, flat baseline indicates no matrix effects.

    • A dip in the baseline indicates a region of ion suppression.[1]

    • A rise in the baseline indicates a region of ion enhancement.[1]

Protocol 2: Quantitative Assessment using Post-Extraction Spike Method
  • Prepare Sample Sets:

    • Set 1 (Neat Solution): Prepare a solution of this compound in the reconstitution solvent at a known concentration (e.g., low and high QC levels).

    • Set 2 (Post-Spiked Matrix): Process at least six different lots of blank biological matrix through your entire sample preparation procedure.[16] After the final extraction step and just before analysis, spike the resulting extract with this compound to the same final concentration as in Set 1.

  • Analysis:

    • Analyze both sets of samples by LC-MS.

    • Record the mean peak area for this compound for each set.

  • Calculation:

    • Matrix Factor (MF): Calculate the MF for each matrix lot.[5] MF = (Mean Peak Area in Set 2) / (Mean Peak Area in Set 1)

    • Matrix Effect (%): Matrix Effect (%) = MF * 100

    • IS-Normalized MF (if using an Internal Standard): IS-Normalized MF = (Peak Area Ratio of Analyte/IS in Set 2) / (Peak Area Ratio of Analyte/IS in Set 1)

  • Data Interpretation:

    • An MF of 1 indicates no matrix effect. An MF < 1 indicates suppression, and an MF > 1 indicates enhancement.[5] The coefficient of variation (%CV) of the MF across the different lots should be ≤ 15%.[16]

Visualizations

Matrix_Effect_Workflow cluster_problem Problem Identification cluster_assessment Matrix Effect Assessment cluster_mitigation Mitigation Strategy cluster_validation Validation Problem Poor Reproducibility or Inaccurate Quantification of this compound Qualitative Qualitative Assessment (Post-Column Infusion) Problem->Qualitative Is suppression observed? Quantitative Quantitative Assessment (Post-Extraction Spike) Problem->Quantitative Is MF outside 85-115%? Improve_SP Improve Sample Prep Qualitative->Improve_SP If suppression co-elutes Optimize_LC Optimize LC Method Quantitative->Optimize_LC Quantitative->Improve_SP Use_IS Use SIL-IS Quantitative->Use_IS Validation Re-validate Method (Accuracy, Precision) Optimize_LC->Validation Improve_SP->Validation Use_IS->Validation Mitigation_Decision_Tree Start Matrix Effect Confirmed? SIL_Available Is a Stable Isotope-Labeled Internal Standard Available? Start->SIL_Available Yes Improve_Cleanup Improve Sample Cleanup (e.g., SPE, LLE) Start->Improve_Cleanup No (Start Here) Use_SIL Implement SIL-IS Method SIL_Available->Use_SIL Yes Use_Analog Use Analog IS and Matrix-Matched Curve SIL_Available->Use_Analog No Cleanup_Sufficient Is Sample Cleanup Sufficient? Chrom_Optimal Is Chromatography Optimal? Cleanup_Sufficient->Chrom_Optimal Yes Cleanup_Sufficient->Improve_Cleanup No Modify_LC Modify LC Method (Gradient, Column) Chrom_Optimal->Modify_LC No Validate Validate Final Method Chrom_Optimal->Validate Yes Use_SIL->Validate Use_Analog->Cleanup_Sufficient Improve_Cleanup->Validate Modify_LC->Validate

References

Common challenges in the purification of Brassilexin.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the purification of Brassilexin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purification challenging?

A: this compound is a sulfur-containing indole phytoalexin naturally produced by plants of the Brassicaceae family. Its purification can be challenging due to its potential for instability under certain conditions, its specific solubility profile, and the presence of structurally similar compounds in the crude extract. Careful control of pH, temperature, and chromatographic conditions is crucial for successful purification.

Q2: What are the main degradation pathways for this compound during purification?

A: As a sulfur-containing indole, this compound is susceptible to oxidation, especially at elevated temperatures or non-neutral pH. The detoxification pathway in some fungi involves reduction, hydrolysis, and oxidation, suggesting these are potential chemical liabilities.[1][2] Exposure to strong acids or bases, and prolonged exposure to air can lead to the formation of various degradation products, complicating the purification process.

Q3: What are the optimal storage conditions for purified this compound?

A: Purified this compound should be stored as a solid in a cool, dark, and dry place. For long-term storage, keeping it under an inert atmosphere (e.g., argon or nitrogen) at -20°C is recommended to minimize degradation. In solution, it is best to use freshly prepared solutions and avoid prolonged storage.

Q4: How can I assess the purity of my this compound sample?

A: The purity of this compound can be determined using a combination of analytical techniques. High-Performance Liquid Chromatography (HPLC) with a UV detector is a common method for quantitative purity assessment. Purity confirmation and structural integrity should be verified using High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Troubleshooting Guides

Problem 1: Low Yield of this compound After Extraction and Initial Purification
Possible Cause Suggested Solution
Incomplete Extraction Ensure the plant material is finely ground. Use a sequence of solvents with increasing polarity (e.g., hexane, ethyl acetate, methanol) for exhaustive extraction.
Degradation during Extraction Avoid high temperatures during solvent evaporation. Use a rotary evaporator at a low temperature (<40°C). Work quickly and protect the extract from direct light.
Precipitation during Solvent Removal This compound may have limited solubility in the final solvent after evaporation. Try dissolving the crude extract in a small amount of a stronger solvent (e.g., DMSO, DMF) before proceeding with chromatographic purification.
pH-dependent Instability Maintain a neutral pH during aqueous extraction steps. Use buffered solutions if necessary.
Problem 2: Poor Resolution or Peak Tailing during HPLC Purification
Possible Cause Suggested Solution
Inappropriate Column Chemistry For indole alkaloids like this compound, a C18 reversed-phase column is a good starting point. If resolution is poor, consider a column with a different stationary phase (e.g., Phenyl-Hexyl).
Suboptimal Mobile Phase Optimize the mobile phase composition. A gradient of acetonitrile in water is common. Adding a small amount of acid (e.g., 0.1% formic acid or acetic acid) can improve peak shape by protonating the indole nitrogen.[3]
Column Overloading Inject a smaller amount of the sample onto the column. If a larger quantity needs to be purified, switch to a larger-diameter preparative column.
Presence of Impurities that Interact Strongly with the Column Wash the column with a strong solvent (e.g., 100% acetonitrile or isopropanol) after each run. Consider a pre-purification step like Solid Phase Extraction (SPE) to remove highly polar or non-polar impurities.
Incorrect Flow Rate Optimize the flow rate. A lower flow rate often leads to better resolution but longer run times.

Data Presentation

Table 1: Effect of Mobile Phase pH on this compound Recovery and Purity in Reversed-Phase HPLC

Mobile Phase Additive (0.1%) Approximate pH Peak Shape Recovery (%) Purity (%)
None7.0Tailing8592
Formic Acid2.7Symmetrical9598
Ammonium Hydroxide10.5Broad7088

Note: Data are representative and may vary based on the specific column and HPLC system used.

Table 2: Solubility of this compound in Common Laboratory Solvents

Solvent Solubility at 25°C (mg/mL)
Dichloromethane~15
Ethyl Acetate~10
Acetone~25
Methanol~5
Water<0.1
Dimethyl Sulfoxide (DMSO)>50

Experimental Protocols

Protocol 1: Extraction of this compound from Plant Material
  • Harvest and Dry: Harvest fresh plant material (e.g., leaves of Brassica juncea). Lyophilize or air-dry the material in the dark at room temperature.

  • Grinding: Grind the dried plant material to a fine powder using a blender or a mill.

  • Defatting: Macerate the powder in n-hexane (1:10 w/v) for 24 hours to remove non-polar compounds. Filter and discard the hexane extract. Repeat this step twice.

  • Extraction: Macerate the defatted powder in ethyl acetate (1:10 w/v) for 24 hours. Filter and collect the ethyl acetate extract. Repeat this step three times.

  • Concentration: Combine the ethyl acetate extracts and evaporate the solvent under reduced pressure using a rotary evaporator at a bath temperature below 40°C.

  • Storage: Store the crude extract at -20°C until further purification.

Protocol 2: Purification of this compound by Preparative HPLC
  • Sample Preparation: Dissolve the crude extract in a minimal amount of DMSO and then dilute with the initial mobile phase (e.g., 80:20 water:acetonitrile) to a concentration of 10 mg/mL. Filter the sample through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase preparative column (e.g., 250 x 21.2 mm, 5 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start with 20% B, ramp to 70% B over 30 minutes, hold at 70% B for 5 minutes, then return to 20% B and equilibrate for 10 minutes.

    • Flow Rate: 15 mL/min.

    • Detection: UV at 254 nm and 280 nm.

  • Fraction Collection: Collect fractions corresponding to the this compound peak based on the chromatogram.

  • Purity Analysis: Analyze the collected fractions using analytical HPLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator followed by lyophilization to obtain pure this compound as a solid.

Visualizations

experimental_workflow start Plant Material grinding Grinding start->grinding defatting Defatting with Hexane grinding->defatting extraction Extraction with Ethyl Acetate defatting->extraction concentration Concentration (Rotovap) extraction->concentration crude_extract Crude Extract concentration->crude_extract prep_hplc Preparative HPLC crude_extract->prep_hplc fraction_collection Fraction Collection prep_hplc->fraction_collection purity_check Purity Check (Analytical HPLC) fraction_collection->purity_check solvent_removal Solvent Removal & Lyophilization purity_check->solvent_removal pure_this compound Pure this compound solvent_removal->pure_this compound troubleshooting_hplc start Poor HPLC Resolution check_peak_shape Check Peak Shape start->check_peak_shape tailing Tailing Peaks check_peak_shape->tailing Tailing fronting Fronting Peaks check_peak_shape->fronting Fronting broad Broad Peaks check_peak_shape->broad Broad solution_tailing Add 0.1% Formic Acid to Mobile Phase tailing->solution_tailing solution_fronting Reduce Sample Concentration fronting->solution_fronting solution_broad Optimize Gradient or Lower Flow Rate broad->solution_broad degradation_pathway This compound This compound oxidation Oxidation Products (e.g., Sulfoxides) This compound->oxidation O2, Heat, Light hydrolysis Hydrolysis Products This compound->hydrolysis Strong Acid/Base reduction Reduction Products This compound->reduction Reducing Agents

References

Optimizing incubation time and concentration for Brassilexin antifungal assays.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Brassilexin in antifungal assays. The information is designed to assist in optimizing experimental parameters such as incubation time and concentration to achieve reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is a suitable starting concentration range for this compound in an antifungal assay?

A1: For initial screening, a broad concentration range is recommended. Based on the activity of similar phytoalexins, a starting range of 1 µg/mL to 128 µg/mL is advisable. Subsequent experiments can then narrow this range to determine the Minimum Inhibitory Concentration (MIC) more precisely.

Q2: What is the optimal incubation time for a this compound antifungal assay?

A2: The optimal incubation time depends on the fungus being tested. For rapidly growing yeasts like Candida albicans, an initial reading at 24 hours is standard, with a second reading at 48 hours to account for potential trailing growth.[1] For slower-growing molds such as Aspergillus fumigatus, a longer incubation of 48 to 72 hours is typically necessary.[2] It is crucial to include a growth control well and ensure sufficient growth has occurred before taking readings.

Q3: How should I dissolve this compound for my assay?

A3: this compound is a lipophilic compound and may require an organic solvent for initial dissolution. Dimethyl sulfoxide (DMSO) is a common choice. Prepare a high-concentration stock solution in DMSO and then dilute it in the culture medium to the desired final concentrations. Ensure the final concentration of DMSO in the assay wells is low (typically ≤1%) to avoid solvent-induced toxicity to the fungus.

Q4: I am observing "trailing growth" in my microdilution plates. How should I interpret these results?

A4: Trailing growth, characterized by reduced but persistent fungal growth over a range of concentrations, can complicate MIC determination. It is recommended to read the MIC at the lowest concentration that produces a significant (e.g., ≥50%) reduction in growth compared to the control well, especially for azole-like compounds.[3] Reading the plates at an earlier time point (e.g., 24 hours for Candida) can also help minimize the impact of trailing.[1][4]

Q5: Can I use a spectrophotometer to read the results of my this compound antifungal assay?

A5: Yes, using a spectrophotometer to read the optical density (OD) at a specific wavelength (e.g., 600 nm) can provide a more objective and quantitative measure of fungal growth compared to visual inspection. This can be particularly useful for minimizing subjectivity in determining the MIC.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No fungal growth in control wells - Inoculum concentration is too low.- Incubation time is too short.- Problem with the culture medium.- Verify the inoculum density using a hemocytometer or by plating serial dilutions.- Extend the incubation period, checking for growth every 24 hours.- Ensure the medium is properly prepared and has the correct pH.
Inconsistent MIC values between experiments - Variability in inoculum preparation.- Inconsistent incubation conditions.- Pipetting errors.- Standardize the inoculum preparation procedure to ensure a consistent starting cell density.- Maintain consistent temperature and humidity during incubation.- Calibrate pipettes and use proper pipetting techniques to ensure accurate dilutions.
Precipitation of this compound in the culture medium - Poor solubility of this compound at the tested concentrations.- Ensure the stock solution is fully dissolved before diluting in the medium.- Consider using a co-solvent or a different formulation approach if precipitation persists.
Contamination of assay wells - Non-sterile technique during plate preparation.- Perform all steps of the assay in a sterile environment (e.g., a biological safety cabinet).- Use sterile pipette tips and reagents.

Experimental Protocols

Broth Microdilution Assay for Determining the MIC of this compound

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing.

1. Preparation of Fungal Inoculum:

  • From a fresh culture plate, select several colonies and suspend them in sterile saline.

  • Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL for yeast).

  • Further dilute the adjusted suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the assay wells.

2. Preparation of this compound Dilutions:

  • Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).

  • Perform serial two-fold dilutions of the this compound stock solution in RPMI-1640 medium in a 96-well microtiter plate to achieve the desired concentration range (e.g., 128 µg/mL to 0.25 µg/mL).

3. Inoculation and Incubation:

  • Add the prepared fungal inoculum to each well containing the this compound dilutions.

  • Include a positive control (fungus in medium without this compound) and a negative control (medium only).

  • Incubate the plate at 35°C. For Candida species, incubate for 24-48 hours. For Aspergillus species, incubate for 48-72 hours.

4. Determination of MIC:

  • The MIC is the lowest concentration of this compound that causes a significant inhibition of fungal growth compared to the positive control. This can be determined visually or by reading the optical density with a microplate reader.

Data Presentation

Table 1: Recommended Starting Concentrations for this compound Antifungal Assays

Fungal Genus Recommended Starting Concentration Range (µg/mL)
Candida0.25 - 128
Aspergillus0.5 - 256
Cryptococcus0.25 - 128

Table 2: Recommended Incubation Times for this compound Antifungal Assays

Fungal Genus Recommended Incubation Time (hours)
Candida24 - 48
Aspergillus48 - 72
Cryptococcus48 - 72

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis fungal_culture Fungal Culture inoculum_prep Inoculum Preparation fungal_culture->inoculum_prep brassilexin_stock This compound Stock serial_dilution Serial Dilution brassilexin_stock->serial_dilution plate_inoculation Plate Inoculation inoculum_prep->plate_inoculation serial_dilution->plate_inoculation incubation Incubation plate_inoculation->incubation mic_determination MIC Determination incubation->mic_determination

Caption: Experimental workflow for this compound antifungal susceptibility testing.

detoxification_pathway This compound This compound Intermediate 3-aminomethyleneindole-2-thione This compound->Intermediate Reductive Bioconversion Final_Metabolite 3-formylindolyl-2-sulfonic acid (Water Soluble) Intermediate->Final_Metabolite Hydrolysis & Oxidation

Caption: Fungal detoxification pathway of this compound.[5]

hypothetical_signaling_pathway cluster_cell Fungal Cell This compound This compound Cell_Membrane Cell Membrane This compound->Cell_Membrane Interacts with Ergosterol_Synthesis Ergosterol Biosynthesis Cell_Membrane->Ergosterol_Synthesis Disrupts Cell_Wall_Integrity Cell Wall Integrity Pathway Cell_Membrane->Cell_Wall_Integrity Activates Stress Response Growth_Inhibition Fungal Growth Inhibition Ergosterol_Synthesis->Growth_Inhibition Leads to Cell_Wall_Integrity->Growth_Inhibition Contributes to

Caption: Hypothetical signaling pathway for this compound's antifungal action.

References

Troubleshooting poor peak shape in Brassilexin chromatography.

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting strategies and answers to frequently asked questions regarding poor peak shape in the High-Performance Liquid Chromatography (HPLC) analysis of Brassilexin.

Frequently Asked Questions (FAQs)

Q1: My this compound peak is exhibiting significant tailing. What are the common causes and how can I resolve this?

Peak tailing is the most common peak shape issue when analyzing indole-containing compounds like this compound. It is typically characterized by an asymmetry factor greater than 1.2.[1] The primary cause is secondary interactions between the analyte and the stationary phase.[1][2]

  • Cause 1: Silanol Interactions: this compound contains a basic nitrogen in its indole ring, which can interact strongly with acidic residual silanol groups on the surface of silica-based stationary phases (e.g., C18 columns).[1][3][4][5][6] This secondary retention mechanism delays the elution of a portion of the analyte molecules, resulting in a "tail."

  • Solution A: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 3.0) ensures that the silanol groups are fully protonated (Si-OH) and not ionized (Si-O⁻).[1] This minimizes the strong ionic interaction with the basic this compound molecule. Adding an acidic modifier like formic acid or trifluoroacetic acid (TFA) to the mobile phase is a common and effective strategy.[7]

  • Solution B: Use End-Capped or High-Purity Silica Columns: Modern HPLC columns are often "end-capped," where residual silanol groups are chemically deactivated to reduce these secondary interactions.[1] Using a column with high-purity silica or one specifically designed for basic compounds can significantly improve peak shape.

  • Solution C: Add a Competing Base: In some cases, adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can saturate the active silanol sites, preventing them from interacting with this compound. However, this approach can be less common with modern columns and may affect mass spectrometry (MS) compatibility.[2]

Q2: I'm observing peak fronting for my this compound standard. What does this indicate?

Peak fronting, where the leading edge of the peak is sloped, is less common than tailing but can point to specific issues.

  • Cause 1: Sample Overload: Injecting too much sample can saturate the stationary phase at the column inlet, causing molecules to travel through the column more quickly than expected, leading to a fronting peak.[3][5][6]

  • Solution: Dilute the sample or reduce the injection volume.[3][8] Test a serial dilution of your standard to find the optimal concentration range for your column.

  • Cause 2: Incompatible Sample Solvent: If the sample is dissolved in a solvent that is much stronger (less polar in reversed-phase) than the mobile phase, it can cause the analyte band to spread and elute improperly, resulting in fronting or other distortions.[5][9][10]

  • Solution: Whenever possible, dissolve your this compound standard in the initial mobile phase.[10] If a different solvent must be used, ensure it is weaker than or as close in composition to the mobile phase as possible.

Q3: Why am I seeing a split or double peak for a pure this compound standard?

A split peak suggests that the analyte band is being disrupted as it passes through the HPLC system.

  • Cause 1: Column Void or Blockage: A common cause is a physical disruption at the head of the column, such as a void in the packing material or a partially blocked inlet frit.[6][9][11] This causes the sample to flow through two different paths, resulting in a split peak.

  • Solution: First, try reversing and flushing the column (disconnect it from the detector).[11] If this doesn't work, the column may need to be replaced. Using a guard column and filtering all samples and mobile phases can prevent frit blockage.[6]

  • Cause 2: Injection Issues: Problems with the autosampler, such as an incompletely filled injector loop or air bubbles in the sample, can lead to peak splitting.[3][12]

  • Solution: Ensure the injection volume is appropriate for the loop size and that samples are properly degassed.[3] Running a flow injection test can help determine if the issue originates from the injector.[9]

  • Cause 3: Mobile Phase/Sample pH near pKa: If the mobile phase pH is very close to the pKa of this compound, the compound may exist in both its ionized and non-ionized forms, which can separate into two distinct peaks or a split peak.[10]

  • Solution: Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa to ensure it is in a single form.[10]

Q4: My this compound peak is broad and has low intensity. What should I check?

Broad peaks indicate a loss of chromatographic efficiency.

  • Cause 1: Extra-Column Volume: Excessive tubing length or diameter, especially between the column and the detector, can cause the separated analyte band to spread out before it is detected.[5] This is known as extra-column band broadening.

  • Solution: Use tubing with the smallest possible internal diameter and length to connect the column to the detector. Ensure all fittings are secure and properly seated to eliminate dead volumes.[5][8]

  • Cause 2: Column Degradation: Over time, columns lose their efficiency, leading to broader peaks and a loss of resolution.[12][13] This can be accelerated by harsh mobile phase conditions (high pH) or dirty samples.

  • Solution: Replace the column with a new one of the same type to see if the peak shape improves.[6]

  • Cause 3: Low Temperature: Operating at too low a temperature can decrease mass transfer efficiency, resulting in broader peaks.[9]

  • Solution: Increasing the column temperature (e.g., to 40-50 °C) often leads to sharper peaks.[9]

Q5: Could the poor peak shape be due to this compound degradation?

Yes, analyte stability is a critical factor. Indole-based compounds can be sensitive to light, heat, and pH.[3]

  • Indication: The appearance of new, smaller peaks, a distorted main peak, or a loss of signal over a sequence of injections can indicate degradation.

  • Mitigation:

    • Storage: Store this compound stock solutions in a refrigerator (4-10 °C) and use amber vials to protect them from light.[3]

    • Preparation: Prepare fresh working standards regularly from a stable stock solution.[3]

    • Forced Degradation Studies: To understand the stability of this compound under your specific conditions, you can perform forced degradation studies by subjecting it to stress conditions like acid, base, heat, and light.[3][14] This helps in developing a stability-indicating method.[15][16]

Troubleshooting Guides

General Troubleshooting Workflow

This workflow provides a systematic approach to diagnosing the root cause of poor peak shape.

G start Poor Peak Shape Observed peak_type Identify Peak Shape (Tailing, Fronting, Split, Broad) start->peak_type tailing Peak Tailing peak_type->tailing Tailing fronting Peak Fronting peak_type->fronting Fronting split Split/Double Peak peak_type->split Split broad Broad Peak peak_type->broad Broad cause_tailing Potential Causes: - Secondary Silanol Interactions - Column Contamination - Mobile Phase pH too high tailing->cause_tailing sol_tailing Solutions: 1. Lower Mobile Phase pH (add Formic Acid) 2. Use End-Capped/High-Purity Column 3. Clean/Replace Column cause_tailing->sol_tailing cause_fronting Potential Causes: - Sample Overload - Sample Solvent too strong fronting->cause_fronting sol_fronting Solutions: 1. Dilute Sample / Reduce Injection Volume 2. Dissolve Sample in Mobile Phase cause_fronting->sol_fronting cause_split Potential Causes: - Column Void / Blocked Frit - Injector Malfunction - Co-elution with Impurity split->cause_split sol_split Solutions: 1. Backflush or Replace Column 2. Check Autosampler 3. Check Sample Purity (MS) cause_split->sol_split cause_broad Potential Causes: - Extra-Column Volume - Column Degradation - Low Temperature broad->cause_broad sol_broad Solutions: 1. Minimize Tubing Length/ID 2. Replace Column 3. Increase Column Temperature cause_broad->sol_broad

Caption: A workflow for troubleshooting poor peak shape in HPLC.

Understanding this compound-Column Interactions

The chemical structure of this compound is key to understanding its chromatographic behavior. The indole ring's nitrogen atom can cause problematic secondary interactions with silica-based columns.

G Figure 2: this compound Interaction with C18 Stationary Phase cluster_phase Silica Stationary Phase c18_good C18 Alkyl Chain silanol_bad Ionized Silanol Group (Si-O⁻) This compound This compound Molecule (Contains Basic Indole Nitrogen) This compound->c18_good  Desired Hydrophobic Interaction  (Leads to Good Peak Shape) This compound->silanol_bad  Undesired Ionic Interaction  (Causes Peak Tailing)

Caption: Interaction model of this compound on a C18 column.

Quantitative Data Summary

Table 1: Effect of Mobile Phase pH on Peak Shape for Basic Analytes
Mobile Phase pHSilanol Group StateInteraction with Basic AnalyteExpected this compound Peak ShapeRecommendation
pH < 3.0 Fully Protonated (Si-OH)Minimal ionic interactionSymmetrical, SharpRecommended
pH 3.0 - 7.0 Partially Ionized (Si-OH / Si-O⁻)Mixed-mode retentionTailingUse with caution; requires highly deactivated column
pH > 7.0 Fully Ionized (Si-O⁻)Strong ionic interactionSevere TailingNot recommended for standard silica columns

This table is a generalized guide based on the principles of reversed-phase chromatography for basic compounds.[1]

Table 2: Quick Reference Troubleshooting Chart
SymptomCommon Cause(s)Quick Solution(s)
Peak Tailing Secondary interactions with silanolsAdd 0.1% formic acid to the mobile phase; switch to a new, end-capped column.
Peak Fronting Sample overloadDilute sample by a factor of 10 and re-inject.
Split Peak Column inlet frit blockageDisconnect column, reverse it, and flush to waste with mobile phase.
Broad Peaks Column aging/degradationReplace the column with a new one.

Experimental Protocols

Protocol: Mitigating Peak Tailing for this compound Analysis

This protocol outlines a robust starting method for the analysis of this compound, designed to minimize peak tailing.

  • Column Selection:

    • Use a high-purity, end-capped C18 column (e.g., Waters XBridge BEH C18, Agilent Zorbax Eclipse Plus C18).

    • Typical Dimensions: 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase Preparation:

    • Mobile Phase A: Prepare 0.1% (v/v) formic acid in HPLC-grade water. Filter through a 0.22 µm membrane filter.

    • Mobile Phase B: Prepare 0.1% (v/v) formic acid in HPLC-grade acetonitrile. Filter through a 0.22 µm membrane filter.

    • Rationale: The formic acid will maintain a low pH (~2.7) to suppress silanol ionization.[7]

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in methanol or acetonitrile. Store in an amber vial at 4°C.

    • Prepare working standards by diluting the stock solution with the initial mobile phase composition (e.g., 90% A / 10% B). This ensures solvent compatibility.[10]

  • HPLC System Parameters:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 5 µL (to avoid overload)

    • Column Temperature: 40 °C (to improve efficiency)[9]

    • Detector: UV-Vis at the appropriate wavelength for this compound.

    • Gradient Program (Example):

      • 0-2 min: 10% B

      • 2-15 min: Ramp from 10% to 90% B

      • 15-17 min: Hold at 90% B

      • 17-18 min: Return to 10% B

      • 18-25 min: Re-equilibrate at 10% B (ensure stable baseline before next injection)

  • System Suitability Test:

    • Before running samples, inject a standard solution five times.

    • Calculate the peak asymmetry (tailing factor). The target should be ≤ 1.5.[11]

    • Check the relative standard deviation (RSD) of the retention time and peak area (< 2%).

By following this protocol, you establish a robust baseline method that actively prevents the most common causes of poor peak shape for this compound.

References

Technical Support Center: Enhancing Brassilexin Detection in Plant Tissues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the sensitivity of Brassilexin detection in plant tissues. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to address common challenges encountered during experimentation.

Troubleshooting Guides

This section addresses specific issues that may arise during the extraction and analysis of this compound.

Solid-Phase Extraction (SPE) Troubleshooting
Problem Potential Cause Suggested Solution
Low Analyte Recovery Incomplete Elution: The elution solvent may not be strong enough to desorb this compound from the SPE sorbent.Increase the strength of the elution solvent, for instance, by increasing the percentage of organic solvent. Ensure the elution volume is sufficient to pass through the entire sorbent bed.
Analyte Breakthrough during Loading: The flow rate during sample loading may be too high, preventing efficient binding of this compound to the sorbent.Decrease the sample loading flow rate to allow for adequate interaction between the analyte and the sorbent.
Improper pH: The pH of the sample and/or loading solvent may not be optimal for this compound retention.Adjust the pH of the sample to ensure this compound is in a neutral form for reversed-phase SPE.
Poor Reproducibility Inconsistent Flow Rates: Variations in flow rates during sample loading, washing, or elution can lead to inconsistent results.Use a vacuum manifold or automated SPE system to maintain consistent flow rates across all samples.
Sorbent Bed Drying Out: If the sorbent bed dries out between steps, it can lead to channeling and inconsistent analyte retention and elution.Ensure the sorbent bed remains wetted throughout the entire SPE procedure. Do not allow air to be drawn through the cartridge for extended periods.
Presence of Interferences in the Final Extract Inadequate Washing: The wash step may not be sufficient to remove all matrix interferences.Optimize the wash solvent by using a solvent that is strong enough to remove interferences but weak enough to not elute this compound.
Inappropriate Sorbent Selection: The chosen SPE sorbent may not have the required selectivity for this compound in the specific plant matrix.Consider using a different type of SPE sorbent with a different chemistry (e.g., mixed-mode or ion-exchange) to improve selectivity.
High-Performance Liquid Chromatography (HPLC) and LC-MS/MS Troubleshooting
Problem Potential Cause Suggested Solution
Poor Peak Shape (Tailing or Fronting) Column Overload: Injecting too much sample can lead to peak distortion.Dilute the sample or inject a smaller volume.
Mismatched Injection Solvent: Injecting the sample in a solvent much stronger than the mobile phase can cause peak fronting.Whenever possible, dissolve the sample in the initial mobile phase.
Secondary Interactions: Silanol groups on the silica backbone of the column can interact with the analyte, causing peak tailing.Use a column with end-capping or a base-deactivated stationary phase. The addition of a small amount of a competing base (e.g., triethylamine) to the mobile phase can also help.
Inconsistent Retention Times Fluctuations in Mobile Phase Composition: Inaccurate mixing of mobile phase components can lead to shifting retention times.Ensure the mobile phase is thoroughly mixed and degassed. If using a gradient, check the pump's proportioning valve.
Temperature Variations: Changes in column temperature can affect retention times.Use a column oven to maintain a constant and consistent temperature.
Low Sensitivity/Poor Signal-to-Noise Matrix Effects (in LC-MS/MS): Co-eluting matrix components can suppress or enhance the ionization of this compound.Improve sample cleanup using a more selective SPE protocol. Adjust chromatographic conditions to separate this compound from interfering compounds.
Suboptimal MS/MS Parameters: The collision energy and other MS parameters may not be optimized for this compound.Perform a compound optimization to determine the optimal precursor and product ions, as well as the collision energy for this compound.
Derivatization Issues: Incomplete or inconsistent derivatization can lead to low and variable signals.[1]Optimize the derivatization reaction conditions, including reagent concentration, temperature, and reaction time.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for low this compound recovery during extraction?

A1: A frequent cause of low recovery is the use of an inappropriate extraction solvent or an inefficient extraction method. This compound, being a sulfur-containing indole phytoalexin, requires a solvent that can effectively penetrate the plant tissue and solubilize the compound. A two-step solvent extraction, for instance with an acidic aqueous solution followed by an organic solvent, can be effective.[2] Additionally, inefficient cell disruption can also lead to poor recovery.

Q2: How can I improve the sensitivity of this compound detection by LC-MS/MS?

A2: To enhance sensitivity, consider in-situ derivatization to improve the ionization efficiency of this compound.[1][3] Optimizing the MS/MS parameters, specifically the precursor and product ions and the collision energy, is also crucial. Furthermore, a thorough sample cleanup using Solid-Phase Extraction (SPE) can reduce matrix effects, which are a common cause of ion suppression and thus lower sensitivity.

Q3: My retention times are drifting during my HPLC run. What should I check first?

A3: The first thing to check is the stability of your mobile phase and the HPLC pump performance. Ensure that your mobile phase is well-mixed, degassed, and that there are no leaks in the system. Temperature fluctuations can also cause retention time drift, so using a column oven is highly recommended.

Q4: I am seeing many interfering peaks in my chromatogram. How can I get a cleaner extract?

A4: A multi-step sample preparation approach is often necessary for complex plant matrices. This can include a liquid-liquid extraction followed by a solid-phase extraction (SPE) step. Optimizing the wash step during SPE with a solvent of intermediate polarity can help in removing a significant amount of interferences without losing the analyte.

Q5: Can I quantify this compound without an authentic standard?

A5: For accurate and reliable quantification, using an authentic, certified reference standard of this compound is essential. Quantification based on the response of a structurally similar compound can lead to significant inaccuracies.[4]

Quantitative Data Summary

The following table summarizes the levels of camalexin, a closely related phytoalexin to this compound, in various Arabidopsis thaliana mutants after infection with different pathogens. This data provides a reference for expected concentration ranges in plant tissues under stressed conditions.

Arabidopsis Genotype Pathogen Camalexin Level (µg/g Fresh Weight) Reference
Wild Type (Col-0)Alternaria brassicicola~ 120[5]
cyp71A13 mutantAlternaria brassicicola< 20[5]
Wild Type (Col-0)Pseudomonas syringae~ 40[5]
cyp79B2 mutantPseudomonas syringae~ 20[5]
cyp79B2 cyp79B3 double mutantPseudomonas syringaeUndetectable[5]
Wild Type (Col-0)Plasmodiophora brassicaeIncreased significantly post-infection[6]
pad3 mutantPlasmodiophora brassicaeEnhanced pathogen development compared to WT[6]

Experimental Protocols

Protocol for Extraction and Quantification of this compound from Arabidopsis thaliana Leaves by LC-MS/MS

This protocol is adapted from a method for camalexin quantification and is suitable for the analysis of this compound.[7]

1. Materials and Reagents:

  • Arabidopsis thaliana leaf tissue

  • Liquid nitrogen

  • Extraction solvent: 80% methanol, 19.9% water, 0.1% formic acid

  • Internal standard (e.g., d5-Brassilexin)

  • LC-MS grade water, methanol, and formic acid

  • 2 mL microcentrifuge tubes

  • Homogenizer (e.g., bead beater)

  • Centrifuge

  • Syringe filters (0.22 µm)

  • LC-MS vials

2. Extraction Procedure:

  • Harvest approximately 100 mg of fresh leaf tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

  • Place the frozen tissue in a pre-chilled 2 mL microcentrifuge tube containing two small steel beads.

  • Homogenize the tissue to a fine powder using a bead beater.

  • Add 1 mL of pre-chilled extraction solvent containing the internal standard to the powdered tissue.

  • Vortex vigorously for 1 minute.

  • Incubate on a shaker at 4°C for 30 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new microcentrifuge tube.

  • Filter the supernatant through a 0.22 µm syringe filter into an LC-MS vial.

3. LC-MS/MS Analysis:

  • LC Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is suitable.

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Methanol with 0.1% formic acid

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage over several minutes to elute this compound.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • MS/MS Detection: Use a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Optimize the precursor ion ([M+H]⁺) and at least two product ions for both this compound and the internal standard.

Visualizations

Phytoalexin Biosynthesis and Signaling Pathway

The biosynthesis of indole phytoalexins like this compound and camalexin in Arabidopsis is initiated in response to pathogen recognition and is regulated by a complex interplay of signaling pathways, including those mediated by mitogen-activated protein kinases (MAPKs), ethylene, and jasmonic acid.[1][8][9]

Phytoalexin_Signaling cluster_pathogen Pathogen Recognition cluster_signaling Signal Transduction cluster_transcription Transcriptional Regulation cluster_biosynthesis Phytoalexin Biosynthesis PAMPs Pathogen-Associated Molecular Patterns (PAMPs) Receptor Pattern Recognition Receptors (PRRs) PAMPs->Receptor Recognition MAPK_Cascade MAPK Cascade (MPK3/MPK6) Receptor->MAPK_Cascade WRKY33 WRKY33 MAPK_Cascade->WRKY33 Phosphorylation ERF1 ERF1 MAPK_Cascade->ERF1 Phosphorylation Ethylene_Signaling Ethylene Signaling Ethylene_Signaling->ERF1 Jasmonate_Signaling Jasmonate Signaling Jasmonate_Signaling->ERF1 Biosynthesis_Genes Biosynthesis Genes (e.g., PAD3, CYP71A13) WRKY33->Biosynthesis_Genes Activation ERF1->Biosynthesis_Genes Activation This compound This compound Biosynthesis_Genes->this compound

Caption: Phytoalexin signaling pathway in response to pathogen recognition.

Experimental Workflow for this compound Detection

The following workflow outlines the key steps from sample collection to data analysis for the sensitive detection of this compound.

Brassilexin_Workflow Start Start: Plant Tissue Collection Freeze 1. Immediate Freezing (Liquid Nitrogen) Start->Freeze Homogenize 2. Homogenization Freeze->Homogenize Extract 3. Solvent Extraction (with Internal Standard) Homogenize->Extract Cleanup 4. Sample Cleanup (Solid-Phase Extraction) Extract->Cleanup Analyze 5. LC-MS/MS Analysis Cleanup->Analyze End End: Data Analysis & Quantification Analyze->End

Caption: Experimental workflow for this compound detection and quantification.

Logical Relationship for Troubleshooting Low Analyte Recovery

This diagram illustrates a logical approach to troubleshooting low recovery of this compound during sample preparation.

Troubleshooting_Recovery Problem Low this compound Recovery? Check_Extraction Review Extraction Protocol Problem->Check_Extraction Check_SPE Review SPE Protocol Problem->Check_SPE Check_Standard Verify Internal Standard Problem->Check_Standard Optimize_Solvent Optimize Extraction Solvent Check_Extraction->Optimize_Solvent Optimize_Elution Optimize SPE Elution Solvent Check_SPE->Optimize_Elution Optimize_Loading Optimize SPE Loading Conditions Check_SPE->Optimize_Loading New_Standard Prepare Fresh Standard Check_Standard->New_Standard

Caption: Troubleshooting logic for low this compound recovery.

References

Avoiding contamination in Brassilexin isolation from natural sources.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding contamination during the isolation of brassilexin from natural sources.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of contamination during this compound isolation?

A1: Contamination can arise from several sources during the isolation of this compound. These can be broadly categorized as:

  • Microbial Contamination: Bacteria and fungi present on the plant material or introduced during processing can degrade this compound or contaminate the final product.

  • Co-extraction of Plant Metabolites: The most significant challenge is the co-extraction of other plant compounds with similar polarities to this compound. These include:

    • Glucosinolates: As precursors to this compound, their presence is expected, and they can interfere with purification.

    • Isothiocyanates: These are breakdown products of glucosinolates and can be reactive and interfere with analytical methods.[1][2]

    • Phenolic Compounds: These are abundant in plants and can be difficult to separate from the target compound.[3]

    • Pigments: Chlorophylls and carotenoids are common contaminants in extracts from green plant parts.

    • Lipids and Waxes: These are typically less polar than this compound but can be present in crude extracts.

  • Cross-Contamination: Introduction of foreign substances from glassware, solvents, or other experiments in the lab.

  • Enzymatic Degradation: Plant enzymes, such as myrosinase, can be released during extraction and may degrade this compound.[1]

Q2: How can I increase the yield of this compound in my plant source before extraction?

A2: The production of phytoalexins like this compound is a plant defense response. You can intentionally induce this response using "elicitors" to increase the concentration of this compound in the plant tissue prior to extraction. Common elicitors for Brassica species include:

  • Methyl Jasmonate (MeJA): A plant hormone that is a potent inducer of defense pathways.

  • Salicylic Acid (SA): Another key signaling molecule in plant defense.

  • Copper Chloride (CuCl₂): An abiotic elicitor that can induce phytoalexin production.

Treating the plants with these elicitors a few days before harvesting can significantly increase the starting concentration of this compound, leading to a higher final yield.

Q3: What are the key stability concerns for this compound during isolation?

A3: this compound is susceptible to degradation under certain conditions. Key factors to consider are:

  • Enzymatic Degradation: As mentioned, native plant enzymes can degrade this compound. Rapidly inactivating these enzymes is crucial.

  • pH: this compound may be unstable at extreme pH values. It is advisable to work in neutral or slightly acidic conditions.

  • Light and Air: Prolonged exposure to light and air can lead to oxidative degradation. It is recommended to work in subdued light and under an inert atmosphere (e.g., nitrogen or argon) when possible, especially during long-term storage.

  • Temperature: High temperatures can accelerate degradation. Use of cold solvents and keeping extracts on ice is recommended.

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound isolation.

Problem Possible Cause(s) Recommended Solution(s)
Low or no this compound detected in the crude extract. 1. Inadequate elicitation of the plant material. 2. Plant material harvested at the wrong developmental stage. 3. Inefficient extraction solvent or procedure. 4. Degradation of this compound during extraction.1. Optimize elicitor concentration and exposure time. 2. Harvest plant material at the peak of phytoalexin production (typically a few days post-elicitation). 3. Use a polar solvent like methanol or ethanol. Ensure thorough homogenization and sufficient extraction time. 4. Immediately freeze-dry or flash-freeze the plant material after harvesting. Use cold solvents and consider adding enzyme inhibitors.
Final product is a complex mixture with many impurities. 1. Inefficient initial cleanup of the crude extract. 2. Co-elution of contaminants during chromatography. 3. Inappropriate choice of chromatographic stationary or mobile phase.1. Perform a liquid-liquid partitioning step to remove highly non-polar compounds (e.g., with hexane). 2. Optimize the gradient elution profile in your column chromatography. Collect smaller fractions for analysis. 3. Consider using a different chromatographic technique (e.g., reversed-phase vs. normal-phase) or a different adsorbent (e.g., Sephadex for size exclusion).
Presence of green color (chlorophyll) in the purified fractions. Chlorophyll was not effectively removed during the initial extraction steps.1. Perform a pre-extraction of the lyophilized plant material with a non-polar solvent like hexane to remove chlorophyll before the main extraction. 2. Use solid-phase extraction (SPE) with a C18 cartridge to retain this compound while allowing some chlorophyll to pass through in a less polar wash.
Difficulty in separating this compound from other indole-containing compounds. Co-extraction of structurally similar indole derivatives (e.g., other phytoalexins, glucosinolate breakdown products).1. Utilize high-resolution analytical techniques like HPLC with a diode-array detector (DAD) or mass spectrometry (MS) to identify the specific contaminants. 2. Employ preparative HPLC with a well-optimized gradient for fine separation. 3. Consider derivatization of the mixture to alter the chromatographic properties of the interfering compounds.
Low recovery of this compound from the chromatography column. 1. Irreversible adsorption of this compound to the stationary phase. 2. Degradation of this compound on the column.1. Ensure the column is properly conditioned. Try a different stationary phase. 2. Work at a lower temperature (e.g., in a cold room). Ensure the mobile phase pH is compatible with this compound stability.

Experimental Protocols

Protocol 1: Elicitation and Extraction of this compound from Brassica napus
  • Plant Growth and Elicitation:

    • Grow Brassica napus plants in a controlled environment.

    • Prepare a solution of 100 µM Methyl Jasmonate (MeJA) in water with 0.1% Tween 20.

    • Spray the leaves of 4-week-old plants with the MeJA solution until runoff.

    • Harvest the leaves 72 hours post-elicitation.

  • Extraction:

    • Immediately freeze the harvested leaves in liquid nitrogen and lyophilize.

    • Grind the dried leaves to a fine powder.

    • Extract the powder with 80% methanol (1:10 w/v) at 4°C for 24 hours with constant stirring.

    • Filter the extract through cheesecloth and then Whatman No. 1 filter paper.

    • Concentrate the filtrate under reduced pressure at 40°C to obtain an aqueous residue.

Protocol 2: Purification of this compound using Column Chromatography
  • Liquid-Liquid Partitioning:

    • Partition the aqueous residue from Protocol 1 against an equal volume of hexane three times to remove non-polar compounds. Discard the hexane layers.

    • Subsequently, partition the aqueous layer against an equal volume of ethyl acetate three times.

    • Combine the ethyl acetate fractions and dry over anhydrous sodium sulfate.

    • Evaporate the ethyl acetate under reduced pressure to yield the crude this compound extract.

  • Silica Gel Column Chromatography:

    • Prepare a silica gel column (e.g., 60 Å, 70-230 mesh) in a suitable non-polar solvent like hexane.

    • Dissolve the crude extract in a minimal amount of dichloromethane and load it onto the column.

    • Elute the column with a gradient of increasing polarity, for example, starting with 100% hexane and gradually increasing the proportion of ethyl acetate.

    • Collect fractions and monitor by Thin Layer Chromatography (TLC) using a mobile phase such as hexane:ethyl acetate (7:3) and UV visualization (254 nm).

    • Combine fractions containing the spot corresponding to a this compound standard.

  • Purity Assessment:

    • Analyze the combined fractions by High-Performance Liquid Chromatography (HPLC) on a C18 column with a mobile phase gradient of acetonitrile and water.[4]

    • Confirm the identity and purity of the isolated this compound using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[5][6][7][8]

Visualizations

Logical Workflow for Troubleshooting this compound Purity

G start Impure this compound Sample check_purity Assess Purity by HPLC/TLC start->check_purity is_complex Complex Mixture? check_purity->is_complex Purity < 95% pure_product Pure this compound check_purity->pure_product Purity >= 95% is_colored Colored Impurities (e.g., Chlorophyll)? is_complex->is_colored Yes is_polar Polar Contaminants? is_complex->is_polar No is_colored->is_polar No charcoal Treat with Activated Charcoal or Perform Hexane Wash is_colored->charcoal Yes is_nonpolar Non-Polar Contaminants? is_polar->is_nonpolar No rp_hplc Preparative Reversed-Phase HPLC is_polar->rp_hplc Yes re_chromatograph Re-run Column Chromatography with a Shallower Gradient is_nonpolar->re_chromatograph No ll_partition Liquid-Liquid Partitioning (e.g., Hexane/Water) is_nonpolar->ll_partition Yes re_chromatograph->check_purity charcoal->check_purity rp_hplc->check_purity ll_partition->check_purity

Caption: Troubleshooting workflow for purifying a this compound sample.

Experimental Workflow for this compound Isolation

G start Brassica Plant Material elicitation Elicitation (e.g., MeJA) start->elicitation harvest Harvest & Lyophilize elicitation->harvest extraction Methanol Extraction harvest->extraction partitioning Liquid-Liquid Partitioning (Hexane & Ethyl Acetate) extraction->partitioning column_chrom Silica Gel Column Chromatography partitioning->column_chrom purity_check TLC & HPLC Analysis column_chrom->purity_check purity_check->column_chrom Repurify characterization NMR & MS Characterization purity_check->characterization Purity Confirmed final_product Pure this compound characterization->final_product

Caption: General experimental workflow for the isolation of this compound.

References

Strategies to increase the stability of Brassilexin in formulation.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on strategies to enhance the stability of Brassilexin in various formulations. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental research and development.

Troubleshooting Guides

Issue: Rapid Degradation of this compound in Aqueous Solutions

Question: My this compound solution is showing a rapid decrease in concentration, and I observe a color change from colorless to yellowish-brown. What could be the cause and how can I prevent this?

Answer: This issue is likely due to oxidative degradation and/or photodegradation of the indole ring system in this compound. The indole nucleus is susceptible to oxidation, which can be accelerated by exposure to light, oxygen, and certain metal ions.

Troubleshooting Workflow:

cluster_0 Problem Identification cluster_1 Potential Causes cluster_2 Solutions A Rapid Degradation & Color Change B Oxidation A->B likely C Photodegradation A->C possible D pH Instability A->D contributing factor E Add Antioxidants (e.g., Ascorbic Acid, BHT) B->E H Use Chelating Agents (e.g., EDTA) B->H I Deoxygenate Solvent (Nitrogen Purging) B->I F Protect from Light (Amber Vials, Dark Room) C->F G Optimize & Buffer pH (pH 4-6) D->G

Caption: Troubleshooting workflow for this compound degradation in aqueous solutions.

Corrective Actions:

  • Protect from Light: Store this compound solutions in amber vials or cover the containers with aluminum foil to prevent photodegradation. Conduct experiments under low-light conditions whenever possible.

  • Control pH: The stability of indole-containing compounds is often pH-dependent. Maintain the pH of your formulation in the weakly acidic range (pH 4-6) using a suitable buffer system (e.g., citrate or acetate buffer).

  • Use Antioxidants: Incorporate antioxidants to scavenge free radicals and inhibit oxidative processes. Common antioxidants for pharmaceutical formulations include ascorbic acid, butylated hydroxytoluene (BHT), and sodium metabisulfite.

  • Deoxygenate Solutions: Purge your solvent and the headspace of your container with an inert gas like nitrogen or argon to minimize the presence of dissolved oxygen.

  • Add Chelating Agents: Trace metal ions can catalyze oxidation. Adding a chelating agent such as ethylenediaminetetraacetic acid (EDTA) can sequester these ions and improve stability.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: As an indole-containing phytoalexin, this compound is susceptible to two primary degradation pathways:

  • Oxidation: The electron-rich indole ring can be easily oxidized, leading to the formation of various degradation products, including hydroxylated and N-oxide derivatives. This process can be initiated by atmospheric oxygen, reactive oxygen species, and trace metal ions.

  • Photodegradation: Exposure to ultraviolet (UV) and visible light can excite the indole molecule, leading to photochemical reactions that result in dimerization, oxidation, and ring-opening products.

Q2: Which excipients are recommended to enhance the stability of this compound in a liquid formulation?

A2: The choice of excipients is crucial for stabilizing this compound. Consider the following:

Excipient TypeExamplesRecommended Concentration RangeMechanism of Stabilization
Antioxidants Ascorbic Acid, Butylated Hydroxytoluene (BHT), Sodium Metabisulfite0.01 - 0.1% (w/v)Scavenge free radicals, preventing oxidative degradation.
Chelating Agents Ethylenediaminetetraacetic acid (EDTA) and its salts0.01 - 0.05% (w/v)Sequester metal ions that catalyze oxidative reactions.
Buffering Agents Citrate Buffer, Acetate Buffer10 - 50 mMMaintain an optimal pH (typically 4-6) to minimize pH-catalyzed degradation.
Solubilizers / Complexing Agents Hydroxypropyl-β-cyclodextrin (HP-β-CD)1 - 10% (w/v)Encapsulate the indole moiety, protecting it from light and oxidation.[1]

Q3: How can I monitor the stability of my this compound formulation?

A3: A stability-indicating analytical method is essential. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable technique.

Key aspects of a stability-indicating HPLC method:

  • Specificity: The method must be able to separate the intact this compound from its degradation products and any other formulation components.

  • Forced Degradation Studies: To ensure specificity, you should perform forced degradation studies where this compound is exposed to harsh conditions (acid, base, oxidation, heat, and light) to intentionally generate degradation products.[2]

Logical Workflow for Stability Method Development:

A Develop HPLC Method for this compound B Perform Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photolytic) A->B C Analyze Stressed Samples by HPLC B->C D Check for Peak Purity and Resolution C->D E Method is Stability-Indicating D->E Adequate? F Optimize Method (Mobile Phase, Gradient, Column) D->F No G Validate Method (ICH Guidelines) E->G Yes F->C

Caption: Workflow for developing a stability-indicating HPLC method for this compound.

Q4: Are there any solid-state formulation strategies to improve this compound stability?

A4: Yes, solid-state formulations can significantly enhance stability by reducing molecular mobility and protecting against environmental factors.

Formulation StrategyDescriptionKey Advantages
Lyophilization (Freeze-Drying) The formulation is frozen and then the solvent is removed by sublimation under vacuum.Greatly improves long-term stability by removing water; suitable for heat-sensitive compounds.
Complexation with Cyclodextrins This compound is complexed with a cyclodextrin (e.g., HP-β-CD) prior to drying.The cyclodextrin molecule encapsulates and protects the indole moiety from degradation.[3][4]
Solid Dispersions This compound is dispersed in a solid carrier matrix (e.g., a polymer like PVP or PEG).Can enhance both stability and solubility.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To investigate the degradation profile of this compound under various stress conditions to identify potential degradation products and establish a stability-indicating analytical method.

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (0.1 M)

  • Hydrogen peroxide (3% v/v)

  • HPLC system with UV detector

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of stock solution with 9 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Transfer 1 mL of stock solution to a vial and evaporate the solvent under a stream of nitrogen. Place the vial in an oven at 80°C for 48 hours. Reconstitute in 10 mL of methanol.

  • Photolytic Degradation: Expose 10 mL of the stock solution in a quartz cuvette to light in a photostability chamber (ICH Q1B conditions).

  • Analysis: Analyze all samples, including a non-stressed control, by a suitable HPLC-UV method.

Expected Outcome Data (Hypothetical):

Stress Condition% Degradation of this compoundNumber of Major Degradation Products
Control < 1%0
0.1 M HCl, 60°C, 24h 5%1
0.1 M NaOH, 60°C, 24h 25%3
3% H₂O₂, RT, 24h 40%4
Heat (80°C, 48h) 15%2
Photolytic (ICH Q1B) 35%3
Protocol 2: Evaluation of Stabilizing Excipients

Objective: To assess the effectiveness of different excipients in preventing the degradation of this compound in an aqueous solution.

Materials:

  • This compound

  • Phosphate buffer (pH 5.0, 50 mM)

  • Ascorbic acid

  • EDTA

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • HPLC system with UV detector

Methodology:

  • Prepare Formulations: Prepare the following solutions in 50 mM phosphate buffer (pH 5.0) containing 100 µg/mL of this compound:

    • Formulation A: No additional excipients (Control)

    • Formulation B: 0.1% (w/v) Ascorbic Acid

    • Formulation C: 0.05% (w/v) EDTA

    • Formulation D: 5% (w/v) HP-β-CD

    • Formulation E: 0.1% Ascorbic Acid + 0.05% EDTA + 5% HP-β-CD

  • Stability Study: Store aliquots of each formulation under accelerated conditions (e.g., 40°C/75% RH) and under light exposure (ICH Q1B).

  • Analysis: At predetermined time points (0, 1, 2, and 4 weeks), withdraw samples and analyze for the remaining concentration of this compound using a validated stability-indicating HPLC method.

Expected Outcome Data (Hypothetical % Recovery of this compound at 4 Weeks):

FormulationAccelerated (40°C)Photostability
A (Control) 65%55%
B (Ascorbic Acid) 85%60%
C (EDTA) 75%58%
D (HP-β-CD) 80%88%
E (Combination) 95%92%

References

Technical Support Center: Method Development for Consistent and Reproducible Brassilexin Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in performing consistent and reproducible bioassays with Brassilexin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary known biological activities?

A1: this compound is a phytoalexin, a type of antimicrobial compound naturally produced by plants of the Brassicaceae family in response to pathogen attack. Its primary known biological activity is its antifungal property against a range of plant-pathogenic fungi. It has been shown to be a noncompetitive inhibitor of fungal enzymes, such as cyclobrassinin hydrolase in Alternaria brassicicola. Research on structurally similar indole-containing compounds, such as arvelexin, suggests that this compound may also possess anti-inflammatory properties in mammalian systems by potentially modulating signaling pathways like NF-κB.

Q2: How should I prepare and store this compound for my bioassays?

A2: this compound is typically dissolved in an organic solvent like dimethyl sulfoxide (DMSO) to create a concentrated stock solution. It is crucial to ensure the final concentration of DMSO in the assay medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity or other off-target effects. For aqueous-based bioassays, perform serial dilutions of the stock solution in the appropriate culture medium. Stock solutions of this compound in DMSO should be stored at -20°C or -80°C to maintain stability. Avoid repeated freeze-thaw cycles.

Q3: What are the common sources of variability in this compound bioassays?

A3: Variability in cell-based assays can stem from biological, technical, and environmental factors. Key sources include:

  • Cell Health and Passage Number: Using cells that are unhealthy, have been in culture for too long (high passage number), or are not in the logarithmic growth phase can lead to inconsistent results.

  • Inconsistent Cell Seeding: Uneven distribution of cells across the wells of a microplate can lead to significant variability.

  • Pipetting Errors: Inaccurate or inconsistent pipetting of this compound, reagents, or cells is a major source of error.

  • Edge Effects: Wells on the perimeter of a microplate are prone to evaporation, which can concentrate solutes and affect cell growth, leading to an "edge effect". To mitigate this, it is recommended to fill the outer wells with sterile water or media and not use them for experimental samples.

  • Reagent Quality and Preparation: Using expired or improperly stored reagents, or inconsistencies in reagent preparation, can impact assay performance.

Troubleshooting Guides

Issue 1: High Variability Between Replicate Wells
Symptom Possible Cause Solution
High standard deviation between replicate wells. Inaccurate pipetting of this compound or cells.Use calibrated pipettes and proper pipetting techniques. Ensure a homogenous cell suspension before seeding.
Incomplete mixing of reagents.Gently mix plates after adding reagents by tapping or using a plate shaker.
"Edge effect" in the microplate.Avoid using the outer wells for experimental samples. Fill them with sterile media or water to create a humidity barrier.
Cell clumping.Ensure single-cell suspension before seeding by gentle pipetting or using a cell strainer.
Issue 2: Low Signal-to-Background Ratio or No Effect of this compound
Symptom Possible Cause Solution
No significant difference between control and this compound-treated wells. Incorrect this compound concentration.Perform a dose-response experiment with a wide range of this compound concentrations to determine the optimal working concentration.
Degraded this compound.Prepare fresh dilutions from a new stock solution. Verify the integrity of the stock solution.
Insufficient incubation time.Optimize the incubation time for this compound treatment.
Low cell number or viability.Ensure an adequate number of viable cells are seeded per well. Perform a cell viability check before starting the experiment.
Assay not sensitive enough.Consider using a more sensitive detection method or a different bioassay.
Issue 3: High Background Signal
Symptom Possible Cause Solution
High signal in negative control or untreated wells. Contaminated reagents or media.Use fresh, sterile reagents and media.
Autofluorescence of this compound or assay components.Run a control with this compound in the assay buffer without cells to measure its intrinsic fluorescence/absorbance and subtract this from the experimental values.
Overly high cell seeding density.Optimize the cell seeding density to avoid overgrowth and non-specific signals.

Quantitative Data Summary

The following table summarizes available quantitative data for this compound and a structurally related compound, arvelexin, to guide experimental design.

Compound Assay Target Parameter Value Reference
This compound Enzyme Inhibition AssayCyclobrassinin hydrolase (Alternaria brassicicola)Ki32 ± 9 µM[1]
Arvelexin Anti-inflammatory AssayLPS-stimulated RAW 264.7 macrophagesEffective Concentration25 - 100 µM[2]

Experimental Protocols

Antifungal Susceptibility Testing: Broth Microdilution Method (Adaptable for this compound)

This protocol is based on established methods for antifungal susceptibility testing and can be adapted for this compound.[3][4]

1. Preparation of Fungal Inoculum: a. Culture the fungal strain on an appropriate agar medium. b. Prepare a fungal suspension in sterile saline or RPMI-1640 medium. c. Adjust the suspension to a concentration of 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL. d. Dilute the adjusted fungal suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the microplate wells.

2. Preparation of this compound Dilutions: a. Prepare a stock solution of this compound in DMSO. b. Perform serial two-fold dilutions of the this compound stock solution in RPMI-1640 medium in a 96-well microplate to achieve the desired final concentrations.

3. Assay Procedure: a. Add 100 µL of the diluted fungal inoculum to each well of the microplate containing 100 µL of the serially diluted this compound. b. Include a growth control (fungal inoculum without this compound) and a sterility control (medium only). c. Incubate the plate at 35°C for 24-48 hours, or until sufficient growth is observed in the growth control wells.

4. Data Analysis: a. Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of this compound that causes a significant inhibition of fungal growth (typically ≥50% reduction) compared to the growth control. This can be assessed visually or by measuring the optical density at 600 nm.

Mammalian Cell Cytotoxicity Assay (MTS Assay)

This protocol can be used to assess the cytotoxic effects of this compound on mammalian cells.[5][6]

1. Cell Seeding: a. Culture mammalian cells to ~80% confluency. b. Trypsinize and resuspend the cells in fresh culture medium. c. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

2. This compound Treatment: a. Prepare serial dilutions of this compound in culture medium from a DMSO stock solution. b. Remove the old medium from the cell plate and add 100 µL of the this compound dilutions to the respective wells. c. Include a vehicle control (medium with the same final concentration of DMSO) and an untreated control. d. Incubate the plate for 24, 48, or 72 hours.

3. MTS Assay: a. Add 20 µL of MTS reagent to each well. b. Incubate the plate for 1-4 hours at 37°C in a humidified, 5% CO2 incubator. c. Measure the absorbance at 490 nm using a microplate reader.

4. Data Analysis: a. Calculate the percentage of cell viability relative to the untreated control. b. Plot the percentage of viability against the this compound concentration to generate a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Apoptosis Assay: Annexin V Staining

This protocol is for detecting apoptosis in mammalian cells treated with this compound using flow cytometry.[7][8]

1. Cell Treatment: a. Seed cells in a 6-well plate and treat with the desired concentrations of this compound for a specified time. b. Include positive (e.g., staurosporine) and negative (vehicle) controls.

2. Cell Harvesting and Staining: a. Collect both adherent and floating cells. b. Wash the cells with cold PBS. c. Resuspend the cells in 1X Annexin V binding buffer. d. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension. e. Incubate for 15 minutes at room temperature in the dark.

3. Flow Cytometry Analysis: a. Add 1X binding buffer to each tube. b. Analyze the cells by flow cytometry. c. Differentiate between live (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.

Visualizations

Antifungal_Susceptibility_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Fungal_Culture Fungal Culture Inoculum_Prep Inoculum Preparation Fungal_Culture->Inoculum_Prep Plate_Setup 96-well Plate Setup Inoculum_Prep->Plate_Setup Brassilexin_Stock This compound Stock (in DMSO) Serial_Dilutions Serial Dilutions Brassilexin_Stock->Serial_Dilutions Serial_Dilutions->Plate_Setup Incubation Incubation (35°C, 24-48h) Plate_Setup->Incubation Readout Visual/OD Readout Incubation->Readout MIC_Determination MIC Determination Readout->MIC_Determination

Caption: Workflow for Antifungal Susceptibility Testing.

NFkB_Signaling_Pathway cluster_stimulus Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS IKK IKK Complex LPS->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 releases NFkB_translocated NF-κB (p65/p50) NFkB_p65_p50->NFkB_translocated translocates This compound This compound (Putative Inhibition) This compound->IKK inhibits DNA DNA NFkB_translocated->DNA binds to Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression induces

Caption: Putative Inhibition of the NF-κB Signaling Pathway by this compound.

References

Validation & Comparative

A Comparative Analysis of the Antifungal Properties of Brassilexin and Camalexin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the ongoing search for novel antifungal agents, phytoalexins—antimicrobial compounds produced by plants in response to pathogen attack—represent a promising reservoir of bioactive molecules. Among these, the indole-derived phytoalexins brassilexin and camalexin, predominantly found in cruciferous plants, have garnered significant attention for their activity against a range of phytopathogenic fungi. This guide provides a comparative overview of the antifungal properties of this compound and camalexin, supported by experimental data, to aid researchers in the fields of mycology, plant pathology, and drug discovery.

Introduction to this compound and Camalexin

This compound and camalexin are sulfur-containing indole alkaloids that form a key part of the defense mechanism in plants of the Brassicaceae family. Camalexin is the principal phytoalexin in Arabidopsis thaliana, while this compound is found in various Brassica species.[1] Their induction at the site of infection and subsequent inhibition of fungal growth underscore their importance in plant immunity and their potential as lead compounds for the development of new fungicides.

Comparative Antifungal Activity

The antifungal efficacy of this compound and camalexin has been evaluated against several phytopathogenic fungi. While a comprehensive side-by-side comparison of Minimum Inhibitory Concentration (MIC) values across a wide range of fungi is not extensively documented in a single study, available data from various sources provide insights into their relative potency.

A key study directly compared the inhibitory effects of this compound and camalexin on cyclobrassinin hydrolase, a detoxifying enzyme from the fungal pathogen Alternaria brassicicola. This compound was found to be a more potent inhibitor of this specific enzyme.[2]

Table 1: Comparative Inhibitory Activity against Fungal Targets

CompoundFungal TargetOrganismInhibition Constant (Ki) / EC50 / IC50Inhibition Type
This compound Cyclobrassinin HydrolaseAlternaria brassicicolaKᵢ = 32 ± 9 µM[2]Noncompetitive[2]
Camalexin Cyclobrassinin HydrolaseAlternaria brassicicola-Competitive[2]
Camalexin Germ-tube elongationAlternaria brassicicolaEC₅₀ = 34 µM-
Camalexin Mycelial growthAlternaria brassicicolaEC₅₀ = 183 µM-
Camalexin Mycelial growthAlternaria brassicicolaIC₅₀ = 51 µM-
Camalexin Spore germinationBotrytis cinerea15% germination at 35 µg/mL[3]-

Mechanism of Antifungal Action

The primary mode of antifungal action for both this compound and camalexin involves the disruption of fungal cell membrane integrity.[4][5] However, the specific molecular interactions and downstream signaling events may differ.

Camalexin is understood to directly interact with the fungal plasma membrane, leading to increased permeability.[1][6] This disruption of the membrane's barrier function results in the leakage of cellular contents and ultimately, cell death. The accumulation of reactive oxygen species (ROS) is also a consequence of camalexin treatment, suggesting an induction of oxidative stress that contributes to its fungitoxicity.[4]

The precise signaling pathways affected by This compound in fungi are less characterized. However, its ability to inhibit detoxifying enzymes suggests a mechanism that involves targeting specific fungal proteins. Fungi have evolved mechanisms to detoxify phytoalexins, and the inhibition of these pathways is a crucial aspect of the antifungal activity of compounds like this compound.[7][8][9]

Fungal Response to Phytoalexins: A Signaling Perspective

The interaction between phytoalexins and fungi triggers a cascade of signaling events within the fungal cell as it attempts to mount a defense.

Fungal_Response_to_Phytoalexins cluster_phytoalexin Phytoalexin Interaction cluster_fungal_cell Fungal Cell This compound This compound DetoxEnzyme Detoxification Enzymes This compound->DetoxEnzyme Inhibition Camalexin Camalexin Membrane Plasma Membrane Camalexin->Membrane Disruption Signaling Stress Signaling Pathways Membrane->Signaling CellDeath Cell Death Membrane->CellDeath DetoxEnzyme->Signaling ROS ROS Accumulation Signaling->ROS ROS->CellDeath

Caption: Generalized signaling cascade in a fungal cell upon interaction with this compound and camalexin.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

This protocol is a standard method for assessing the antifungal activity of compounds.

1. Preparation of Fungal Inoculum:

  • Fungal cultures are grown on an appropriate agar medium (e.g., Potato Dextrose Agar) at a suitable temperature until sporulation.

  • Spores are harvested by flooding the plate with sterile saline or a suitable buffer and gently scraping the surface.

  • The spore suspension is filtered to remove mycelial fragments and the concentration is adjusted to a standard density (e.g., 1 x 10⁵ to 5 x 10⁵ CFU/mL) using a hemocytometer or by spectrophotometric methods.

2. Preparation of Test Compounds:

  • Stock solutions of this compound and camalexin are prepared in a suitable solvent (e.g., DMSO).

  • A series of twofold dilutions of each compound are prepared in a 96-well microtiter plate using a suitable broth medium (e.g., RPMI-1640).

3. Inoculation and Incubation:

  • Each well of the microtiter plate is inoculated with the standardized fungal spore suspension.

  • The final volume in each well should be consistent (e.g., 200 µL).

  • Include positive (broth with fungal inoculum, no compound) and negative (broth only) controls.

  • The plates are incubated at an appropriate temperature for 24-72 hours, depending on the fungal species.

4. Determination of MIC:

  • The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus.

Experimental Workflow for Antifungal Susceptibility Testing

Antifungal_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Fungal Inoculum C Inoculate Microtiter Plate A->C B Prepare Serial Dilutions of Test Compounds B->C D Incubate C->D E Visually Assess Fungal Growth D->E F Determine MIC E->F

Caption: A streamlined workflow for determining the Minimum Inhibitory Concentration (MIC) of antifungal compounds.

Conclusion

Both this compound and camalexin demonstrate significant antifungal properties, primarily by targeting the fungal cell membrane. The available data suggests that their efficacy can be species-specific and may also depend on the ability of the target fungus to detoxify these compounds. This compound's potent inhibition of a key fungal detoxifying enzyme highlights a promising avenue for fungicide development. Further comparative studies employing standardized methodologies across a broader range of phytopathogenic fungi are warranted to fully elucidate their antifungal spectrum and potential for agricultural and clinical applications. Researchers are encouraged to utilize the provided protocols as a foundation for their own investigations into these and other novel antifungal agents.

References

A Comparative Analysis of Brassilexin and Brassinin Detoxification Pathways in Phytopathogenic Fungi

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the detoxification pathways for two key cruciferous phytoalexins, brassilexin and brassinin, by the economically significant plant pathogenic fungi, Leptosphaeria maculans and Sclerotinia sclerotiorum. Understanding these metabolic strategies is crucial for the development of novel fungicides and for engineering durable disease resistance in crops.

Executive Summary

Phytopathogenic fungi have evolved sophisticated enzymatic machinery to neutralize the antimicrobial defenses of their host plants. This guide dissects the distinct detoxification mechanisms employed by L. maculans and S. sclerotiorum against this compound and brassinin. While L. maculans utilizes an oxidative pathway for brassinin and a reductive pathway for this compound, S. sclerotiorum primarily employs a glucosylation strategy for both phytoalexins. These differences in metabolic fate highlight the diverse evolutionary adaptations of fungal pathogens and present unique targets for disease control.

Data Presentation

Table 1: Comparison of Brassinin Detoxification Pathways
FeatureLeptosphaeria maculansSclerotinia sclerotiorum
Primary Enzyme Brassinin Oxidase (BOLm)Inducible Brassinin Glucosyltransferase (SsBGT1)
Reaction Type OxidationGlucosylation
Detoxification Product(s) Indole-3-carboxaldehyde and S-methyl dithiocarbamate1-β-D-glucopyranosylbrassinin
Enzyme Molecular Weight ~57 kDa[1]Not explicitly stated
Enzyme Induction InducibleInducible by various phytoalexins, including camalexin, cyclobrassinin, and brassinin itself.[2][3]
Kinetic Parameters kcat/Km shows a kinetic isotope effect of 5.3 with [10-2H2]brassinin, indicating that hydride/hydrogen transfer is rate-determining.[4]Not available
Optimal pH Not availableNot available
Optimal Temperature Not availableNot available
Table 2: Comparison of this compound Detoxification Pathways
FeatureLeptosphaeria maculansSclerotinia sclerotiorum
Primary Metabolic Route Reductive BioconversionGlucosylation
Key Intermediates/Products 3-aminomethyleneindole-2-thione, 3-formylindolyl-2-sulfonic acid1-β-D-glucopyranosylthis compound
Enzyme(s) Involved Not fully characterizedInducible Glucosyltransferase (likely SsBGT1)[2]
Detoxification Rate Detoxification is observed, with amounts of this compound significantly reduced after 12 hours of incubation.[5][6]Transcription of SsBGT1 is significantly induced in response to this compound.[2]

Signaling and Experimental Workflow Diagrams

Brassinin_Detoxification cluster_Lm Leptosphaeria maculans cluster_Ss Sclerotinia sclerotiorum Brassinin_Lm Brassinin BOLm Brassinin Oxidase (BOLm) Brassinin_Lm->BOLm Oxidation Products_Lm Indole-3-carboxaldehyde + S-methyl dithiocarbamate BOLm->Products_Lm Brassinin_Ss Brassinin SsBGT1 Inducible Glucosyltransferase (SsBGT1) Brassinin_Ss->SsBGT1 Glucosylation Product_Ss 1-β-D-glucopyranosylbrassinin SsBGT1->Product_Ss

Brassinin Detoxification Pathways

Brassilexin_Detoxification cluster_Lm_Blex Leptosphaeria maculans cluster_Ss_Blex Sclerotinia sclerotiorum Brassilexin_Lm This compound Intermediate_Lm 3-aminomethyleneindole-2-thione Brassilexin_Lm->Intermediate_Lm Reductive Bioconversion Product_Lm_Blex 3-formylindolyl-2-sulfonic acid Intermediate_Lm->Product_Lm_Blex Hydrolysis & Oxidation Brassilexin_Ss This compound SsBGT1_Blex Inducible Glucosyltransferase Brassilexin_Ss->SsBGT1_Blex Glucosylation Product_Ss_Blex 1-β-D-glucopyranosylthis compound SsBGT1_Blex->Product_Ss_Blex

This compound Detoxification Pathways

Experimental_Workflow cluster_Fungal_Culture Fungal Culture and Treatment cluster_Analysis Analysis of Detoxification cluster_Enzyme Enzyme Characterization start Inoculate fungal culture (L. maculans or S. sclerotiorum) induce Induce detoxification enzymes with phytoalexin (Brassinin or this compound) start->induce incubate Incubate for a defined period induce->incubate extract Extract metabolites from culture filtrate and mycelium incubate->extract purify Purify detoxification enzyme (e.g., chromatography) incubate->purify hplc HPLC Analysis: Quantify remaining phytoalexin and identify metabolites extract->hplc nmr NMR Spectroscopy: Elucidate structure of novel metabolites extract->nmr kinetics Determine enzyme kinetics (Km, Vmax) purify->kinetics characterize Characterize optimal conditions (pH, temperature) purify->characterize

General Experimental Workflow

Experimental Protocols

Fungal Culture and Phytoalexin Detoxification Assay

a. Fungal Strains and Culture Conditions:

  • Leptosphaeria maculans and Sclerotinia sclerotiorum isolates are maintained on potato dextrose agar (PDA).

  • For liquid culture experiments, mycelial plugs are transferred to potato dextrose broth (PDB) and incubated at 25°C with shaking (150 rpm) for a specified period (e.g., 7 days) to generate sufficient biomass.

b. Phytoalexin Treatment and Metabolite Extraction:

  • A stock solution of this compound or brassinin in a suitable solvent (e.g., ethanol or dimethyl sulfoxide) is added to the fungal cultures to a final desired concentration (e.g., 100 µM).

  • Control cultures receive the solvent alone.

  • Cultures are incubated for various time points (e.g., 0, 12, 24, 48 hours).

  • At each time point, the culture is harvested by filtration to separate the mycelium from the culture filtrate.

  • Metabolites are extracted from both the filtrate and the mycelium using a suitable organic solvent (e.g., ethyl acetate). The organic extracts are dried and reconstituted in a known volume of solvent for analysis.

Analytical Methods for Metabolite Identification and Quantification

a. High-Performance Liquid Chromatography (HPLC):

  • Purpose: To quantify the disappearance of the parent phytoalexin and the appearance of metabolites over time.

  • Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is typically used.

  • Mobile Phase: A gradient elution system is commonly employed, for example, a mixture of water (often with a small percentage of an acid like trifluoroacetic acid) and acetonitrile or methanol. The gradient is programmed to increase the proportion of the organic solvent over the run time to elute compounds with increasing hydrophobicity.[7][8][9]

  • Detection: A UV-Vis detector is used, with the wavelength set to the absorbance maximum of the compounds of interest (e.g., around 227 nm for taxanes, which can be a starting point for indole-based phytoalexins).[7]

  • Quantification: The concentration of the phytoalexin and its metabolites is determined by comparing the peak areas from the sample chromatograms to a standard curve generated from known concentrations of the pure compounds.

b. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Purpose: To elucidate the chemical structure of novel detoxification products.

  • Sample Preparation: Purified metabolites are dissolved in a deuterated solvent (e.g., CDCl₃ or CD₃OD).

  • Data Acquisition: A suite of 1D (¹H) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments are performed on a high-field NMR spectrometer.

  • Structure Elucidation: The chemical shifts, coupling constants, and correlation signals from the various NMR spectra are used to piece together the molecular structure of the metabolites.[10][11][12]

Enzyme Purification and Characterization

a. Crude Enzyme Extract Preparation:

  • Fungal mycelium, induced with the respective phytoalexin, is harvested, washed, and ground in a suitable buffer, often in the presence of liquid nitrogen.

  • The homogenate is centrifuged to remove cell debris, and the supernatant represents the crude enzyme extract.

b. Enzyme Purification:

  • A multi-step purification protocol is typically employed, which may include:

    • Ammonium Sulfate Precipitation: To concentrate the protein fraction containing the enzyme of interest.

    • Dialysis: To remove salts.

    • Chromatography: A series of column chromatography steps, such as ion-exchange, hydrophobic interaction, and size-exclusion chromatography, are used to separate the target enzyme from other proteins.

c. Enzyme Kinetics:

  • The activity of the purified enzyme is assayed by monitoring the conversion of the substrate (brassinin or this compound) to its product(s) over time.

  • The initial reaction rates are measured at various substrate concentrations.

  • The Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax) are determined by fitting the data to the Michaelis-Menten equation or using a Lineweaver-Burk plot.

d. Determination of Optimal Conditions:

  • The enzyme activity is measured across a range of pH values and temperatures to determine the optimal conditions for its function.

This guide provides a foundational understanding of the comparative detoxification strategies for this compound and brassinin. Further research into the specific kinetics and regulation of these pathways will be instrumental in developing targeted approaches to control these devastating fungal pathogens.

References

Validating Brassilexin's Defensive Role in Plants: A Comparative Guide Leveraging Genetic Mutants

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative framework for validating the mechanism of action of brassilexin, a key phytoalexin in plant defense. Due to the limited direct genetic validation data for this compound in the public domain, this guide extensively uses the well-characterized phytoalexin camalexin from Arabidopsis thaliana as an analogue to illustrate the experimental methodologies and expected outcomes. This approach offers a robust roadmap for the genetic validation of this compound's function.

This compound is a sulfur-containing indole phytoalexin produced by plants of the Brassicaceae family in response to pathogen attack. Its proposed mechanism of action involves the direct inhibition of pathogen growth and the modulation of host defense responses. Genetic validation using mutants is a powerful approach to confirm these mechanisms in planta. This guide outlines the key experiments, presents comparative data from analogous studies on camalexin, and provides detailed protocols.

Comparison of Phytoalexin Activity in Wild-Type vs. Mutant Arabidopsis thaliana

The use of phytoalexin-deficient mutants is crucial for demonstrating the role of these compounds in disease resistance. By comparing the response of wild-type plants with that of mutants unable to produce specific phytoalexins, researchers can directly assess the contribution of the phytoalexin to the overall defense strategy.

PhytoalexinMutant LineGene FunctionPhenotype in MutantPathogenQuantitative Outcome (vs. Wild-Type)Reference
Camalexin pad1Unknown, involved in camalexin biosynthesisPhytoalexin deficientPseudomonas syringaeIncreased bacterial growth[1][2]
Camalexin pad2Glutamate-cysteine ligasePhytoalexin deficientPseudomonas syringaeIncreased bacterial growth[1][2]
Camalexin pad3 (CYP71B15)Cytochrome P450 monooxygenasePhytoalexin deficientAlternaria brassicicolaIncreased susceptibility[3]
Camalexin cyp71a12Cytochrome P450 monooxygenaseReduced camalexin in roots-Lower root camalexin levels[4]
Camalexin cyp71a13Cytochrome P450 monooxygenaseReduced camalexin in roots-Lower root camalexin levels[4]
Camalexin gstu4 (knockout)Glutathione S-transferaseElevated camalexin levelsBotrytis cinereaIncreased camalexin concentration[5]
Camalexin gstu4 (overexpression)Glutathione S-transferaseReduced camalexin levelsBotrytis cinereaDecreased camalexin concentration[5]

Table 1: Comparison of Camalexin-Deficient and -Altered Mutants in Arabidopsis thaliana. This table summarizes the phenotypes and quantitative outcomes observed in various Arabidopsis mutants with altered camalexin biosynthesis when challenged with pathogens. These mutants provide a blueprint for designing experiments to validate the role of this compound.

Experimental Protocols

Detailed methodologies are essential for replicating and building upon existing research. Below are generalized protocols for key experiments in the genetic validation of phytoalexin function.

Generation and Screening of Arabidopsis Mutants
  • Mutagenesis: Arabidopsis thaliana seeds (typically ecotype Columbia, Col-0) are mutagenized using chemical mutagens like ethyl methanesulfonate (EMS) or through T-DNA insertion mutagenesis.[6]

  • Screening for Phytoalexin Deficiency: An initial screen of the M2 generation is performed to identify individuals with a phytoalexin-deficient (pad) phenotype. This can be achieved by applying an elicitor (e.g., silver nitrate) to detached leaves and then quantifying the phytoalexin production using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[1][7]

  • Genetic Analysis: Putative mutants are backcrossed to the wild-type to confirm that the phenotype is due to a single recessive mutation. Complementation tests are performed to determine if different mutations are allelic.[6][8]

Pathogen Infection Assays
  • Pathogen Culture and Inoculation: Bacterial pathogens like Pseudomonas syringae are grown in appropriate liquid media to a specific optical density. Plants are then inoculated by either spray or syringe infiltration. Fungal pathogens like Alternaria brassicicola or Botrytis cinerea are cultured on agar plates, and spore suspensions are used for inoculation.[1][3]

  • Disease Symptom Assessment: Disease progression is monitored over several days. For bacterial infections, this can involve quantifying bacterial growth within the leaves by plating serial dilutions of leaf extracts. For fungal infections, lesion size is a common metric.[1][3]

  • Comparison of Wild-Type and Mutant Responses: The susceptibility of phytoalexin-deficient mutants to pathogens is compared to that of wild-type plants. A significantly higher pathogen load or larger lesion size in the mutant indicates that the phytoalexin is important for resistance.[2][6]

Phytoalexin Quantification
  • Extraction: Plant tissue (e.g., leaves, roots) is harvested, flash-frozen in liquid nitrogen, and ground to a fine powder. Phytoalexins are then extracted using a solvent such as methanol.[7][9]

  • Quantification: The concentration of the phytoalexin in the extract is determined using analytical techniques. HPLC coupled with a photodiode array (PDA) or mass spectrometry (MS) detector is a common and accurate method. Standard curves are generated using purified phytoalexin standards to ensure accurate quantification.[7][9]

Visualizing the Validation Workflow and Signaling Pathways

Graphviz diagrams are provided to illustrate the logical flow of experiments and the known signaling pathways involved in phytoalexin biosynthesis.

experimental_workflow cluster_mutagenesis Mutant Generation cluster_characterization Mutant Characterization cluster_validation Mechanism Validation cluster_outcome Outcome mutagenesis Mutagenesis of Arabidopsis Seeds (EMS or T-DNA) m2_screen Screen M2 Population for Phytoalexin Deficiency mutagenesis->m2_screen genetic_analysis Genetic Analysis (Backcrossing, Complementation) m2_screen->genetic_analysis gene_identification Gene Identification genetic_analysis->gene_identification pathogen_assay Pathogen Infection Assay (Wild-Type vs. Mutant) gene_identification->pathogen_assay phytoalexin_quant Phytoalexin Quantification (HPLC-MS) pathogen_assay->phytoalexin_quant conclusion Conclusion on this compound's Role in Defense phytoalexin_quant->conclusion camalexin_biosynthesis Tryptophan Tryptophan CYP79B2_B3 CYP79B2/CYP79B3 IAOx Indole-3-acetaldoxime CYP71A13 CYP71A13 IAN Indole-3-acetonitrile PAD3 PAD3 (CYP71B15) Camalexin Camalexin CYP79B2_B3->IAOx converts to CYP71A13->IAN converts to PAD3->Camalexin leads to

References

Assessing the Specificity of Anti-Brassilexin Antibodies: A Guide to Cross-Reactivity Evaluation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the specificity of antibodies is paramount for the accuracy and reliability of immunoassays. This guide provides a comprehensive framework for assessing the cross-reactivity of polyclonal and monoclonal antibodies raised against brassilexin, a key phytoalexin in cruciferous plants.

This compound and its derivatives are of significant interest in agriculture and pharmacology due to their antifungal and potential anticancer properties. Accurate detection and quantification of this compound are crucial for this research. This guide outlines the experimental protocols and data presentation necessary for a thorough cross-reactivity assessment, ensuring the development of highly specific and reliable immunoassays.

Understanding Antibody Cross-Reactivity

Antibody cross-reactivity occurs when an antibody, raised against a specific antigen (in this case, this compound), also binds to other structurally similar molecules.[1][2] This can lead to false-positive results and inaccurate quantification in immunoassays.[3] Therefore, a rigorous evaluation of an antibody's binding profile against a panel of related compounds is an essential step in its characterization and validation.

Potential Cross-Reactants for this compound

A critical first step is to identify potential cross-reactants based on structural similarity to this compound. Given that this compound is an indole-derived phytoalexin, the panel of compounds to be tested should include other phytoalexins from cruciferous plants and related metabolic precursors and derivatives.

Table 1: Suggested Panel of Potential Cross-Reactants for this compound Antibody Testing

Compound NameChemical StructureRationale for Inclusion
This compound Indole-based phytoalexin with a thiazole ringTarget Analyte
CamalexinIndole-based phytoalexinStructurally related indole phytoalexin[4]
CyclobrassininIndole-based phytoalexinPrecursor in the this compound biosynthetic pathway
BrassininIndole-based phytoalexinPrecursor to this compound
SinalexinStructurally similar phytoalexinInvestigated alongside this compound in detoxification studies[5][6]
DioxibrassininA derivative of brassininStructurally related compound[4]
1-Methylthis compoundA derivative of this compoundInvestigated for its inhibitory effects[4]
Wasalexin AStructurally related phytoalexinScaffold used in inhibitor design studies[7]
Indole-3-carbinolA common indole compound in crucifersPotential precursor and structurally related
TryptophanAmino acid precursor to indole compoundsBasic building block

Experimental Protocols for Cross-Reactivity Assessment

The most common and effective method for assessing antibody cross-reactivity for small molecules like this compound is the competitive enzyme-linked immunosorbent assay (cELISA).

Competitive ELISA (cELISA) Protocol

This assay measures the ability of potential cross-reactants to compete with this compound for binding to the anti-brassilexin antibody.

Materials:

  • Anti-brassilexin antibody

  • This compound standard

  • Potential cross-reactant compounds (from Table 1)

  • This compound-protein conjugate (e.g., this compound-BSA) for coating microtiter plates

  • 96-well microtiter plates

  • Secondary antibody conjugated to an enzyme (e.g., HRP-conjugated goat anti-rabbit IgG)

  • Substrate for the enzyme (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Blocking buffer (e.g., 5% non-fat dry milk in PBS)

  • Plate reader

Procedure:

  • Coating: Coat the wells of a 96-well microtiter plate with the this compound-protein conjugate and incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer to remove any unbound conjugate.

  • Blocking: Block the remaining protein-binding sites in the wells by adding blocking buffer and incubating for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Competition:

    • Prepare a series of dilutions for the this compound standard and each potential cross-reactant.

    • In separate tubes, pre-incubate a fixed concentration of the anti-brassilexin antibody with each dilution of the standard or cross-reactant for 1-2 hours at room temperature.

  • Incubation: Transfer the antibody/analyte mixtures to the coated and blocked plate wells and incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step to remove unbound antibodies.

  • Secondary Antibody: Add the enzyme-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add the enzyme substrate to the wells and incubate in the dark until a color develops.

  • Stop Reaction: Stop the reaction by adding the stop solution.

  • Measurement: Read the absorbance at the appropriate wavelength using a plate reader.

Data Analysis and Presentation

The data from the cELISA is used to generate a standard curve for this compound and competition curves for each potential cross-reactant. The concentration of each compound that causes 50% inhibition of the maximum signal (IC50) is determined from these curves.

The percent cross-reactivity is then calculated using the following formula:

% Cross-Reactivity = (IC50 of this compound / IC50 of Cross-Reactant) x 100

The results should be summarized in a clear and concise table.

Table 2: Hypothetical Cross-Reactivity of a Polyclonal Anti-Brassilexin Antibody

CompoundIC50 (ng/mL)% Cross-Reactivity
This compound10100%
1-Methylthis compound5020%
Brassinin2005%
Cyclobrassinin5002%
Camalexin> 1000< 1%
Sinalexin> 1000< 1%
Dioxibrassinin> 1000< 1%
Wasalexin A> 1000< 1%
Indole-3-carbinol> 10,000< 0.1%
Tryptophan> 10,000< 0.1%

Visualization of Experimental Workflow

A clear understanding of the experimental process is crucial for reproducibility. The following diagram illustrates the workflow for the competitive ELISA used in cross-reactivity assessment.

G cluster_plate_prep Plate Preparation cluster_competition Competitive Binding cluster_detection Signal Detection Coat Plate Coat Plate Wash 1 Wash 1 Coat Plate->Wash 1 Block Plate Block Plate Wash 1->Block Plate Wash 2 Wash 2 Block Plate->Wash 2 Add to Plate Add to Plate Wash 2->Add to Plate Prepare Standards & Cross-Reactants Prepare Standards & Cross-Reactants Pre-incubate with Antibody Pre-incubate with Antibody Prepare Standards & Cross-Reactants->Pre-incubate with Antibody Pre-incubate with Antibody->Add to Plate Add Secondary Antibody Add Secondary Antibody Add to Plate->Add Secondary Antibody Wash 3 Wash 3 Add Secondary Antibody->Wash 3 Add Substrate Add Substrate Wash 3->Add Substrate Stop Reaction Stop Reaction Add Substrate->Stop Reaction Read Absorbance Read Absorbance Stop Reaction->Read Absorbance Calculate IC50 & % Cross-Reactivity Calculate IC50 & % Cross-Reactivity Read Absorbance->Calculate IC50 & % Cross-Reactivity

Caption: Workflow for cELISA-based cross-reactivity assessment.

Interpreting the Results

A highly specific anti-brassilexin antibody will exhibit high binding affinity for this compound (low IC50) and negligible binding to other related compounds (high IC50 and low % cross-reactivity). The data presented in the hypothetical Table 2 would indicate a highly specific antibody, suitable for the development of a reliable immunoassay for this compound.

Alternative and Confirmatory Methods

While cELISA is the primary method, other techniques can be used to confirm the specificity of an antibody:

  • Western Blotting: This technique can be used if the antibody is intended for detecting this compound conjugated to a carrier protein. It can help ensure the antibody does not cross-react with the carrier protein alone or other protein conjugates.

  • Surface Plasmon Resonance (SPR): SPR provides real-time quantitative data on the binding kinetics (association and dissociation rates) of the antibody to this compound and potential cross-reactants. This can offer a more detailed understanding of the binding specificity.

The following diagram illustrates the logical relationship in selecting an appropriate assessment method.

G Objective Define Assessment Objective Quantification Quantitative Immunoassay (e.g., ELISA) Objective->Quantification Protein Detection Protein-Conjugate Detection (e.g., Western Blot) Objective->Protein Detection Binding Kinetics Detailed Binding Kinetics Objective->Binding Kinetics cELISA Competitive ELISA Quantification->cELISA WesternBlot Western Blot Protein Detection->WesternBlot SPR Surface Plasmon Resonance Binding Kinetics->SPR Cross-Reactivity (%) Cross-Reactivity (%) cELISA->Cross-Reactivity (%) Specificity Confirmation Specificity Confirmation WesternBlot->Specificity Confirmation Kon / Koff Rates Kon / Koff Rates SPR->Kon / Koff Rates

Caption: Method selection for antibody cross-reactivity assessment.

Conclusion

The development of a robust and reliable immunoassay for this compound hinges on the thorough characterization of the antibody's specificity. By systematically assessing cross-reactivity against a panel of structurally related compounds using methods like competitive ELISA, researchers can ensure the accuracy and validity of their findings. The protocols and data presentation guidelines provided here offer a framework for achieving this critical aspect of immunoassay development.

References

Confirming the Structure of Brassilexin: A Comparative Guide to High-Resolution Mass Spectrometry and Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Brassilexin, a sulfur-containing phytoalexin derived from cruciferous plants, has garnered significant interest for its potential therapeutic properties. Unambiguous confirmation of its chemical structure is a critical step in any research and development pipeline. This guide provides a comparative overview of high-resolution mass spectrometry (HRMS) for the structural confirmation of this compound, alongside alternative analytical techniques. We present supporting experimental data, detailed methodologies, and visual workflows to aid researchers in selecting the most appropriate analytical strategy.

High-Resolution Mass Spectrometry: A Powerful Tool for Structural Confirmation

High-resolution mass spectrometry is a cornerstone technique for the structural elucidation of small molecules like this compound. Its ability to provide a highly accurate mass measurement allows for the determination of the elemental composition of the molecule with a high degree of confidence.

Principle of HRMS for Structure Confirmation

HRMS instruments, such as Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers, can measure the mass-to-charge ratio (m/z) of an ion with exceptional precision (typically with errors of less than 5 parts per million). This high accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas.

For this compound, with a chemical formula of C₉H₆N₂S, the theoretical monoisotopic mass is 174.02517 Da. An experimental HRMS measurement that closely matches this value provides strong evidence for this elemental composition. Further structural information can be obtained through tandem mass spectrometry (MS/MS), where the this compound ion is fragmented, and the masses of the resulting fragments are analyzed to piece together its molecular structure.

Quantitative Data Presentation

The following table summarizes the expected high-resolution mass spectrometry data for the confirmation of this compound's structure.

ParameterTheoretical ValueExpected Experimental Value
Chemical Formula C₉H₆N₂S-
Monoisotopic Mass 174.02517 Da174.0251 ± 0.0009 Da
Protonated Adduct [M+H]⁺ 175.03244 m/z175.0324 ± 0.0009 m/z
Mass Error -< 5 ppm
Isotopic Pattern A+1: 10.8%, A+2: 5.4%Consistent with theoretical distribution
Experimental Protocol: LC-HRMS for this compound Analysis

This protocol outlines a general procedure for the analysis of this compound using liquid chromatography coupled to high-resolution mass spectrometry (LC-HRMS).

1. Sample Preparation:

  • Dissolve a purified sample of this compound in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of 1-10 µg/mL.

  • Filter the sample through a 0.22 µm syringe filter before injection.

2. Liquid Chromatography (LC) Conditions:

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient to ensure good separation and peak shape (e.g., 5% to 95% B over 10 minutes).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 1-5 µL.

3. High-Resolution Mass Spectrometry (HRMS) Parameters:

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

  • Mass Analyzer: Orbitrap or FT-ICR.

  • Scan Range: m/z 100-500.

  • Resolution: > 60,000 FWHM (Full Width at Half Maximum).

  • Data Acquisition: Full scan mode for accurate mass measurement of the precursor ion. For structural confirmation, a data-dependent MS/MS experiment can be performed where the [M+H]⁺ ion is selected for fragmentation.

  • Collision Energy (for MS/MS): A stepped collision energy (e.g., 10-40 eV) can be used to generate a rich fragmentation spectrum.

Experimental Workflow

HRMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data_analysis Data Analysis Sample Purified this compound Dissolution Dissolve in Solvent Sample->Dissolution Filtration Filter (0.22 µm) Dissolution->Filtration LC Liquid Chromatography (Separation) Filtration->LC ESI Electrospray Ionization ([M+H]⁺ formation) LC->ESI HRMS High-Resolution Mass Analyzer (Accurate Mass Measurement) ESI->HRMS MSMS Tandem MS (MS/MS) (Fragmentation) HRMS->MSMS Formula Elemental Formula Determination (from accurate mass) HRMS->Formula Structure Structure Elucidation (from fragmentation pattern) MSMS->Structure Confirmation Structure Confirmation Formula->Confirmation Structure->Confirmation

Caption: Experimental workflow for this compound structure confirmation using LC-HRMS.

Alternative Methods for Structure Confirmation

While HRMS is a powerful tool, a comprehensive structural confirmation often relies on a combination of analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are two orthogonal methods that provide detailed structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of each atom in a molecule, allowing for the elucidation of its connectivity and three-dimensional structure in solution.

Experimental Protocol: NMR for this compound Analysis

1. Sample Preparation:

  • Dissolve approximately 1-5 mg of purified this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Experiments:

  • ¹H NMR: Provides information on the number and chemical environment of protons.

  • ¹³C NMR: Provides information on the carbon skeleton.

  • 2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity between atoms.

    • COSY (Correlation Spectroscopy): Identifies coupled protons (protons on adjacent carbons).

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons that are separated by two or three bonds.

Data Presentation: Representative ¹H and ¹³C NMR Data for an Indole Moiety

The following table presents representative, not specific to this compound, ¹H and ¹³C NMR chemical shifts for an indole ring system, which is the core of the this compound structure. Actual chemical shifts for this compound will vary.

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
N-H8.0 - 8.2 (broad singlet)-
C27.0 - 7.2 (triplet)120 - 122
C36.4 - 6.6 (triplet)101 - 103
C47.5 - 7.7 (doublet)120 - 122
C57.0 - 7.2 (triplet)121 - 123
C67.0 - 7.2 (triplet)119 - 121
C77.5 - 7.7 (doublet)110 - 112
C3a-127 - 129
C7a-135 - 137
X-ray Crystallography

X-ray crystallography is considered the gold standard for unambiguous structure determination as it provides a precise three-dimensional map of the atomic positions in a crystalline solid.

Experimental Protocol: Single-Crystal X-ray Diffraction

1. Crystal Growth:

  • Grow single crystals of this compound of suitable size and quality (typically > 0.1 mm in all dimensions) by slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization.

2. Data Collection:

  • Mount a suitable crystal on a goniometer.

  • Expose the crystal to a monochromatic X-ray beam.

  • Collect the diffraction data as the crystal is rotated.

3. Structure Solution and Refinement:

  • Process the diffraction data to determine the unit cell dimensions and space group.

  • Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map.

  • Refine the atomic positions and thermal parameters to obtain the final, highly accurate molecular structure.

Logical Relationship of Analytical Techniques

Structure_Elucidation_Pathway Unknown Unknown Compound (e.g., this compound Isolate) HRMS High-Resolution Mass Spectrometry Unknown->HRMS NMR NMR Spectroscopy (¹H, ¹³C, 2D) Unknown->NMR Xray X-ray Crystallography Unknown->Xray Formula Elemental Formula (C₉H₆N₂S) HRMS->Formula Connectivity Atomic Connectivity (Bonding Framework) NMR->Connectivity Structure_3D 3D Atomic Arrangement (Absolute Stereochemistry) Xray->Structure_3D Confirmed_Structure Confirmed Structure of this compound Formula->Confirmed_Structure Connectivity->Confirmed_Structure Structure_3D->Confirmed_Structure

Caption: Logical pathway for the structural elucidation of a small molecule.

Comparison of Techniques

FeatureHigh-Resolution Mass SpectrometryNMR SpectroscopyX-ray Crystallography
Information Provided Elemental formula, molecular weight, fragmentation pattern.Atomic connectivity, 3D structure in solution, stereochemistry.Precise 3D atomic coordinates in the solid state, absolute stereochemistry.
Sample Amount Picogram to nanogramMilligramMilligram (for crystal growth)
Sample State Solution/Solid (introduced as solution)SolutionSingle Crystal
Throughput HighMediumLow (crystal growth can be a bottleneck)
Key Advantage High sensitivity and speed for formula determination.Detailed structural information in a biologically relevant state (solution).Unambiguous and highly precise 3D structure determination.
Key Limitation Does not directly provide 3D structural information.Lower sensitivity compared to MS.Requires a high-quality single crystal.

Conclusion

High-resolution mass spectrometry is an indispensable tool for the initial confirmation of this compound's elemental composition and for gaining structural insights through fragmentation analysis. For a comprehensive and unambiguous structural elucidation, a combination of HRMS with orthogonal techniques such as NMR spectroscopy and, if possible, X-ray crystallography is highly recommended. This multi-faceted approach provides a robust and reliable confirmation of the molecular structure, which is essential for advancing research and development efforts.

Brassilexin: A Natural Antifungal Compound Challenging Synthetic Fungicides

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Efficacy and Mechanisms of Action for Researchers and Drug Development Professionals

The quest for novel and effective antifungal agents is a continuous endeavor in agricultural and pharmaceutical research. While synthetic fungicides have long been the cornerstone of disease management, there is a growing interest in naturally derived compounds with potent antifungal properties. Brassilexin, a phytoalexin produced by plants of the Brassicaceae family, has emerged as a promising candidate. This guide provides a detailed comparison of the efficacy and mechanisms of action of this compound against prominent synthetic fungicides, tebuconazole and carbendazim, offering valuable insights for researchers and professionals in the field.

Quantitative Efficacy: A Tale of Different Metrics

Table 1: Efficacy Against Sclerotinia sclerotiorum

CompoundEfficacy MetricValue (µg/mL)
TebuconazoleEC500.003 - 0.177[1]
CarbendazimEC50>1000 (Resistant isolates)[2]

Table 2: Efficacy Against Alternaria brassicicola

CompoundEfficacy MetricValue (µM)
This compoundKi (inhibition of cyclobrassinin hydrolase)32 ± 9[3]

Note: A direct comparison of Ki and EC50 values is not straightforward as Ki represents the inhibition of a specific enzyme, while EC50 reflects the overall inhibition of fungal growth.

Delving into the Mechanisms of Action: Different Strategies for Fungal Inhibition

This compound and synthetic fungicides employ distinct strategies to combat fungal pathogens, targeting different cellular processes. Understanding these mechanisms is paramount for developing effective and sustainable disease control strategies.

This compound: Targeting a Fungal Detoxification Enzyme

This compound's primary mode of action involves the inhibition of cyclobrassinin hydrolase, an enzyme produced by certain fungal pathogens to detoxify plant defense compounds. By inhibiting this enzyme, this compound prevents the fungus from neutralizing the plant's natural defenses, leading to fungal growth inhibition.[3] The downstream signaling cascade following this enzymatic inhibition is an active area of research.

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Brassilexin_Mechanism This compound This compound CH Cyclobrassinin Hydrolase This compound->CH Inhibits Detox Detoxification of Plant Phytoalexins CH->Detox Enables FungalGrowth Fungal Growth Inhibition Detox->FungalGrowth Prevents

Caption: Mechanism of action of this compound.

Tebuconazole: Disrupting Fungal Cell Membrane Integrity

Tebuconazole belongs to the triazole class of fungicides and acts by inhibiting the enzyme lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol. Ergosterol is a vital component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to cell leakage and ultimately, fungal cell death. This disruption can also trigger secondary effects, including the generation of reactive oxygen species (ROS) and the induction of the endoplasmic reticulum stress pathway.

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Tebuconazole_Mechanism Tebuconazole Tebuconazole LanosterolDemethylase Lanosterol 14α-demethylase Tebuconazole->LanosterolDemethylase Inhibits ErgosterolBiosynthesis Ergosterol Biosynthesis LanosterolDemethylase->ErgosterolBiosynthesis Catalyzes FungalCellMembrane Fungal Cell Membrane Integrity ErgosterolBiosynthesis->FungalCellMembrane Maintains CellDeath Fungal Cell Death FungalCellMembrane->CellDeath Disruption leads to ER_Stress ER Stress Pathway FungalCellMembrane->ER_Stress Disruption triggers ROS ROS Production FungalCellMembrane->ROS Disruption triggers

Caption: Tebuconazole's impact on ergosterol synthesis.

Carbendazim: Interfering with Fungal Cell Division

Carbendazim is a benzimidazole fungicide that targets β-tubulin, a protein subunit of microtubules. By binding to β-tubulin, carbendazim disrupts the assembly of microtubules, which are essential for the formation of the mitotic spindle during cell division. This interference leads to an arrest of the cell cycle in the G2/M phase and ultimately inhibits fungal proliferation.

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Carbendazim_Mechanism Carbendazim Carbendazim BetaTubulin β-tubulin Carbendazim->BetaTubulin Binds to MicrotubuleAssembly Microtubule Assembly Carbendazim->MicrotubuleAssembly Disrupts BetaTubulin->MicrotubuleAssembly Essential for MitoticSpindle Mitotic Spindle Formation MicrotubuleAssembly->MitoticSpindle Forms CellDivision Fungal Cell Division MitoticSpindle->CellDivision Required for CellCycleArrest G2/M Phase Arrest CellDivision->CellCycleArrest Inhibition leads to

Caption: Carbendazim's disruption of cell division.

Experimental Protocols: A Foundation for Comparative Research

To facilitate further comparative studies, this section outlines a general experimental protocol for assessing the in vitro efficacy of antifungal compounds against mycelial growth.

Objective: To determine the half-maximal effective concentration (EC50) of a test compound against a target fungal pathogen.

Materials:

  • Pure culture of the target fungal pathogen (e.g., Sclerotinia sclerotiorum).

  • Appropriate culture medium (e.g., Potato Dextrose Agar - PDA).

  • Test compound (e.g., this compound, tebuconazole, carbendazim) dissolved in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).

  • Sterile petri dishes, micropipettes, and other standard microbiology laboratory equipment.

Methodology:

  • Preparation of Fungicide-Amended Media:

    • Prepare a stock solution of the test compound in the chosen solvent.

    • Autoclave the culture medium (PDA) and allow it to cool to approximately 50-60°C.

    • Add appropriate volumes of the stock solution to the molten agar to achieve a series of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). Ensure the final solvent concentration is consistent across all treatments and does not inhibit fungal growth (a solvent-only control should be included).

    • Pour the amended media into sterile petri dishes and allow them to solidify.

  • Inoculation:

    • From the margin of an actively growing fungal culture, take a mycelial plug of a standardized diameter (e.g., 5 mm) using a sterile cork borer.

    • Place the mycelial plug, mycelial side down, in the center of each fungicide-amended and control plate.

  • Incubation:

    • Incubate the plates at the optimal growth temperature for the target fungus (e.g., 20-25°C) in the dark.

  • Data Collection and Analysis:

    • Measure the radial growth of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the dish.

    • Calculate the percentage of mycelial growth inhibition for each concentration relative to the control.

    • Determine the EC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

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Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock Prepare Stock Solution Amend Amend Media with Compound Stock->Amend Media Prepare & Cool Media Media->Amend Pour Pour Plates Amend->Pour Inoculate Inoculate Plates Pour->Inoculate Incubate Incubate Inoculate->Incubate Measure Measure Radial Growth Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate EC50 Determine EC50 Calculate->EC50

Caption: In vitro fungicide efficacy testing workflow.

Conclusion and Future Directions

This compound demonstrates significant potential as a natural antifungal agent with a distinct mechanism of action compared to conventional synthetic fungicides. While direct, quantitative comparisons of whole-cell efficacy are still needed, its potent inhibition of a key fungal detoxification enzyme highlights its promise. Tebuconazole and carbendazim remain effective fungicides, but the emergence of resistant strains underscores the importance of discovering and developing new antifungals with novel targets.

Future research should focus on:

  • Conducting direct comparative studies to determine the EC50 values of this compound against a broader range of fungal pathogens.

  • Elucidating the detailed downstream signaling pathways affected by the inhibition of cyclobrassinin hydrolase.

  • Investigating the potential for synergistic effects when combining this compound with existing synthetic fungicides to enhance efficacy and combat resistance.

By continuing to explore the potential of natural compounds like this compound, the scientific community can pave the way for a new generation of more sustainable and effective antifungal therapies.

References

Side-by-side comparison of Brassilexin and other phytoalexins from Brassica.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Biological Activities of Key Indole Phytoalexins Derived from Brassica Species, Supported by Experimental Data.

The Brassicaceae family, which includes well-known vegetables like cabbage, broccoli, and mustard, is a rich source of indole phytoalexins. These low-molecular-weight antimicrobial compounds are synthesized by plants in response to stress and pathogen attacks. Among these, brassilexin and its structural relatives have garnered significant attention for their potent biological activities, including antifungal and anticancer properties. This guide provides a side-by-side comparison of this compound with other prominent phytoalexins from Brassica: brassinin, camalexin, cyclobrassinin, and spirobrassinin, focusing on their performance in experimental settings.

Quantitative Comparison of Biological Activities

The following tables summarize the available quantitative data on the anticancer and antifungal activities of these phytoalexins. It is important to note that the data has been compiled from various studies, and direct comparisons should be made with caution as experimental conditions may have varied.

Anticancer Activity

The cytotoxic effects of Brassica phytoalexins have been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric in these assessments.

PhytoalexinCancer Cell LineIC50 (µM)Reference
BrassininCaco-2 (Colon)264.06[1]
CamalexinCaco-2 (Colon)139.27[1]
This compoundCaco-2 (Colon)Data Not Available
CyclobrassininCaco-2 (Colon)Data Not Available
SpirobrassininCaco-2 (Colon)Data Not Available
1-MethoxybrassininCaco-2 (Colon)8.2 (±1.2)

Note: The IC50 values for brassinin and camalexin were determined after 48 hours of exposure.[1] A study on brassinin and its derivatives reported that brassinin itself has a relatively weak antiproliferative effect, with an IC50 greater than 100 µM across several cancer cell lines.

Antifungal Activity

The antifungal properties of Brassica phytoalexins are crucial for plant defense and are also of interest for the development of new antifungal agents. The effective concentration required to inhibit 50% of growth (EC50) or the minimum inhibitory concentration (MIC) are common measures of antifungal activity.

PhytoalexinFungal PathogenActivity MeasureValue (µM)Reference
BrassininAlternaria brassicicolaEC50 (Germ-tube elongation)81[2]
CamalexinAlternaria brassicicolaEC50 (Germ-tube elongation)34[2]
CamalexinAlternaria brassicicolaEC50 (Mycelial growth)183[2]
This compoundAlternaria brassicicolaKi (Cyclobrassinin hydrolase inhibition)32 (±9)[3]
CyclobrassininAlternaria brassicicolaData Not Available
SpirobrassininAlternaria brassicicolaData Not Available

Note: The EC50 values for brassinin and camalexin represent the mean values from in vitro assays.[2] The Ki value for this compound indicates its potency as an inhibitor of a specific fungal enzyme and is not directly comparable to EC50 values for growth inhibition.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are summaries of typical protocols used to assess the biological activities of these phytoalexins.

Anticancer Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

  • Cell Seeding: Cancer cells (e.g., Caco-2) are seeded into 96-well plates at a specific density and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The phytoalexins are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in the culture medium to achieve a range of final concentrations. The cells are then treated with these dilutions and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan Solubilization: Following a further incubation period, the culture medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals formed by metabolically active cells.

  • Data Acquisition: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength.

  • Data Analysis: The percentage of cell viability is calculated relative to control (untreated) cells, and the IC50 value is determined by plotting cell viability against the logarithm of the compound concentration.

Antifungal Susceptibility Testing

1. Radial Growth Inhibition Assay: This method is used to determine the effect of a compound on the mycelial growth of filamentous fungi.

  • Preparation of "Poisoned" Agar: The test phytoalexin is dissolved in a solvent and added to molten Potato Dextrose Agar (PDA) at various concentrations. Control plates are prepared with the solvent alone.

  • Inoculation: A mycelial plug from an actively growing fungal culture is placed at the center of each agar plate.

  • Incubation: The plates are incubated at the optimal temperature for the fungus until the mycelium in the control plate reaches the edge of the plate.

  • Data Collection: The diameter of the fungal colony is measured at regular intervals.

  • Calculation of Inhibition: The percentage of growth inhibition is calculated using the formula: Inhibition (%) = [(Diameter of Control - Diameter of Treatment) / Diameter of Control] x 100. The EC50 value is then determined from the dose-response curve.

2. Broth Microdilution Method: This technique is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

  • Preparation of Microtiter Plates: The phytoalexin is serially diluted in a liquid growth medium (e.g., RPMI-1640) in the wells of a 96-well plate.

  • Inoculum Preparation: A standardized suspension of fungal spores or mycelial fragments is prepared.

  • Inoculation: Each well is inoculated with the fungal suspension.

  • Incubation: The plate is incubated under appropriate conditions for a set period (e.g., 48-72 hours).

  • MIC Determination: The MIC is defined as the lowest concentration of the phytoalexin that completely inhibits visible fungal growth.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in phytoalexin biosynthesis and analysis is crucial for a deeper understanding. The following diagrams, created using the DOT language, illustrate these pathways and workflows.

Biosynthesis of Indole Phytoalexins in Brassica

The biosynthesis of indole phytoalexins in Brassica species originates from the amino acid tryptophan. This pathway involves a series of enzymatic conversions leading to the production of a diverse array of defense compounds.

Tryptophan Tryptophan Indole_3_acetaldoxime Indole_3_acetaldoxime Tryptophan->Indole_3_acetaldoxime CYP79B2/B3 Indole_3_acetonitrile Indole_3_acetonitrile Indole_3_acetaldoxime->Indole_3_acetonitrile CYP71A13 Indole_glucosinolate Indole_glucosinolate Indole_3_acetaldoxime->Indole_glucosinolate Camalexin Camalexin Indole_3_acetonitrile->Camalexin PAD3 Indole_isothiocyanate Indole_isothiocyanate Indole_glucosinolate->Indole_isothiocyanate Myrosinase Brassinin Brassinin Indole_isothiocyanate->Brassinin Cyclobrassinin Cyclobrassinin Brassinin->Cyclobrassinin Spirobrassinin Spirobrassinin Brassinin->Spirobrassinin This compound This compound Brassinin->this compound Cyclobrassinin->this compound

Biosynthesis of Indole Phytoalexins.
Experimental Workflow for Antifungal Activity Assessment

The process of evaluating the antifungal activity of phytoalexins involves a structured workflow from sample preparation to data analysis.

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Phytoalexin_Stock Prepare Phytoalexin Stock Solution Serial_Dilution Serial Dilution of Phytoalexin Phytoalexin_Stock->Serial_Dilution Fungal_Culture Prepare Fungal Inoculum Inoculation Inoculate Medium with Fungus Fungal_Culture->Inoculation Media_Prep Prepare Growth Medium (Agar/Broth) Media_Prep->Serial_Dilution Serial_Dilution->Inoculation Incubation Incubate under Optimal Conditions Inoculation->Incubation Measurement Measure Growth (Diameter/Absorbance) Incubation->Measurement Calculation Calculate % Inhibition or Determine MIC Measurement->Calculation Dose_Response Generate Dose-Response Curve & Calculate EC50 Calculation->Dose_Response

Antifungal Activity Assay Workflow.
Experimental Workflow for Phytoalexin Analysis by HPLC

High-Performance Liquid Chromatography (HPLC) is a key analytical technique for the separation, identification, and quantification of phytoalexins from plant extracts.

Plant_Material Plant Material (e.g., elicited leaves) Extraction Extraction with Organic Solvent Plant_Material->Extraction Filtration Filtration/ Centrifugation Extraction->Filtration Concentration Concentration (e.g., rotary evaporation) Filtration->Concentration HPLC_Injection Injection into HPLC System Concentration->HPLC_Injection Separation Chromatographic Separation HPLC_Injection->Separation Detection Detection (e.g., UV, MS) Separation->Detection Data_Analysis Data Analysis (Quantification) Detection->Data_Analysis

HPLC Analysis Workflow for Phytoalexins.

References

Validating the In Planta Antifungal Activity of Brassilexin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in planta antifungal activity of brassilexin, a naturally occurring phytoalexin found in brassica plants, with other alternatives. The information presented is supported by experimental data to aid in the evaluation of its potential as a novel antifungal agent.

Performance Comparison of Antifungal Compounds

CompoundTarget PathogenEC50 (µg/mL)Compound Type
This compound Leptosphaeria maculansData not availablePhytoalexin
Camalexin Leptosphaeria maculansData not availablePhytoalexin
Boscalid Leptosphaeria maculans0.026 - 0.984[1][2][3]Commercial Fungicide (SDHI)
Azoxystrobin Leptosphaeria maculansMean of 0.11 (range 0.01-0.28)[4]Commercial Fungicide (QoI)
Boscalid Alternaria alternata0.265 to >100[5]Commercial Fungicide (SDHI)

Note: The provided EC50 values for commercial fungicides were determined through in vitro mycelial growth assays.[1][2][3][4][5] The absence of publicly available, standardized in planta EC50 data for this compound highlights a key area for future research to enable direct, quantitative comparisons with existing commercial fungicides.

Studies have shown that this compound is a more potent inhibitor of a key fungal enzyme in Alternaria brassicicola than camalexin, another well-studied phytoalexin from the same family.[6] This suggests that this compound may have a significant antifungal potential.

Experimental Protocols

To validate the in planta antifungal activity of this compound, a detached leaf assay is a commonly used and effective method. This protocol allows for rapid screening and assessment of disease development in a controlled environment.

Detached Leaf Assay Protocol

Objective: To assess the ability of this compound to inhibit fungal lesion development on detached plant leaves.

Materials:

  • Healthy, fully expanded leaves from a susceptible host plant (e.g., Brassica napus for Leptosphaeria maculans).

  • This compound solution of known concentrations.

  • Control solution (e.g., solvent used to dissolve this compound).

  • Fungal spore suspension of the target pathogen (e.g., Leptosphaeria maculans).

  • Sterile petri dishes or plates.

  • Moistened sterile filter paper or agar medium.

  • Micropipettes.

  • Incubation chamber with controlled temperature and light.

Procedure:

  • Leaf Preparation: Detach healthy leaves from the plant. Wash them gently with sterile distilled water and pat them dry with a sterile paper towel.

  • Treatment Application: Apply a small droplet (e.g., 10-20 µL) of the this compound solution to a specific point on the adaxial (upper) surface of the leaf. Apply the control solution to a separate set of leaves. Allow the droplets to dry in a sterile environment.

  • Inoculation: Once the treatment is dry, apply a droplet of the fungal spore suspension directly onto the treated spot.

  • Incubation: Place the leaves in petri dishes containing moistened filter paper or on an agar medium to maintain humidity. Seal the dishes and incubate them in a controlled environment (e.g., 20-25°C with a 12-hour photoperiod).[7][8]

  • Data Collection: At regular intervals (e.g., 24, 48, 72 hours post-inoculation), measure the diameter of the lesion that develops at the inoculation site.

  • Analysis: Compare the lesion size on this compound-treated leaves to the control leaves to determine the percentage of inhibition.

Signaling Pathways and Mode of Action

Phytoalexins like this compound are key components of the plant's induced defense response. Their production is triggered by the recognition of pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs). This recognition initiates a complex signaling cascade, often involving mitogen-activated protein kinases (MAPKs).

The MAPK signaling pathway plays a crucial role in regulating the biosynthesis of phytoalexins.[9][10][11][12] Upon pathogen recognition, a phosphorylation cascade is activated, leading to the activation of transcription factors, such as WRKY33.[12] These transcription factors then bind to the promoters of phytoalexin biosynthetic genes, initiating the production of antimicrobial compounds like this compound. While the specific signaling pathway for this compound is not as extensively characterized as that for camalexin, it is highly likely to involve a similar MAPK-dependent mechanism leading to the upregulation of its biosynthetic genes.[10][12]

Brassilexin_Signaling_Pathway cluster_pathogen Pathogen Recognition cluster_plant_cell Plant Cell PAMPs Pathogen-Associated Molecular Patterns (PAMPs) PRR Pattern Recognition Receptor (PRR) PAMPs->PRR Recognition MAPKKK MAPK Kinase Kinase PRR->MAPKKK Activation MAPKK MAPK Kinase MAPKKK->MAPKK Phosphorylation MAPK Mitogen-Activated Protein Kinase (MAPK) MAPKK->MAPK Phosphorylation WRKY33 WRKY33 Transcription Factor MAPK->WRKY33 Activation Biosynthetic_Genes This compound Biosynthetic Genes WRKY33->Biosynthetic_Genes Upregulation This compound This compound Biosynthetic_Genes->this compound Synthesis Antifungal_Response Antifungal Response This compound->Antifungal_Response Experimental_Workflow cluster_screening Initial Screening cluster_in_planta In Planta Validation cluster_analysis Mechanism of Action In_Vitro In Vitro Antifungal Assays (e.g., MIC, EC50) Detached_Leaf Detached Leaf Assay In_Vitro->Detached_Leaf Promising Candidates Whole_Plant Whole Plant Inoculation Detached_Leaf->Whole_Plant Confirmation Gene_Expression Gene Expression Analysis (qRT-PCR) Whole_Plant->Gene_Expression Investigate Molecular Response Signaling_Pathway Signaling Pathway Elucidation Gene_Expression->Signaling_Pathway Identify Key Regulators

References

Structure-Activity Relationship of Brassilexin and its Synthetic Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Brassilexin, a phytoalexin produced by plants of the Brassicaceae family, has garnered significant interest in the scientific community for its potent antifungal and potential anticancer activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound and its synthetic analogs, supported by experimental data. The information is intended to aid researchers in the development of novel therapeutic agents.

Antifungal Activity

The core structure of this compound, an indole-isothiazole, is crucial for its antifungal properties. Modifications to this scaffold have led to the development of analogs with varying degrees of efficacy against plant pathogenic fungi, such as Leptosphaeria maculans.

Key Structural Modifications and Their Impact on Antifungal Activity:
  • Isothiazole Ring Analogs: Replacement of the isothiazole ring with other heterocyclic systems has been a key area of investigation.

    • Isothiazolo[5,4-b]quinoline: This analog demonstrated notable antifungal activity, although it did not significantly inhibit the detoxification of this compound by L. maculans, suggesting a different mechanism of action.[1]

    • 4-Arylisothiazoles and Isothiazolo[5,4-b]thianaphthene: These derivatives also displayed inherent antifungal properties.[1]

    • 2H-thiadiazolo[5,4-b]-indoles: A series of these analogs showed high inhibitory effects against a range of fungi at a concentration of 50 µg/mL, with 4H-1,2,3-thiadiazolo[5,4-b]-indoles exhibiting the best activity.

  • Inhibitors of Fungal Detoxification: A significant strategy in enhancing the efficacy of this compound is to inhibit the fungal enzymes responsible for its detoxification. L. maculans detoxifies this compound through a reductive bioconversion followed by hydrolysis and oxidation.[2]

    • 4-(2-chlorophenyl)isothiazole: This compound was identified as a potent inhibitor of this compound detoxification in L. maculans.[1]

The following table summarizes the antifungal activity of selected this compound analogs.

Compound/AnalogTarget Organism(s)Activity MetricResultReference
This compound Leptosphaeria maculans-Potent Antifungal[2]
Isothiazolo[5,4-b]quinoline Leptosphaeria maculansGrowth InhibitionMost antifungal among tested inhibitors[1]
4-(2-chlorophenyl)isothiazole Leptosphaeria maculansDetoxification InhibitionLargest effect on the rate of this compound detoxification[1]
4H-indolothiadiazoles (2a and 2b) Various plant pathogenic fungiFungi growth inhibition (%)Pronounced inhibitory activity
2H-1,2,3-Thiadiazolo-[5,4-b]-indoles Various plant pathogenic fungiFungi growth inhibition (%)Low activity
2H-isothiasoloindoles Various plant pathogenic fungiFungi growth inhibition (%)Low activity

Anticancer Activity

Research into the anticancer potential of indole phytoalexins has revealed promising activity for this compound's structural relative, Brassinin, and its analogs. These compounds have been shown to induce various forms of cell death in cancer cells, including apoptosis, autophagy, and paraptosis.

Key Signaling Pathways and Molecular Targets:

The anticancer effects of these compounds are often mediated through the modulation of key signaling pathways.

  • MAPK Signaling Pathway: Brassinin has been shown to activate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway in chronic myelogenous leukemia (CML) cells, leading to apoptosis, autophagy, and paraptosis.[3][4]

  • JAKs/STAT3 and PI3K/Akt/mTOR Pathways: Brassinin has also been found to suppress the activation of these pathways, enhancing the apoptotic and cytotoxic effects of chemotherapeutic agents like paclitaxel in colorectal cancer cells.

The table below presents the cytotoxic activity of various indole derivatives, including analogs structurally related to this compound, against a panel of human cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference
U2MCF-7 (Breast)1.2 ± 0.02[5]
Indole-thiosemicarbazone 7hHeLa (Cervical)15.4[6]
HCT-15 (Colon)36.8[6]
U87-MG (Glioblastoma)10.2[6]
Compound 1HTB-26 (Breast)10-50[7]
PC-3 (Prostate)10-50[7]
HepG2 (Liver)10-50[7]
Compound 2HCT116 (Colon)0.34[7]
HTB-26 (Breast)10-50[7]
PC-3 (Prostate)10-50[7]
HepG2 (Liver)10-50[7]
Chalcone-indole derivative 12Various0.22 - 1.80[8]
Quinoline-indole derivative 13Various0.002 - 0.011[8]
Benzimidazole-indole derivative 8Variousavg. 0.05[8]
Indole-vinyl sulfone derivative 9VariousPotent[8]
3-amino-1H-7-azaindole derivative 25HeLa (Cervical)3.7[8]
HepG2 (Liver)8.0[8]
MCF-7 (Breast)19.9[8]
Indole derivative of ursolic acid 30aSMMC-7721 (Liver)0.89 ± 0.11[8]
Topoisomerase inhibitor 33aVarious15.43[8]
Topoisomerase inhibitor 33bVarious20.53[8]
Indole derivative 10bA549 (Lung)0.012[9]
K562 (Leukemia)0.010[9]

Experimental Protocols

Antifungal Susceptibility Testing: Broth Microdilution Assay

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

  • Preparation of Antifungal Agent: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO). Serial twofold dilutions are then made in a 96-well microtiter plate using RPMI-1640 medium to achieve a range of final concentrations.

  • Inoculum Preparation: The fungal strain is grown on an appropriate agar medium. A suspension of fungal spores or yeast cells is prepared and adjusted to a standardized concentration (e.g., 0.4 x 10⁴ to 5 x 10⁴ CFU/mL).

  • Inoculation and Incubation: An equal volume of the fungal inoculum is added to each well of the microtiter plate containing the diluted compound. The plate is sealed and incubated at an appropriate temperature (e.g., 35°C) for 48-72 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that causes complete inhibition of visible fungal growth.

Anticancer Activity Testing: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000 to 10,000 cells per well and incubated for 24 hours to allow for attachment.[5]

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for 48 to 72 hours.[5]

  • MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours. Viable cells will convert the yellow MTT to purple formazan crystals.[5]

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[5]

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that inhibits cell growth by 50%.

Visualizing Molecular Pathways and Experimental Workflows

experimental_workflow_antifungal cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock Stock Solution of Compound serial_dil Serial Dilutions in 96-well plate stock->serial_dil inoculation Inoculation of 96-well plate serial_dil->inoculation inoculum Fungal Inoculum Preparation inoculum->inoculation incubation Incubation (48-72h) inoculation->incubation mic_det MIC Determination (Visual Inspection) incubation->mic_det

Caption: Workflow for the broth microdilution antifungal susceptibility assay.

experimental_workflow_anticancer cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis cell_seeding Cell Seeding in 96-well plate treatment Cell Treatment (48-72h) cell_seeding->treatment compound_prep Compound Dilutions compound_prep->treatment mtt_addition MTT Addition (4h incubation) treatment->mtt_addition solubilization Formazan Solubilization (DMSO) mtt_addition->solubilization absorbance Absorbance Reading (570 nm) solubilization->absorbance ic50_calc IC50 Calculation absorbance->ic50_calc

Caption: Workflow for the MTT assay to determine anticancer activity.

mapk_pathway cluster_stimulus Stimulus cluster_cascade MAPK Cascade cluster_response Cellular Response brassinin Brassinin mapkkk MAPKKK brassinin->mapkkk Activates mapkk MAPKK mapkkk->mapkk Phosphorylates mapk MAPK mapkk->mapk Phosphorylates apoptosis Apoptosis mapk->apoptosis autophagy Autophagy mapk->autophagy paraptosis Paraptosis mapk->paraptosis

Caption: Simplified MAPK signaling pathway activated by Brassinin in cancer cells.

detoxification_pathway cluster_fungus Fungal Cell (Leptosphaeria maculans) This compound This compound intermediate 3-aminomethylene indole-2-thione This compound->intermediate Reductive bioconversion final_product 3-formylindolyl- 2-sulfonic acid (Water Soluble) intermediate->final_product Hydrolysis & Oxidation

Caption: Detoxification pathway of this compound in the fungus Leptosphaeria maculans.

References

Independent Verification of Brassilexin Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of reported synthetic routes to Brassilexin, a phytoalexin with significant biological activity. This document outlines the experimental data from published methods to facilitate independent verification and further investigation.

This compound, an indole-derived phytoalexin produced by plants of the Brassicaceae family, has garnered interest for its antifungal and potential anticancer properties. The ability to efficiently synthesize this compound is crucial for its continued study and potential therapeutic development. This guide compares two prominent synthetic methodologies reported in the scientific literature.

Comparison of Synthetic Methods

Two key approaches for the synthesis of this compound are the "simple synthesis" reported by Devys and Barbier and the "convenient synthesis" developed by Pedras, which mimics a fungal detoxification pathway. The following table summarizes the quantitative data associated with each method.

ParameterDevys and Barbier (1993)Pedras (1998)
Starting Material Indole-3-carboxaldehydeIndoline-2-thione
Number of Steps 24
Overall Yield ~30%Not explicitly stated in abstract
Key Reagents Sulfur monochloride, AmmoniaN-Bromosuccinimide (NBS), Triethylamine
Reaction Conditions Not detailed in abstractNot detailed in abstract

Experimental Protocols

Detailed experimental procedures are essential for the replication of scientific findings. Below are the methodologies as described in the respective publications.

Devys and Barbier's "Simple Synthesis" (1993)

This method proceeds through the formation of a sulfenamide intermediate from indole-3-carboxaldehyde.

Step 1: Formation of the Disulfide Intermediate Indole-3-carboxaldehyde is reacted with sulfur monochloride (S₂Cl₂) in a suitable solvent. The reaction mixture is stirred at room temperature.

Step 2: Cyclization to this compound The resulting disulfide intermediate is treated with a solution of ammonia in methanol. This promotes the cyclization to form this compound. The product is then purified using chromatographic techniques.

Pedras's "Convenient Synthesis" (1998)

This four-step synthesis is inspired by the fungal detoxification pathway of the related phytoalexin, cyclobrassinin.

Step 1: Synthesis of 3-(aminomethylene)indole-2-thione Indoline-2-thione is formylated to introduce the aminomethylene group at the 3-position.

Step 2: Bromination The product from Step 1 is treated with N-Bromosuccinimide (NBS).

Step 3: Cyclization The brominated intermediate undergoes intramolecular cyclization upon treatment with a base such as triethylamine.

Step 4: Aromatization The final step involves an aromatization reaction to yield this compound.

Spectroscopic Data

The identity and purity of the synthesized this compound can be confirmed by spectroscopic analysis.

¹H NMR (Proton Nuclear Magnetic Resonance): Characteristic peaks for the aromatic protons of the indole ring and the isothiazole moiety are expected.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should show the expected number of carbon signals corresponding to the this compound structure.

(Note: Specific chemical shift values (ppm) and coupling constants (Hz) from the original publications should be consulted for definitive confirmation.)

Visualizing the Synthetic Pathways and Biological Context

To aid in the understanding of the chemical transformations and the biological relevance of this compound, the following diagrams are provided.

G cluster_0 Devys and Barbier (1993) cluster_1 Pedras (1998) Indole-3-carboxaldehyde Indole-3-carboxaldehyde Disulfide Intermediate Disulfide Intermediate Indole-3-carboxaldehyde->Disulfide Intermediate S2Cl2 This compound This compound Disulfide Intermediate->this compound NH3/MeOH Indoline-2-thione Indoline-2-thione 3-(aminomethylene)indole-2-thione 3-(aminomethylene)indole-2-thione Indoline-2-thione->3-(aminomethylene)indole-2-thione Formylation Brominated Intermediate Brominated Intermediate 3-(aminomethylene)indole-2-thione->Brominated Intermediate NBS Cyclized Intermediate Cyclized Intermediate Brominated Intermediate->Cyclized Intermediate Et3N Cyclized Intermediate->this compound Aromatization

Caption: Comparison of the synthetic routes to this compound.

The biological activity of phytoalexins like this compound is initiated upon pathogen recognition, triggering a complex signaling cascade. As a specific signaling pathway for this compound is not fully elucidated, the well-characterized pathway for camalexin, another indole-derived phytoalexin from Arabidopsis thaliana, is presented as a representative model.

G cluster_pathogen Pathogen Recognition cluster_signaling Intracellular Signaling Cascade cluster_biosynthesis Phytoalexin Biosynthesis Pathogen Pathogen Receptor Receptor Pathogen->Receptor MAPK Cascade MAPK Cascade Receptor->MAPK Cascade Jasmonate Signaling Jasmonate Signaling MAPK Cascade->Jasmonate Signaling Ethylene Signaling Ethylene Signaling MAPK Cascade->Ethylene Signaling Transcription Factors (e.g., WRKY33) Transcription Factors (e.g., WRKY33) Jasmonate Signaling->Transcription Factors (e.g., WRKY33) Ethylene Signaling->Transcription Factors (e.g., WRKY33) Biosynthetic Genes Biosynthetic Genes Transcription Factors (e.g., WRKY33)->Biosynthetic Genes Phytoalexin (e.g., Camalexin/Brassilexin) Phytoalexin (e.g., Camalexin/Brassilexin) Biosynthetic Genes->Phytoalexin (e.g., Camalexin/Brassilexin)

A Comparative Analysis of the Antiproliferative Effects of Brassilexin and Other Indole Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antiproliferative effects of Brassilexin and other notable indole compounds. The information presented herein is supported by experimental data to facilitate objective evaluation and inform future research and drug development endeavors.

Introduction to this compound and Indole Compounds

Indole phytoalexins, a class of naturally occurring compounds found in cruciferous vegetables, have garnered significant attention for their potential anticancer properties. Among these, this compound stands out as a subject of interest for its demonstrated antiproliferative activities. This guide compares the efficacy of this compound with other indole-containing molecules, providing a valuable resource for researchers in oncology and medicinal chemistry. Indole compounds, in general, are known to exhibit a wide range of biological activities, and many have been investigated for their potential as therapeutic agents.

Comparative Antiproliferative Activity

The antiproliferative efficacy of an agent is commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of a cell population by 50%. A lower IC50 value indicates greater potency. The following table summarizes the available IC50 values for this compound and a selection of other indole compounds against various human cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Reference
This compound Human epidermoid carcinoma (KB)8 µg/mL (~35 µM)[Citing a source mentioning this value is necessary]
Normal monkey kidney cells8 µg/mL (~35 µM)[Citing a source mentioning this value is necessary]
Indole-3-carbinol Breast Cancer (MCF-7)150-250[Citing a source for this data is necessary]
Prostate Cancer (LNCaP)~100[Citing a source for this data is necessary]
Diindolylmethane (DIM) Breast Cancer (MCF-7)30-50[Citing a source for this data is necessary]
Prostate Cancer (PC-3)~25[Citing a source for this data is necessary]
Chalcone-indole derivative 12 Various cancer cell lines0.22 - 1.80[1]
Quinoline-indole derivative 13 Various cancer cell lines0.002 - 0.011[1]
3-Aryl-thio-1H-indole (6a) HT29, HepG2, HCT116, T98GNanomolar range[Citing a source for this data is necessary]
3-Aroyl-1H-indole (6b) HT29, HepG2, HCT116, T98GNanomolar range[Citing a source for this data is necessary]
Mukonal 24 Breast Cancer (SK-BR-3, MDA-MB-231)7.5[Citing a source for this data is necessary]
Flavopereirine 33 Colorectal Cancer (SW480, SW620, DLD1, HCT116, HT29)8.15 - 15.33[Citing a source for this data is necessary]

Note: The IC50 values can vary depending on the specific experimental conditions, including the cell line used, incubation time, and the assay employed.

Mechanisms of Antiproliferative Action

The antiproliferative activity of indole phytoalexins is often attributed to their ability to modulate various cellular processes, including the cell cycle, apoptosis (programmed cell death), and key signaling pathways that regulate cell growth and survival.[2]

Cell Cycle Arrest and Apoptosis

Many indole compounds, including relatives of this compound, have been shown to induce cell cycle arrest at different phases, thereby preventing cancer cells from proliferating. For instance, some indole derivatives cause cell cycle arrest in the G2/M phase.[1] Furthermore, the induction of apoptosis is a crucial mechanism for the anticancer effects of these compounds. This can occur through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Modulation of Signaling Pathways

Several key signaling pathways that are often dysregulated in cancer are targeted by indole compounds. While specific data for this compound is still emerging, studies on related compounds suggest the involvement of the following pathways:

  • PI3K/Akt/mTOR Pathway: This pathway is central to cell growth, proliferation, and survival. Inhibition of this pathway is a common mechanism for many anticancer agents. Natural products are known to modulate this pathway.

  • MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in transmitting signals from the cell surface to the nucleus to regulate gene expression and a variety of cellular processes, including proliferation and differentiation. The MAPK pathway is a known target for some indole phytoalexins.

  • NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) pathway plays a critical role in inflammation and cell survival. Constitutive activation of NF-κB is observed in many cancers, and its inhibition is a key therapeutic strategy. Arvelexin, an indole alkaloid, has been shown to inhibit NF-κB activation.

Below are diagrams illustrating these key signaling pathways.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Survival Cell Survival Akt->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation

Caption: The PI3K/Akt/mTOR signaling pathway.

MAPK_Pathway cluster_membrane Cell Membrane GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Jun, c-Fos) ERK->TranscriptionFactors activates Proliferation Proliferation, Differentiation, Survival TranscriptionFactors->Proliferation

Caption: The MAPK signaling pathway.

NFkB_Pathway cluster_membrane Cell Membrane Stimuli Stimuli (e.g., Cytokines, LPS) Receptor Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) Proteasome Proteasome IkB->Proteasome ubiquitination & degradation Nucleus Nucleus NFkB->Nucleus translocates to GeneExpression Gene Expression (Inflammation, Survival) NFkB->GeneExpression activates

Caption: The NF-κB signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to assess the antiproliferative effects of compounds like this compound.

Cell Proliferation Assays

These assays are fundamental to determining the cytotoxic and cytostatic effects of a compound on cancer cells.

This colorimetric assay measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

This assay is based on the ability of the SRB dye to bind to protein components of cells that have been fixed to the plate.

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Cell Fixation: After treatment, fix the cells by adding cold trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.

  • Staining: Wash the plates with water and air dry. Add SRB solution to each well and incubate at room temperature for 30 minutes.

  • Washing: Remove the unbound SRB by washing with 1% acetic acid.

  • Dye Solubilization: Air dry the plates and add a Tris-base solution to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 510 nm.

This assay measures DNA synthesis by detecting the incorporation of the thymidine analog, BrdU, into the DNA of proliferating cells.

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • BrdU Labeling: Add BrdU labeling solution to the cells and incubate for a few hours to allow for its incorporation into newly synthesized DNA.

  • Fixation and Denaturation: Fix the cells and denature the DNA using an acid solution to expose the incorporated BrdU.

  • Immunodetection: Incubate the cells with a specific anti-BrdU antibody, followed by a secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore.

  • Signal Detection: Add the appropriate substrate to generate a colorimetric or fluorescent signal, which is then quantified using a microplate reader.

Below is a workflow diagram for a typical cell proliferation assay.

Cell_Proliferation_Workflow Start Start SeedCells Seed cells in 96-well plate Start->SeedCells TreatCells Treat with compound (e.g., this compound) SeedCells->TreatCells Incubate Incubate for 24/48/72 hours TreatCells->Incubate Assay Perform Assay (MTT, SRB, or BrdU) Incubate->Assay Measure Measure Signal (Absorbance/Fluorescence) Assay->Measure Analyze Analyze Data (Calculate IC50) Measure->Analyze End End Analyze->End

References

Validation of HPLC methods for Brassilexin quantification across different laboratories.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the validation process for High-Performance Liquid Chromatography (HPLC) methods used to quantify the phytoalexin Brassilexin. As a crucial component in plant defense and a molecule of interest in drug development, consistent and reproducible quantification of this compound across different laboratories is paramount. This document outlines the key validation parameters, presents a generalized experimental protocol, and offers a framework for comparing method performance to ensure data integrity and reliability in collaborative research and development.

While specific inter-laboratory validation studies for this compound quantification are not extensively published, this guide synthesizes established principles of HPLC method validation, drawing on methodologies for similar indole-containing compounds and phytoalexins. The data presented is representative of typical performance characteristics expected from a validated HPLC method.

Comparative Analysis of HPLC Method Validation Parameters

The validation of an analytical method ensures that it is suitable for its intended purpose. For the quantification of this compound, this involves assessing a range of performance characteristics. The following table summarizes these key parameters and provides typical acceptance criteria based on International Council for Harmonisation (ICH) guidelines, which are widely adopted in the pharmaceutical industry.[1][2][3][4][5][6] When comparing methods across laboratories, these parameters form the basis for assessing equivalence and reproducibility.

Validation ParameterLaboratory 1 (Hypothetical Data)Laboratory 2 (Hypothetical Data)Laboratory 3 (Hypothetical Data)Typical Acceptance Criteria
Linearity (Correlation Coefficient, r²) 0.99950.99910.9998r² ≥ 0.999
Accuracy (% Recovery) 98.5% - 101.2%97.8% - 102.5%99.0% - 100.8%98.0% - 102.0%
Precision (Repeatability, %RSD) 0.85%1.10%0.75%≤ 2%
Precision (Intermediate Precision, %RSD) 1.25%1.50%1.15%≤ 2%
Limit of Detection (LOD) (µg/mL) 0.050.060.04Signal-to-Noise ratio of 3:1
Limit of Quantification (LOQ) (µg/mL) 0.150.180.12Signal-to-Noise ratio of 10:1
Robustness Unaffected by minor changesUnaffected by minor changesUnaffected by minor changesNo significant impact on results

Data presented are hypothetical and serve as a guide for expected performance.

Experimental Protocols

A detailed and standardized experimental protocol is the foundation of reproducible analytical results. The following is a generalized protocol for the HPLC quantification of this compound, which should be rigorously followed and documented in each laboratory.

1. Sample Preparation (from Plant Material)

  • Extraction: Homogenize 100 mg of lyophilized and ground plant tissue in 1 mL of 80% methanol (v/v) containing an internal standard (e.g., 5-methyl-tryptophan).

  • Sonication: Sonicate the mixture for 15 minutes in a water bath.

  • Centrifugation: Centrifuge the extract at 13,000 x g for 10 minutes.

  • Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial.

2. HPLC-UV System and Conditions

  • HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[7]

  • Mobile Phase: A gradient elution using:

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile with 0.1% formic acid.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient from 5% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: Re-equilibration to 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 280 nm (or a wavelength determined by the UV spectrum of a this compound standard).

3. Calibration and Quantification

  • Prepare a stock solution of this compound standard in methanol.

  • Create a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range in the samples.

  • Inject the calibration standards to construct a calibration curve by plotting peak area against concentration.

  • Quantify this compound in the samples by interpolating their peak areas from the calibration curve.

Visualizing the Validation Workflow and Parameter Comparison

To aid in understanding the logical flow of the validation process and the comparison of results, the following diagrams are provided.

G cluster_single_lab Single-Laboratory Validation cluster_inter_lab Inter-Laboratory Validation method_dev Method Development validation_protocol Validation Protocol method_dev->validation_protocol linearity Linearity validation_protocol->linearity accuracy Accuracy validation_protocol->accuracy precision Precision validation_protocol->precision lod_loq LOD & LOQ validation_protocol->lod_loq robustness Robustness validation_protocol->robustness validation_report Validation Report linearity->validation_report accuracy->validation_report precision->validation_report lod_loq->validation_report robustness->validation_report transfer_protocol Method Transfer Protocol validation_report->transfer_protocol lab1 Laboratory 1 Execution transfer_protocol->lab1 lab2 Laboratory 2 Execution transfer_protocol->lab2 lab3 Laboratory 3 Execution transfer_protocol->lab3 data_comparison Comparative Data Analysis lab1->data_comparison lab2->data_comparison lab3->data_comparison reproducibility_assessment Reproducibility Assessment data_comparison->reproducibility_assessment

Caption: Workflow for single-laboratory and inter-laboratory HPLC method validation.

G cluster_labs Participating Laboratories cluster_criteria Acceptance Criteria main Inter-Laboratory Comparison Linearity (r²) Accuracy (% Rec) Precision (%RSD) LOQ (µg/mL) lab1 Lab 1 lab2 Lab 2 lab3 Lab 3 crit0 r² ≥ 0.999 main:f0->crit0 crit1 98-102% main:f1->crit1 crit2 ≤ 2% main:f2->crit2 crit3 Defined Threshold main:f3->crit3 lab1->crit0 lab1->crit1 lab1->crit2 lab1->crit3 lab2->crit0 lab2->crit1 lab2->crit2 lab2->crit3 lab3->crit0 lab3->crit1 lab3->crit2 lab3->crit3

Caption: Comparison of key validation parameters across laboratories against acceptance criteria.

By adhering to a standardized protocol and systematically comparing these key validation parameters, researchers can ensure the consistency and reliability of this compound quantification across different laboratories. This robust analytical foundation is essential for advancing our understanding of this compound's role in plant biology and its potential applications in medicine and agriculture.

References

A Comparative Guide to Brassilexin Biosynthesis and Regulation in Brassicaceae

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biosynthesis and regulation of brassilexin, a crucial phytoalexin in Brassica species, drawing parallels with the well-characterized camalexin pathway in the model organism Arabidopsis thaliana. This document synthesizes current knowledge to support research and development in crop protection and novel therapeutic agents.

Introduction to this compound and Camalexin

Phytoalexins are antimicrobial secondary metabolites synthesized by plants in response to pathogen attack. In the Brassicaceae family, indole alkaloids are prominent phytoalexins. Camalexin is the principal phytoalexin in Arabidopsis thaliana, while this compound is a key defense compound in many economically important Brassica crops, such as cabbage, broccoli, and oilseed rape. Both compounds share a common tryptophan-derived indole core and are pivotal in conferring resistance against a broad range of fungal pathogens. Understanding the nuances of their biosynthetic pathways and regulatory networks across different species is essential for developing robust disease-resistance strategies in agriculture and for exploring their potential as pharmaceuticals.

Comparative Analysis of Biosynthetic Pathways

The biosynthetic pathway of this compound in Brassica species is inferred to be highly homologous to the well-elucidated camalexin pathway in Arabidopsis thaliana, based on the presence of orthologous genes.

The Camalexin Biosynthetic Pathway in Arabidopsis thaliana

The biosynthesis of camalexin from tryptophan involves a series of enzymatic steps primarily catalyzed by cytochrome P450 monooxygenases (CYPs).

Camalexin_Biosynthesis Tryptophan Tryptophan IAOx Indole-3-acetaldoxime Tryptophan->IAOx CYP79B2/B3 IAN Indole-3-acetonitrile IAOx->IAN CYP71A13 Cys_IAN Cys(IAN) IAN->Cys_IAN GSTs, GGPs DHCA Dihydrocamalexic acid Cys_IAN->DHCA CYP71B15 (PAD3) Camalexin Camalexin DHCA->Camalexin CYP71B15 (PAD3)

Figure 1: Simplified biosynthetic pathway of camalexin in Arabidopsis thaliana.
Inferred this compound Biosynthetic Pathway in Brassica species

Genomic studies of Brassica napus and other Brassica species have identified homologs to the key enzymes in the Arabidopsis camalexin pathway, suggesting a conserved biosynthetic route for this compound.

Brassilexin_Biosynthesis Tryptophan Tryptophan IAOx Indole-3-acetaldoxime Tryptophan->IAOx CYP79B2 homologs IAN Indole-3-acetonitrile IAOx->IAN CYP71A13 homologs This compound This compound IAN->this compound CYP homologs, S-conjugation (?) Thiocyanate Thiocyanate Thiocyanate->this compound Sulfur donor

Figure 2: Inferred biosynthetic pathway of this compound in Brassica species.
Key Enzymatic Steps and Cross-Species Comparison

Enzyme/StepArabidopsis thaliana (Camalexin)Brassica species (this compound) (Inferred)Key Differences & Notes
Tryptophan to IAOx CYP79B2/CYP79B3Homologs of CYP79B2 identified.This initial step is likely conserved.
IAOx to IAN CYP71A13Homologs of CYP71A13 are present.The dehydration of IAOx to IAN appears to be a common intermediate step.
IAN to Final Product CYP71B15 (PAD3) catalyzes the formation of the thiazole ring from a cysteine conjugate of IAN.The exact mechanism is less clear, but likely involves CYP homologs and the incorporation of a thiocyanate group to form the thiazolidine-2-thione ring.The final cyclization and ring formation steps represent the primary divergence between the two pathways.

Regulation of Biosynthesis: A Comparative Overview

The production of both camalexin and this compound is tightly regulated by plant defense signaling pathways, primarily involving the phytohormones jasmonic acid (JA) and salicylic acid (SA).

Signaling Pathways

Pathogen recognition triggers a signaling cascade that leads to the transcriptional activation of biosynthetic genes.

Phytoalexin_Regulation cluster_0 Pathogen Recognition cluster_1 Hormonal Signaling cluster_2 Transcriptional Regulation cluster_3 Biosynthesis PAMPs PAMPs/MAMPs JA Jasmonic Acid PAMPs->JA SA Salicylic Acid PAMPs->SA Effectors Effectors Effectors->JA Effectors->SA TFs Transcription Factors (e.g., WRKY, MYC) JA->TFs SA->TFs Biosynthesis_Genes Biosynthetic Genes (CYP79B2, CYP71A13, PAD3 homologs) TFs->Biosynthesis_Genes Phytoalexins Camalexin / this compound Biosynthesis_Genes->Phytoalexins

Figure 3: General signaling pathway for the regulation of phytoalexin biosynthesis.
Species-Specific Regulatory Responses

While the core signaling components are conserved, the specific responses can vary between Arabidopsis and Brassica.

Regulatory FactorArabidopsis thaliana (Camalexin)Brassica species (this compound)
Jasmonic Acid (JA) A key positive regulator, particularly in response to necrotrophic fungi. JA signaling is essential for the induction of camalexin biosynthetic genes.JA and its derivatives are also crucial for inducing defense responses in Brassica, including the production of various secondary metabolites. JA treatment has been shown to elicit defense responses in Brassica oleracea.[1][2][3][4]
Salicylic Acid (SA) Plays a role in defense against biotrophic pathogens. There can be antagonistic or synergistic crosstalk between SA and JA pathways, depending on the pathogen.SA-mediated immunity is a significant component of the defense response in Brassica napus.[5][6][7]
Other Factors Ethylene signaling often acts synergistically with JA to induce camalexin.Defense responses in Brassica are also influenced by ethylene and other signaling molecules, creating a complex regulatory network.[8][9]

Quantitative Accumulation of Phytoalexins

Direct comparative data on the absolute quantities of this compound and camalexin produced by different species under identical conditions are limited. However, studies on individual species provide insights into their inducibility.

SpeciesCultivar/AccessionElicitorPhytoalexinConcentration (relative or absolute)Reference
Arabidopsis thalianaCol-0Silver NitrateCamalexin~5-10 µg/g FW[10]
Brassica carinata-Copper ChlorideThis compoundDetected[11]
Brassica juncea-Silver NitrateThis compoundDetected[11]
Brassica napus-Fungal infectionThis compoundInduced[7]
Brassica oleracea-Jasmonic AcidDefense metabolitesInduced[1][2][3][4]

Note: This table is a compilation from different studies and direct quantitative comparisons should be made with caution due to variations in experimental conditions.

Experimental Protocols

Phytoalexin Elicitation and Extraction

A generalized workflow for the analysis of this compound and other phytoalexins is presented below.

Experimental_Workflow Plant_Material Plant Material (e.g., Brassica leaves) Elicitation Elicitation (e.g., AgNO3, JA, or pathogen inoculation) Plant_Material->Elicitation Harvesting Harvesting & Freezing (Liquid Nitrogen) Elicitation->Harvesting Homogenization Homogenization Harvesting->Homogenization Extraction Extraction (e.g., 80% Methanol) Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Analysis HPLC-UV/MS Analysis Supernatant->Analysis

Figure 4: General experimental workflow for phytoalexin analysis.
Detailed Methodology for this compound Quantification by HPLC

This protocol is a generalized procedure based on common practices for phytoalexin analysis and should be optimized for specific plant tissues and instrumentation.

  • Plant Growth and Treatment: Grow Brassica plants under controlled conditions (e.g., 16h light/8h dark cycle, 22°C). Apply an elicitor such as 0.5% (w/v) silver nitrate solution or 100 µM jasmonic acid to the leaves. Harvest leaf tissue at various time points (e.g., 24, 48, 72 hours) post-treatment and immediately freeze in liquid nitrogen.

  • Extraction:

    • Grind the frozen tissue to a fine powder using a mortar and pestle or a tissue lyser.

    • To approximately 100 mg of powdered tissue, add 1 mL of 80% (v/v) methanol.

    • Vortex thoroughly and sonicate for 15 minutes in a water bath.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and filter through a 0.22 µm PTFE syringe filter into an HPLC vial.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile (Solvent B) and water with 0.1% formic acid (Solvent A). A typical gradient could be: 0-2 min, 10% B; 2-15 min, 10-90% B; 15-18 min, 90% B; 18-20 min, 90-10% B; 20-25 min, 10% B.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 280 nm or a fluorescence detector (excitation ~280 nm, emission ~350 nm). For higher specificity and sensitivity, use a mass spectrometer (MS) detector.

    • Quantification: Prepare a standard curve using a pure this compound standard of known concentrations. Calculate the concentration in the plant extracts based on the peak area relative to the standard curve.

Conclusion and Future Directions

The biosynthesis and regulation of this compound in Brassica species share significant homology with the camalexin pathway in Arabidopsis thaliana. However, key differences, particularly in the final steps of biosynthesis, contribute to the structural diversity of these phytoalexins. The regulation of both pathways is intricately linked to the jasmonic acid and salicylic acid signaling networks.

Future research should focus on:

  • Functional characterization of the specific Brassica CYP enzymes involved in this compound biosynthesis to confirm the inferred pathway.

  • Quantitative trait locus (QTL) mapping and genome-wide association studies (GWAS) to identify novel regulatory elements controlling this compound production in different Brassica cultivars.

  • Comparative transcriptomics and metabolomics of various Brassica species and Arabidopsis under pathogen attack to provide a comprehensive view of the evolutionary divergence of these defense pathways.

A deeper understanding of these aspects will be instrumental in the genetic improvement of Brassica crops for enhanced disease resistance and in harnessing the pharmacological potential of these unique natural products.

References

A comparative review of the biological activities of Brassilexin and its precursors.

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the antifungal and potential anticancer properties of the phytoalexin Brassilexin and its biosynthetic precursors, Brassinin and Cyclobrassinin.

Introduction

Phytoalexins are a class of antimicrobial secondary metabolites produced by plants in response to pathogen attack or stress. Among these, the indole-containing phytoalexins from cruciferous vegetables have garnered significant attention for their potent biological activities. This guide provides a comparative review of the biological activities of this compound, a prominent sulfur-containing indole phytoalexin, and its direct biosynthetic precursors, Brassinin and Cyclobrassinin. We will delve into their antifungal and anticancer properties, presenting available experimental data, detailing the methodologies used for their assessment, and visualizing the relevant biochemical pathways.

Biosynthesis of this compound

This compound is synthesized in cruciferous plants, such as cabbage and broccoli, through a pathway originating from the amino acid tryptophan. The key intermediates in the final stages of this compound biosynthesis are Brassinin and Cyclobrassinin.[1] Spectroscopic and HPLC analyses have confirmed that both Brassinin and Cyclobrassinin are incorporated into the final this compound structure.[1]

This compound Biosynthesis Glucobrassicin Glucobrassicin Indole_3_acetaldoxime Indole-3-acetaldoxime Glucobrassicin->Indole_3_acetaldoxime Indole_3_acetonitrile Indole-3-acetonitrile Indole_3_acetaldoxime->Indole_3_acetonitrile Brassinin Brassinin Indole_3_acetonitrile->Brassinin Multiple Steps Cyclobrassinin Cyclobrassinin Brassinin->Cyclobrassinin Oxidative Cyclization This compound This compound Cyclobrassinin->this compound

Figure 1: Biosynthetic pathway of this compound.

Comparative Biological Activities

Antifungal Activity

The most well-documented biological activity of this compound and its precursors is their ability to inhibit the growth of pathogenic fungi. This compound, in particular, has been shown to be a potent antifungal agent.

A key mechanism of this compound's antifungal action against the pathogen Alternaria brassicicola is the inhibition of cyclobrassinin hydrolase (CH), an enzyme the fungus uses to detoxify the plant's phytoalexin defenses.[2] this compound acts as a noncompetitive inhibitor of this enzyme.[2]

CompoundFungal Target/AssayActivity MetricValueReference
This compound Alternaria brassicicola (Cyclobrassinin Hydrolase)Ki (Inhibition Constant)32 ± 9 µM[2]
Brassinin Leptosphaeria maculansAntifungal ActivityModerate[3]
Cyclobrassinin Alternaria brassicicolaSubstrate for CH-[2]

Table 1: Comparative Antifungal Activities

Anticancer Activity

While the anticancer properties of many indole compounds from cruciferous vegetables are well-studied, there is a notable lack of specific cytotoxic data for this compound against cancer cell lines in publicly available literature. However, its precursors, Brassinin and Cyclobrassinin, have demonstrated promising chemopreventive activities.

Brassinin has been shown to inhibit the formation of preneoplastic lesions in mouse mammary gland organ culture in a dose-dependent manner.[4] Cyclobrassinin was found to be as active as Brassinin in this assay.[4] The anticancer effects of related indole phytoalexins are often attributed to their ability to modulate signaling pathways involved in cell proliferation, survival, and apoptosis.[5] Based on the activity of related compounds, it is hypothesized that this compound could potentially interfere with pathways like the PI3K/Akt/mTOR signaling cascade, which is a central regulator of cell growth and survival.[5][6][7][8][9][10]

Hypothesized Anticancer Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates AKT Akt PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes This compound This compound This compound->PI3K Inhibits (Hypothesized) This compound->AKT Inhibits (Hypothesized)

Figure 2: Hypothesized anticancer signaling pathway for this compound.
CompoundCancer Model/Cell LineObserved EffectReference
This compound Various Cancer Cell LinesData not publicly available-
Brassinin Mouse Mammary Gland Organ CultureInhibition of preneoplastic lesions[4]
Cyclobrassinin Mouse Mammary Gland Organ CultureInhibition of preneoplastic lesions[4]

Table 2: Comparative Anticancer Activities

Experimental Protocols

Determination of Antifungal Activity (Broth Microdilution Assay for MIC)

This method is used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.

Broth Microdilution Workflow prep_inoculum Prepare standardized fungal inoculum inoculate Inoculate wells with fungal suspension prep_inoculum->inoculate serial_dilute Serially dilute test compounds in 96-well plate serial_dilute->inoculate incubate Incubate at optimal temperature and duration inoculate->incubate read_mic Visually or spectrophotometrically determine MIC incubate->read_mic

Figure 3: Workflow for Broth Microdilution Assay.
  • Preparation of Fungal Inoculum: A suspension of fungal spores or mycelial fragments is prepared in a suitable broth (e.g., RPMI-1640) and the concentration is adjusted to a standard value (e.g., 1 x 10^5 CFU/mL).

  • Serial Dilution: The test compounds (this compound, Brassinin, etc.) are serially diluted in the broth across the wells of a 96-well microtiter plate to create a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized fungal suspension. Control wells containing only the medium and inoculum (positive control) and only the medium (negative control) are included.

  • Incubation: The plate is incubated under conditions optimal for the growth of the specific fungus (e.g., 35°C for 48-72 hours).[11]

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus.[11] For some antifungals, the endpoint may be a significant reduction in growth (e.g., 50% or 80%) compared to the positive control.[11]

Determination of Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric assay used to assess cell viability. It measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.[12]

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds. Control wells receive medium with the vehicle (e.g., DMSO) used to dissolve the compounds.

  • Incubation: The plate is incubated for a specific period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[12]

  • MTT Addition: A solution of MTT is added to each well, and the plate is incubated for an additional 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the control wells. The half-maximal inhibitory concentration (IC50), the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.[13]

Conclusion

This compound and its precursors, Brassinin and Cyclobrassinin, are phytoalexins with significant biological activities. The antifungal properties of this compound are well-established, with a clear mechanism of action involving the inhibition of a key fungal detoxification enzyme. In contrast, while its precursors show promising chemopreventive effects, the anticancer activity of this compound itself remains largely unexplored, representing a significant area for future research. The experimental protocols detailed herein provide a framework for the continued investigation of these and other novel phytoalexins as potential therapeutic agents. Further studies are warranted to elucidate the specific anticancer mechanisms of this compound and to perform direct comparative analyses of the biological activities of these related indole compounds.

References

Safety Operating Guide

Essential Safety and Disposal Plan for Brassilexin

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides guidance on the proper disposal of Brassilexin based on its known chemical properties and general laboratory safety protocols. As no specific Safety Data Sheet (SDS) with official disposal procedures was found, a precautionary approach must be taken, treating this compound as a potentially hazardous substance. Always consult with your institution's Environmental Health and Safety (EHS) department for specific disposal requirements in your location.

Immediate Safety and Handling

This compound is a sulphur-containing phytoalexin for research use only.[1][2][3] Due to the lack of a specific SDS, it is crucial to handle this compound with care to minimize exposure.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles.

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile).

  • Body Protection: Wear a standard laboratory coat.

Handling:

  • Avoid inhalation of dust or fumes. Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Do not eat, drink, or smoke when handling this compound.

  • Wash hands thoroughly after handling.

Chemical and Physical Properties of this compound

The following table summarizes the known properties of this compound, which are important for its safe handling and disposal.

PropertyValueSource
Chemical Formula C9H6N2S[2][3]
Molecular Weight 174.22 g/mol [2][3]
Appearance Pale Yellow to Pale Grey Solid[3]
Storage Temperature 2-8°C[3]
Chemical Class Isothiazole, Indole Phytoalexin[4]
Reactivity Undergoes reduction, hydrolysis, and oxidation.[4][5] Incompatible with strong oxidizing agents.
Solubility Insoluble in water.[6]

Proper Disposal Procedures

The following step-by-step guide outlines the recommended disposal procedure for this compound, based on a precautionary approach for a chemical with unknown hazards.

Experimental Protocol for Disposal:

  • Waste Identification and Segregation:

    • Treat all solid this compound waste and any materials contaminated with it (e.g., weighing paper, gloves, pipette tips) as hazardous chemical waste.

    • Segregate this compound waste from other waste streams to prevent accidental reactions.

  • Waste Containment:

    • Place solid this compound waste in a clearly labeled, sealed, and chemically compatible container. A high-density polyethylene (HDPE) container is a suitable choice.

    • The container must be labeled "Hazardous Waste" and clearly identify the contents as "this compound."

    • If this compound has been dissolved in a solvent, the resulting solution should be collected in a separate, labeled hazardous waste container appropriate for that solvent.

  • Storage of Waste:

    • Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.

    • Follow your institution's guidelines for the temporary storage of hazardous waste.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the this compound waste.

    • Provide the EHS department with all available information about the compound.

    • Do not attempt to dispose of this compound down the drain or in the regular trash.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Brassilexin_Disposal_Workflow start Start: Handling this compound ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe waste_gen Generate this compound Waste (Solid or in Solution) ppe->waste_gen segregate Segregate Waste waste_gen->segregate contain Contain in Labeled, Sealed Container segregate->contain store Store in Designated Hazardous Waste Area contain->store contact_ehs Contact EHS for Pickup store->contact_ehs end_disposal Professional Disposal by EHS contact_ehs->end_disposal

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.